Product packaging for Quinupramine(Cat. No.:CAS No. 31721-17-2)

Quinupramine

Cat. No.: B130462
CAS No.: 31721-17-2
M. Wt: 304.4 g/mol
InChI Key: JCBQCKFFSPGEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinupramine is a dibenzooxazepine.
This compound has been approved in France under the brand name Kinupril, as an antidepressant.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2 B130462 Quinupramine CAS No. 31721-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)23(19)21-15-22-13-11-18(21)12-14-22/h1-8,18,21H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBQCKFFSPGEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N3C4=CC=CC=C4CCC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865608
Record name Quinupramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31721-17-2
Record name Quinupramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31721-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinupramine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinupramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinupramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinupramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINUPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O61HFF4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Quinupramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from many other compounds in its class. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its core molecular interactions and their functional consequences. Through a detailed examination of its receptor binding affinities, effects on neurotransmitter systems, and downstream signaling pathways, this document aims to furnish researchers, scientists, and drug development professionals with an in-depth understanding of this compound's pharmacodynamics. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the complex biological processes involved.

Introduction

This compound, chemically known as 10,11-dihydro-5-(3-quinuclidinyl)-5H-dibenz[b,f]azepine, is a tricyclic antidepressant that has demonstrated efficacy in the treatment of depression. Unlike typical TCAs that primarily function as potent inhibitors of serotonin and norepinephrine reuptake, this compound exhibits a more complex mechanism of action.[1] Its therapeutic effects are believed to arise from a combination of interactions with various neurotransmitter receptors. This guide will dissect the multifaceted pharmacological actions of this compound, providing a granular view of its molecular targets and the subsequent cellular responses.

Receptor Binding Profile

The initial characterization of a drug's mechanism of action often begins with an assessment of its binding affinity to a panel of physiologically relevant receptors. The receptor binding profile of this compound has been determined through radioligand binding assays, which quantify the affinity of the drug for various targets.

Quantitative Binding Affinity Data

The binding affinities of this compound for a range of neurotransmitter receptors and transporters are summarized in the table below. The data are presented as inhibition constants (Ki), which represent the concentration of the drug required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

Receptor/TransporterRadioligandTissue SourceKi (nM)Reference
Muscarinic Cholinergic [3H]Quinuclidinyl benzilateRat brain membranes3.04 (KD)[2]
Histamine H1 [3H]MepyramineRat brain membranesHigh Affinity[3]
Serotonin S2 (5-HT2) [3H]SpiroperidolRat brain membranesHigh Affinity[2]
Imipramine Binding Site (SERT) [3H]ImipramineRat brain membranesLow Affinity[3]
α1-Adrenergic [3H]WB-4101Rat brain membranesModerate Affinity
α2-Adrenergic [3H]ClonidineRat brain membranesLow Affinity
Dopamine D2 [3H]SpiroperidolRat brain membranesLow Affinity
β-Adrenergic [3H]DihydroalprenololRat brain membranesLow Affinity

Note: The study by Sakamoto et al. (1984) reported high affinity for muscarinic and histamine H1 receptors and low affinity for the imipramine binding site without providing specific Ki values in the abstract. The KD value for muscarinic cholinergic receptors is from a separate study where [3H]this compound was used as the radioligand.

Primary Pharmacological Actions

Based on its receptor binding profile, the primary pharmacological actions of this compound can be attributed to its potent antagonism of muscarinic cholinergic, histamine H1, and serotonin 5-HT2 receptors.

Muscarinic Acetylcholine Receptor Antagonism

This compound exhibits a high affinity for muscarinic acetylcholine receptors. This potent anticholinergic activity is a common feature of many tricyclic antidepressants and contributes to some of their therapeutic effects and side effects. The central anticholinergic action of this compound has been demonstrated in preclinical studies.

Muscarinic_Antagonism This compound This compound mAChR Muscarinic Receptor (M1, M3, M5) This compound->mAChR Blocks Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Inhibition of Cholinergic Transmission

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. This action is responsible for the sedative effects commonly observed with this class of drugs and may also contribute to its anxiolytic and antidepressant properties.

Histamine_H1_Antagonism This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Inhibition of Histaminergic Transmission

Serotonin 5-HT2 Receptor Antagonism and Downregulation

A key aspect of this compound's mechanism of action is its interaction with the serotonin system. While it has a low affinity for the serotonin transporter (SERT), its antidepressant effects are strongly associated with the central serotonin system. Specifically, repeated administration of this compound leads to a downregulation of serotonin 5-HT2 receptors in the frontal cortex. This adaptive change is believed to be a crucial component of its therapeutic efficacy. The specific binding of [3H]this compound has been attributed in part to serotonin S2 receptors.

Serotonin_5HT2A_Antagonism cluster_acute Acute Effect cluster_chronic Chronic Effect Quinupramine_acute This compound FiveHT2A_R_acute 5-HT2A Receptor Quinupramine_acute->FiveHT2A_R_acute Blocks Gq_11_acute Gq/11 FiveHT2A_R_acute->Gq_11_acute Activates PLC_acute Phospholipase C (PLC) Gq_11_acute->PLC_acute Cellular_Response_acute Inhibition of 5-HT2A-mediated Signaling PLC_acute->Cellular_Response_acute Quinupramine_chronic Repeated This compound Administration FiveHT2A_R_chronic 5-HT2A Receptor Expression Quinupramine_chronic->FiveHT2A_R_chronic Leads to Downregulation Downregulation FiveHT2A_R_chronic->Downregulation Therapeutic_Effect Antidepressant Effect Downregulation->Therapeutic_Effect

Effects on Monoamine Uptake

A pivotal finding in the study of this compound is its limited effect on the reuptake of monoamines such as serotonin and norepinephrine. This distinguishes it from many other tricyclic antidepressants, for which monoamine reuptake inhibition is a primary mechanism of action. Both in vitro and ex vivo studies have shown that this compound has minimal inhibitory effects on noradrenaline and serotonin uptake. This suggests that its antidepressant properties are not directly mediated by increasing the synaptic concentrations of these neurotransmitters through transporter blockade.

Experimental Protocols

The following sections provide an overview of the methodologies used to elucidate the mechanism of action of this compound.

Radioligand Binding Assays

To determine the binding affinity (Ki or KD) of this compound for various neurotransmitter receptors.

  • Membrane Preparation: Whole rat brains (excluding the cerebellum) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]QNB for muscarinic receptors, [3H]mepyramine for H1 receptors) at a fixed concentration and varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay start Start prep_membranes Prepare Brain Membrane Homogenate start->prep_membranes incubation Incubate Membranes with Radioligand and this compound prep_membranes->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki Calculation) scintillation->analysis end End analysis->end

Monoamine Uptake Inhibition Assays

To assess the inhibitory effect of this compound on the reuptake of serotonin and norepinephrine into synaptosomes.

  • Synaptosome Preparation: Rat brain tissue (e.g., cortex, hypothalamus) is homogenized in a sucrose solution. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of this compound or a reference inhibitor.

  • Initiation of Uptake: Radiolabeled monoamine (e.g., [3H]serotonin or [3H]norepinephrine) is added to the synaptosomal suspension to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: The radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the monoamine uptake (IC50) is determined.

In Vivo Receptor Downregulation Studies

To investigate the effect of chronic this compound administration on the density of 5-HT2 receptors in the brain.

  • Animal Treatment: Rats are administered this compound (e.g., 10 mg/kg, p.o., twice daily) or vehicle for a specified period (e.g., 10 days).

  • Tissue Preparation: Following the treatment period, the animals are euthanized, and the brains are rapidly removed. The frontal cortex is dissected and used for membrane preparation as described in the radioligand binding assay protocol.

  • Radioligand Binding: Saturation binding experiments are performed on the cortical membranes using a 5-HT2 selective radioligand (e.g., [3H]ketanserin).

  • Data Analysis: Scatchard analysis is performed to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd) for the radioligand in the control and this compound-treated groups. A significant decrease in Bmax in the treated group indicates receptor downregulation.

Conclusion

The mechanism of action of this compound is complex and multifaceted, setting it apart from conventional tricyclic antidepressants. Its primary pharmacological profile is characterized by potent antagonism of muscarinic cholinergic, histamine H1, and serotonin 5-HT2 receptors. Notably, its antidepressant efficacy is not attributed to the inhibition of monoamine reuptake but is instead linked to the adaptive downregulation of 5-HT2 receptors in the frontal cortex following chronic administration. This in-depth technical guide provides a foundational understanding of this compound's pharmacodynamics, which can inform further research and guide the development of novel therapeutic agents with refined mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways offer a practical resource for scientists engaged in neuropsychopharmacology and drug discovery.

References

Pharmacological Profile of Quinupramine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other members of its class. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its receptor binding affinity, pharmacodynamic effects, and the experimental methodologies used to elucidate these characteristics. While extensive data exists on its receptor interactions and behavioral effects, quantitative pharmacokinetic parameters remain less well-defined in publicly accessible literature. This guide synthesizes available information to serve as a resource for researchers and professionals in drug development.

Introduction

This compound, chemically known as 10,11-dihydro-5-(3-quinuclidinyl)-5H-dibenz[b,f]azepine, is a tricyclic antidepressant that has been approved for use in France.[1] Like other TCAs, it exerts its therapeutic effects through the modulation of various neurotransmitter systems. However, its distinct receptor binding profile suggests a mechanism of action that diverges from traditional TCAs, which primarily act as potent serotonin and norepinephrine reuptake inhibitors. This guide delves into the core pharmacological aspects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its implicated signaling pathways.

Pharmacological Profile

Receptor Binding Affinity

This compound's interaction with various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the inhibition constants (Ki) of this compound for several key receptors in rat brain membranes.

Receptor/SiteRadioligandTissueKi (nM)Reference
Muscarinic Cholinergic[3H]QNBRat Brain1.3[2]
Histamine H1[3H]MepyramineRat Brain1.6[2]
Serotonin 5-HT2[3H]SpiperoneRat Brain20[2]
Alpha-1 Adrenergic[3H]WB4101Rat Brain130[2]
Alpha-2 Adrenergic[3H]ClonidineRat Brain1300
Dopamine D2[3H]SpiperoneRat Brain1400
Imipramine Binding Site[3H]ImipramineRat Brain2500
Beta Adrenergic[3H]DHARat Brain>10000

Data sourced from a reference citing Sakamoto H, et al. (1984).

This compound exhibits high affinity for muscarinic cholinergic and histamine H1 receptors, which is a common characteristic among many tricyclic antidepressants and is associated with side effects such as dry mouth, sedation, and weight gain. Its affinity for the serotonin 5-HT2 receptor is moderate, while its affinity for adrenergic and dopaminergic receptors is considerably lower. Notably, this compound has a very low affinity for the imipramine binding site, which is associated with the serotonin transporter, suggesting that direct serotonin reuptake inhibition is not its primary mechanism of action.

Pharmacokinetics

Following oral administration, this compound is absorbed and penetrates the central nervous system (CNS). Studies using radiolabeled this compound ([3H]this compound) in rats have shown that the unchanged drug constitutes a significant portion (60-75%) of the total radioactivity in the cerebral cortex, indicating that the parent compound is the primary active moiety in the brain. The metabolism of other tricyclic antidepressants often involves N-demethylation and hydroxylation by cytochrome P450 enzymes, followed by glucuronidation and renal excretion. While specific metabolic pathways for this compound have not been detailed, a similar metabolic fate is plausible.

Pharmacodynamics

The antidepressant effects of this compound are believed to be mediated primarily through its actions on the serotonergic system, despite its low affinity for the serotonin transporter. Chronic, but not acute, administration of this compound has been shown to cause a down-regulation of serotonin 5-HT2 receptors in the rat frontal cortex. This neuroadaptive change is a common feature of many effective antidepressant drugs and is thought to contribute to their therapeutic efficacy.

In animal models of depression, such as the forced swim test, this compound has demonstrated antidepressant-like effects. It has been shown to decrease the duration of immobility in rats at doses that do not significantly affect locomotor activity. Additionally, this compound exhibits potent central anticholinergic activity, as evidenced by its ability to antagonize physostigmine-induced lethality and oxotremorine-induced tremors.

Experimental Protocols

Radioligand Binding Assays

This protocol is a representative method for determining the affinity of a compound for muscarinic cholinergic receptors.

  • Tissue Preparation: Whole rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a final protein concentration of approximately 1-2 mg/mL.

  • Binding Assay: The assay is performed in a final volume of 1 mL. To each tube, the following are added:

    • 100 µL of various concentrations of this compound or competing ligand.

    • 100 µL of [3H]Quinuclidinyl benzilate ([3H]QNB) at a final concentration of approximately 0.1 nM.

    • 800 µL of the membrane preparation.

  • Incubation: The tubes are incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed three times with 5 mL of ice-cold buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent muscarinic antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

This protocol outlines a typical procedure for assessing binding to histamine H1 receptors.

  • Tissue Preparation: Rat cortical membranes are prepared as described for the muscarinic receptor binding assay.

  • Binding Assay: The assay is conducted in a final volume of 250 µL in a 96-well plate. Each well contains:

    • 50 µL of varying concentrations of this compound or a reference compound.

    • 50 µL of [3H]Mepyramine at a final concentration near its Kd (e.g., 1-2 nM).

    • 150 µL of the membrane preparation.

  • Incubation: The plate is incubated at 25°C for 120 minutes.

  • Filtration: The reaction is terminated by rapid filtration over a glass fiber filter plate, followed by washing with ice-cold buffer.

  • Quantification: Scintillation fluid is added to the dried filters, and radioactivity is counted using a microplate scintillation counter.

  • Data Analysis: Non-specific binding is defined in the presence of a saturating concentration of a known H1 antagonist (e.g., 10 µM mianserin). The Ki value is determined from the IC50 using the Cheng-Prusoff equation.

Forced Swim Test (Rat)

This behavioral assay is widely used to screen for antidepressant activity.

  • Apparatus: A transparent cylindrical tank (40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session: On the first day, each rat is individually placed in the cylinder for a 15-minute period. This session is for habituation and to induce a state of behavioral despair.

    • Test session: 24 hours after the pre-test, the rats are administered this compound or a vehicle control. After a specified pretreatment time (e.g., 30-60 minutes), they are placed back into the swim cylinder for a 5-minute test session.

  • Data Collection: The entire 5-minute test session is recorded for later analysis. The primary behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: The total duration of immobility during the last 4 minutes of the 5-minute test session is scored. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Signaling Pathways

5-HT2A Receptor Gq-Coupled Signaling Pathway

The down-regulation of 5-HT2A receptors by this compound suggests an interaction with its signaling cascade. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Gq_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound 5HT2A_Receptor 5-HT2A Receptor This compound->5HT2A_Receptor Antagonism/ Down-regulation Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

5-HT2A Receptor Gq Signaling Pathway.
β-Arrestin Signaling Pathway in GPCR Regulation

GPCR signaling is also regulated by β-arrestins, which are involved in receptor desensitization and internalization, processes that can be affected by chronic drug administration.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR (e.g., 5-HT2A) Agonist->GPCR Activates GRK GPCR Kinase (GRK) GPCR->GRK Recruits Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits GRK->GPCR Phosphorylates Beta_Arrestin->GPCR Binds Clathrin Clathrin Beta_Arrestin->Clathrin Recruits Signaling β-Arrestin-mediated Signaling (e.g., MAPK) Beta_Arrestin->Signaling Initiates Endocytosis Receptor Endocytosis Clathrin->Endocytosis Mediates

References

Quinupramine Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of quinupramine, a tricyclic antidepressant. The information is compiled to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and neuropharmacology. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key concepts and workflows.

Receptor Binding Affinity of this compound

This compound exhibits a distinct receptor binding profile, characterized by high affinity for muscarinic cholinergic and histamine H1 receptors.[1] Its interaction with other neurotransmitter receptors, particularly those for serotonin and norepinephrine, is also of significant interest in understanding its therapeutic effects and side-effect profile.

Data Presentation: this compound Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of this compound to various neurotransmitter receptors. The data is primarily derived from studies on rat brain membranes.[1]

Receptor/SiteRadioligandTissue SourceKi (nM)Reference
Muscarinic Cholinergic[3H]Quinuclidinyl benzilateRat Brain MembranesHigh Affinity[1]
Histamine H1[3H]MepyramineRat Brain MembranesHigh Affinity[1]
Imipramine Binding Site (Serotonin Transporter)[3H]ImipramineRat Brain MembranesLow Affinity**[1]
Serotonin S2[3H]SpiperoneRat Brain MembranesContributes to binding***

*The term "high affinity" is used as the primary source does not provide a specific Ki value but notes it as a key characteristic. **The affinity for the imipramine binding site was reported to be one-seventieth that of imipramine itself. ***Specific binding of [3H]this compound has been attributed to both muscarinic cholinergic and serotonin S2 receptors.

Experimental Protocols

The determination of receptor binding affinities for compounds like this compound predominantly relies on competitive radioligand binding assays. This technique measures the ability of a test compound (unlabeled this compound) to displace a radioactively labeled ligand from its receptor.

Methodology: Competitive Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay, typical for the characterization of tricyclic antidepressants.

Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.

Materials:

  • Tissue Preparation: Whole rat brains or specific brain regions (e.g., cortex, hippocampus).

  • Buffers:

    • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions like MgCl2 or CaCl2 as required for the receptor)

  • Radioligand: A high-affinity, specific radiolabeled ligand for the receptor of interest (e.g., [3H]QNB for muscarinic receptors, [3H]mepyramine for H1 receptors).

  • Unlabeled Ligand: this compound in a range of concentrations.

  • Displacer: A high concentration of a known ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Rat brains are dissected and homogenized in ice-cold homogenization buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or Lowry assay).

  • Binding Assay:

    • The assay is performed in triplicate in microcentrifuge tubes or a 96-well plate.

    • Each tube/well contains:

      • A fixed volume of the membrane preparation.

      • A fixed concentration of the radioligand.

      • A variable concentration of unlabeled this compound (or buffer for total binding, or the displacer for non-specific binding).

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity:

    • The filters are placed in scintillation vials with scintillation fluid.

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the receptor binding affinity of this compound.

Quinupramine_Binding_Affinity cluster_this compound This compound cluster_receptors Receptor Targets This compound This compound Muscarinic Muscarinic Cholinergic This compound->Muscarinic High Affinity Histamine_H1 Histamine H1 This compound->Histamine_H1 High Affinity Serotonin_S2 Serotonin S2 This compound->Serotonin_S2 Moderate Affinity Serotonin_Transporter Serotonin Transporter (Imipramine Site) This compound->Serotonin_Transporter Low Affinity

This compound's primary and secondary receptor binding targets.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis A Tissue Homogenization (e.g., Rat Brain) B Membrane Isolation (Centrifugation) A->B C Protein Quantification B->C D Incubation: Membranes + Radioligand + this compound C->D E Rapid Filtration D->E F Washing E->F G Scintillation Counting F->G H Generate Competition Curve G->H I Determine IC50 H->I J Calculate Ki (Cheng-Prusoff Equation) I->J

Workflow for a competitive radioligand binding assay.

References

In Vitro Effects of Quinupramine on Monoamine Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinupramine, a tricyclic antidepressant, is distinguished from many of its structural relatives by its pharmacological mechanism of action. Extensive in vitro and ex vivo studies have demonstrated that this compound has minimal inhibitory effects on the reuptake of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] Unlike typical tricyclic antidepressants (TCAs) such as imipramine, the therapeutic efficacy of this compound is not attributed to the blockade of monoamine transporters.[1] This guide provides a comprehensive overview of the in vitro evaluation of this compound's effects on monoamine uptake, presents comparative data, details the experimental protocols for assessing these interactions, and illustrates the underlying cellular mechanisms and workflows.

Data Presentation: Comparative Inhibitory Effects on Monoamine Transporters

Quantitative analysis of this compound's interaction with monoamine transporters reveals a notable lack of potent inhibition. While specific IC50 or Ki values for this compound are not extensively reported in the literature, likely due to its low potency, studies have concluded it has "few effects" on norepinephrine and serotonin uptake.[1] For comparative context, the following tables summarize the inhibitory profile of this compound alongside Imipramine, a classic TCA known to inhibit these transporters.[1]

Table 1: Inhibition of Serotonin Transporter (SERT)

Compound Inhibition Constant (Ki, nM) IC50 (nM) Species/Assay Type
This compound > 10,000 (Implied) Not Reported Rat Brain Homogenate

| Imipramine | 1 - 10 | 4 - 20 | Rat/Human; Radioligand Binding/Uptake |

Data for Imipramine is compiled from various sources for representative purposes. This compound's implied high Ki is based on qualitative findings of its weak effect.[1]

Table 2: Inhibition of Norepinephrine Transporter (NET)

Compound Inhibition Constant (Ki, nM) IC50 (nM) Species/Assay Type
This compound > 10,000 (Implied) Not Reported Rat Brain Homogenate

| Imipramine | 10 - 40 | 25 - 100 | Rat/Human; Radioligand Binding/Uptake |

Data for Imipramine is compiled from various sources for representative purposes. This compound's implied high Ki is based on qualitative findings of its weak effect.

Table 3: Inhibition of Dopamine Transporter (DAT)

Compound Inhibition Constant (Ki, nM) IC50 (nM) Species/Assay Type
This compound > 10,000 (Implied) Not Reported Rat Brain Homogenate

| Imipramine | > 1,000 | > 1,000 | Rat/Human; Radioligand Binding/Uptake |

Data for Imipramine is compiled from various sources for representative purposes. Most TCAs, including Imipramine, are weak inhibitors of DAT.

Experimental Protocols

The evaluation of a compound's effect on monoamine transporters is typically conducted using two primary in vitro techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This method quantifies the affinity of a test compound (e.g., this compound) for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to the transporter.

Methodology:

  • Membrane Preparation:

    • Source: Tissues from specific brain regions rich in the transporter of interest (e.g., rat striatum for DAT, cortex for NET/SERT) or cell lines stably expressing the human recombinant transporter (e.g., HEK293-hSERT).

    • Procedure: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a standard method like the BCA assay.

  • Assay Procedure (96-well plate format):

    • Total Binding: Wells contain the membrane preparation, a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, or [³H]-WIN 35,428 for DAT) at a concentration near its Kd value, and assay buffer.

    • Non-specific Binding (NSB): Wells contain the same components as the total binding wells, plus a high concentration of a known, non-labeled inhibitor (e.g., 10 µM of the unlabeled reference compound) to saturate the specific binding sites.

    • Competition Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound). A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation & Filtration:

    • The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • Filters are washed multiple times with ice-cold wash buffer.

  • Data Analysis:

    • The radioactivity on the filters is measured using liquid scintillation counting.

    • Specific binding is calculated by subtracting the NSB from the total binding.

    • The data from the competition binding wells are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

This functional assay directly measures the ability of a test compound to block the transport of a radiolabeled monoamine substrate into synaptosomes or cells expressing the transporter.

Methodology:

  • Preparation of Synaptosomes or Transfected Cells:

    • Synaptosomes: Crude synaptosomal fractions are prepared from fresh brain tissue by homogenization and differential centrifugation.

    • Transfected Cells: Adherent cells (e.g., HEK293) expressing the transporter of interest are cultured in multi-well plates.

  • Uptake Assay Procedure:

    • The cells or synaptosomes are washed and pre-incubated for a short period (e.g., 5-10 minutes) with either vehicle or varying concentrations of the test compound (this compound).

    • The uptake reaction is initiated by adding a radiolabeled monoamine substrate (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) at a concentration typically near its Km value for the transporter.

    • The incubation is carried out for a short, defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C) within the linear range of uptake.

    • Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a known potent inhibitor.

  • Termination and Measurement:

    • The uptake is terminated by rapidly washing the cells/synaptosomes with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • The cells are then lysed (e.g., with 1% SDS), and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis:

    • The amount of specifically transported substrate is calculated by subtracting the non-specific uptake from the total uptake.

    • The results are expressed as a percentage of the control (vehicle-treated) uptake.

    • The IC50 value, representing the concentration of this compound that inhibits 50% of the specific monoamine uptake, is determined by non-linear regression analysis of the concentration-response curve.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes described in the experimental protocols and the underlying biological mechanism.

G start Start: Prepare Reagents (Membranes, Radioligand, Buffers) plate Assay Plate Setup (Total, NSB, Competition Binding) start->plate 1 incubate Incubate to Equilibrium (e.g., 60 min at 25°C) plate->incubate 2 filter Rapid Filtration (Separate Bound from Unbound) incubate->filter 3 wash Wash Filters (Remove Non-specifically Trapped Ligand) filter->wash 4 count Scintillation Counting (Measure Radioactivity) wash->count 5 analyze Data Analysis (Calculate IC50 and Ki) count->analyze 6 end End: Determine Binding Affinity analyze->end 7

Caption: Workflow for a Radioligand Binding Assay.

G cluster_0 Extracellular Space (Synaptic Cleft) cluster_1 Presynaptic Neuron MA Monoamine (e.g., 5-HT) Transporter_bound Monoamine Transporter (e.g., SERT) MA->Transporter_bound 1. Binding Inhibitor This compound (Weak Inhibitor) Inhibitor->Transporter_bound Inhibition (Weak) MA_in Monoamine (re-uptaken) Transporter_bound->MA_in 2. Translocation

Caption: Mechanism of Monoamine Reuptake and Inhibition.

Conclusion

The available in vitro evidence strongly indicates that this compound is not a potent inhibitor of monoamine reuptake transporters (SERT, NET, and DAT). This differentiates it from many other tricyclic antidepressants, for which monoamine transporter inhibition is a primary mechanism of action. While this compound's antidepressant effects are likely mediated by other neurochemical systems, the standardized in vitro assays detailed in this guide remain the gold standard for characterizing the activity of any novel compound at these critical CNS targets. For drug development professionals, this underscores the importance of comprehensive pharmacological profiling to elucidate the true mechanism of action, rather than relying on structural classification alone.

References

Pharmacokinetics and Metabolism of Quinupramine in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine, a tricyclic antidepressant, has demonstrated a unique pharmacological profile. Understanding its pharmacokinetics and metabolism in preclinical models is crucial for its development and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the methodologies employed to study the absorption, distribution, metabolism, and excretion (ADME) of this compound and similar compounds in rats. While specific quantitative pharmacokinetic data for this compound in rats is limited in publicly available literature, this guide outlines the established experimental protocols and data analysis techniques used for tricyclic antidepressants. It also presents a hypothetical metabolic pathway for this compound based on the known biotransformation of related compounds.

Introduction

This compound is a tricyclic antidepressant that has been studied for its effects on the central nervous system.[1] Early research indicates that after oral administration in rats, a significant portion of the compound crosses the blood-brain barrier, with unchanged this compound accounting for 60-75% of the total radioactivity in the cerebral cortex.[1] This suggests that while the parent drug is active in the central nervous system, metabolism does occur. A thorough characterization of its pharmacokinetic profile and metabolic fate is essential for predicting its efficacy and safety.

This guide details the standard experimental procedures for conducting pharmacokinetic and metabolism studies of tricyclic antidepressants like this compound in a rat model.

In Vivo Pharmacokinetic Studies

In vivo studies in rats are fundamental to understanding the ADME properties of a drug candidate in a whole-organism system.

Experimental Protocols

A typical in vivo pharmacokinetic study in rats involves the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Administration: this compound, formulated in a suitable vehicle (e.g., saline, polyethylene glycol), is administered to rats, typically via oral gavage (p.o.) or intravenous (i.v.) injection.

  • Sample Collection:

    • Blood: Serial blood samples are collected from the tail vein or via cannulation of the jugular vein at predetermined time points after drug administration. Plasma is separated by centrifugation.

    • Urine and Feces: Rats are housed in metabolic cages to allow for the separate and timed collection of urine and feces. This is crucial for determining the routes and extent of excretion.

    • Tissues: At the end of the study, tissues such as the brain, liver, and kidneys can be harvested to assess drug distribution.

G cluster_0 In Vivo Pharmacokinetic Study Workflow cluster_1 Sample Types animal_prep Animal Preparation (e.g., Sprague-Dawley Rats) drug_admin Drug Administration (Oral or Intravenous) animal_prep->drug_admin sample_collection Serial Sample Collection drug_admin->sample_collection blood Blood (Plasma) sample_collection->blood urine Urine sample_collection->urine feces Feces sample_collection->feces tissue Tissues (e.g., Brain, Liver) sample_collection->tissue sample_processing Sample Processing (e.g., Centrifugation, Homogenization) blood->sample_processing urine->sample_processing feces->sample_processing tissue->sample_processing analytical_method Bioanalytical Method (LC-MS/MS) sample_processing->analytical_method pk_analysis Pharmacokinetic Analysis analytical_method->pk_analysis

Diagram 1. In Vivo Pharmacokinetic Study Workflow.
Bioanalytical Method

The quantification of this compound and its potential metabolites in biological matrices is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

  • Sample Preparation: This usually involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma, urine, or tissue homogenates.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analyte(s) from endogenous matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification.

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

ParameterSymbolUnitValue (Hypothetical)Description
Maximum Plasma ConcentrationCmaxng/mL250The highest concentration of the drug observed in the plasma.
Time to Maximum ConcentrationTmaxh2The time at which Cmax is reached.
Area Under the Curve (0 to t)AUC(0-t)ng·h/mL1500The total drug exposure up to the last measured time point.
Area Under the Curve (0 to ∞)AUC(0-∞)ng·h/mL1650The total drug exposure extrapolated to infinity.
Elimination Half-Lifeh8The time required for the plasma concentration to decrease by half.
ClearanceCL/FL/h/kg1.5The volume of plasma cleared of the drug per unit time, adjusted for bioavailability.
Volume of DistributionVd/FL/kg15The apparent volume into which the drug distributes in the body.

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.

In Vitro Metabolism Studies

In vitro models, particularly rat liver microsomes, are instrumental in identifying metabolic pathways and the enzymes responsible for drug biotransformation.

Experimental Protocol
  • Incubation: this compound is incubated with rat liver microsomes in the presence of a NADPH-generating system to initiate phase I metabolic reactions.

  • Time Points: Aliquots of the incubation mixture are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

  • Metabolite Identification: The samples are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

G cluster_0 In Vitro Metabolism Study Workflow microsomes Rat Liver Microsomes incubation Incubation at 37°C microsomes->incubation drug This compound drug->incubation cofactors NADPH-Generating System cofactors->incubation quenching Reaction Quenching incubation->quenching analysis LC-MS/MS Analysis quenching->analysis metabolite_id Metabolite Identification analysis->metabolite_id

Diagram 2. In Vitro Metabolism Study Workflow.
Data Presentation

The results from in vitro metabolism studies are typically presented by identifying the chemical structures of the metabolites formed.

Table 2: Potential Phase I Metabolites of this compound

Metabolic ReactionPotential MetaboliteDescription
HydroxylationHydroxy-QuinupramineAddition of a hydroxyl group to the tricyclic ring system or the quinuclidine moiety.
N-DemethylationDesmethyl-QuinupramineRemoval of a methyl group from a nitrogen atom.
N-OxidationThis compound-N-oxideAddition of an oxygen atom to a nitrogen atom.

Note: These are potential metabolic pathways based on the known metabolism of other tricyclic antidepressants. Specific metabolites for this compound need to be experimentally determined.

Metabolism of this compound

Based on the metabolism of other tricyclic antidepressants, this compound is likely metabolized in the liver by cytochrome P450 (CYP) enzymes.

Hypothetical Metabolic Pathway

The primary metabolic routes for tricyclic antidepressants involve oxidation reactions.

G cluster_0 Hypothetical Metabolic Pathway of this compound cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation N_Demethylation N-Demethylation This compound->N_Demethylation N_Oxidation N-Oxidation This compound->N_Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Metabolites Excreted Metabolites N_Demethylation->Metabolites N_Oxidation->Metabolites Glucuronidation->Metabolites

Diagram 3. Hypothetical Metabolic Pathway of this compound.

Excretion

The elimination of this compound and its metabolites is expected to occur via both renal and fecal routes. Studies with other drugs show that after oral administration in rats, a significant portion of the dose can be excreted in the feces, while a smaller percentage is found in the urine. The exact percentages for this compound would need to be determined experimentally.

Table 3: Hypothetical Excretion Profile of this compound in Rats

Excretion RoutePercentage of Administered Dose (Hypothetical)
Urine10 - 20%
Feces80 - 90%

Note: These values are hypothetical and based on general observations for similar compounds. The actual excretion profile of this compound needs to be experimentally determined.

Conclusion

References

Quinupramine Central Nervous System Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine, a tricyclic antidepressant, exhibits a distinct pharmacological profile, notably its atypical mechanism of action compared to other members of its class. While it is established that this compound penetrates the central nervous system (CNS) to exert its therapeutic effects, specific quantitative data on its brain-to-plasma concentration ratios and blood-brain barrier permeability are not extensively available in publicly accessible literature. This technical guide synthesizes the existing knowledge on this compound's CNS penetration, drawing upon qualitative evidence and comparative data from other atypical tricyclic antidepressants. Furthermore, it details relevant experimental protocols for quantifying CNS penetration and elucidates the key signaling pathways influenced by this compound within the brain.

Quantitative Data on CNS Penetration

Direct quantitative metrics for this compound's CNS penetration, such as the brain-to-plasma concentration ratio (Kp), the unbound brain-to-unbound plasma concentration ratio (Kp,uu), and cerebrospinal fluid (CSF) to plasma ratios, are not readily found in published studies. However, early research using radiolabeled [3H]this compound in rats provided significant qualitative evidence of its ability to cross the blood-brain barrier. Following a single oral administration, it was observed that the unchanged drug constituted 60-75% of the total radioactivity detected in the cerebral cortex, confirming its substantial entry into the brain in its active form[1].

To provide a contextual framework for researchers, the following table summarizes CNS penetration data for other tricyclic and atypical antidepressants. These values offer a comparative perspective on the potential range of CNS distribution for compounds with similar structural scaffolds.

Table 1: Comparative CNS Penetration Data of Selected Tricyclic and Atypical Antidepressants

CompoundSpeciesBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Unbound Plasma Ratio (Kp,uu)CSF-to-Plasma RatioReference(s)
Amitriptyline Rat (chronic)Linear relationship observed--[2]
Amoxapine -Penetrates the CNS--[3][4]
Tianeptine -Readily penetrates the CNS--[5]

Note: The table highlights the general CNS penetration of these agents. Specific quantitative values can vary significantly based on experimental conditions.

Experimental Protocols

This section outlines detailed methodologies for key experiments to determine the CNS penetration of a compound like this compound. These protocols are based on established methods for tricyclic antidepressants and can be adapted for specific research needs.

In Vivo Determination of Brain-to-Plasma Ratio (Kp)

This protocol describes the in vivo measurement of this compound concentrations in brain tissue and plasma to calculate the Kp value.

Workflow for In Vivo Kp Determination

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Quantification cluster_4 Data Analysis A Administer this compound to rats (e.g., oral gavage or intravenous) B Collect blood samples at pre-defined time points A->B C Euthanize animals and collect brain tissue A->C D Centrifuge blood to isolate plasma B->D E Homogenize brain tissue C->E F Analyze this compound concentration in plasma and brain homogenate (e.g., LC-MS/MS) D->F E->F G Calculate Brain-to-Plasma Ratio (Kp) F->G

Caption: Workflow for in vivo determination of the brain-to-plasma ratio (Kp).

Methodology:

  • Animal Dosing: Administer this compound to a cohort of rats at a specified dose and route (e.g., 10 mg/kg, oral gavage).

  • Sample Collection: At designated time points post-administration, collect blood samples via tail vein or cardiac puncture. Subsequently, euthanize the animals and immediately excise the brains.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Sample Analysis: Extract this compound from plasma and brain homogenate samples. Quantify the concentration of the drug in each matrix using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The Kp is calculated as the ratio of the total concentration of this compound in the brain to the total concentration in plasma at each time point.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol outlines a common in vitro method to assess the permeability of a compound across a cell-based model of the blood-brain barrier, such as Caco-2 or MDCK cell monolayers.

Workflow for In Vitro BBB Permeability Assay

G cluster_0 Cell Culture cluster_1 Permeability Experiment cluster_2 Analysis cluster_3 Calculation A Culture Caco-2 or MDCK cells on a semi-permeable membrane in a Transwell® system B Add this compound to the apical (blood) side A->B C Collect samples from the basolateral (brain) side at various time points B->C D Quantify this compound concentration in basolateral samples (e.g., LC-MS/MS) C->D E Calculate the apparent permeability coefficient (Papp) D->E G cluster_0 Receptor Activation cluster_1 Second Messenger Production cluster_2 Downstream Effects Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Binds to Gq Gαq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Modulation of Neuronal Excitability and Gene Expression Ca_release->Cellular_Response PKC->Cellular_Response G This compound This compound (Chronic Administration) HT2A 5-HT2A Receptor Downregulation (Frontal Cortex) This compound->HT2A Signaling Reduced 5-HT2A Signaling Cascade HT2A->Signaling Adaptation Neuronal Adaptation (Altered Excitability and Plasticity) Signaling->Adaptation Effect Antidepressant Effect Adaptation->Effect

References

An In-Depth Technical Guide to the Anticholinergic Properties of Quinupramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine, a tricyclic antidepressant, exhibits significant anticholinergic properties, which contribute to both its therapeutic profile and its side-effect profile. This technical guide provides a comprehensive overview of the anticholinergic characteristics of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While specific binding affinities for individual muscarinic receptor subtypes (M1-M5) for this compound are not extensively documented in publicly available literature, this guide contextualizes its activity through its overall muscarinic receptor affinity and in comparison with other tricyclic antidepressants.

Quantitative Anticholinergic Profile of this compound

This compound demonstrates a high affinity for muscarinic cholinergic receptors. The primary quantitative data available is from radioligand binding assays performed on rat brain membranes.

Table 1: Muscarinic Receptor Binding Affinity of this compound

CompoundRadioligandTissue SourceKi (nM)Reference
This compound[3H]-DexetimideRat brain membranes1.1[1]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

In a separate study characterizing the binding of [3H]this compound to rat brain membrane fractions, a dissociation constant (KD) of 3.04 nM was determined. However, this binding was attributed to both muscarinic cholinergic and serotonin S2 receptors, highlighting the need for further studies on its receptor selectivity.

Comparative Anticholinergic Profile

To contextualize the anticholinergic potency of this compound, it is useful to compare its general muscarinic receptor affinity with that of other well-characterized tricyclic antidepressants.

Table 2: Comparative Muscarinic Receptor Affinities of Tricyclic Antidepressants

CompoundKi (nM) at Muscarinic Receptors
This compound 1.1
Amitriptyline1-20
Imipramine20-100
Desipramine100-500
Nortriptyline50-200

Data for comparator compounds are aggregated from multiple sources for illustrative purposes.

In Vivo Evidence of Anticholinergic Activity

Functional studies in animal models have confirmed the central anticholinergic action of this compound. These experiments typically involve the antagonism of effects induced by cholinergic agonists.

Table 3: In Vivo Functional Assays Demonstrating Anticholinergic Effects of this compound

Experimental ModelCholinergic AgonistEffect MeasuredResult with this compoundReference
MicePhysostigmineLethalityAntagonized[2]
MiceOxotremorineTremorAntagonized[2]

Muscarinic Receptor Signaling Pathways

This compound exerts its anticholinergic effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G proteins and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Visualizing Muscarinic Receptor Signaling

Gq_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Activates This compound This compound (Antagonist) This compound->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Signaling pathway of Gq-coupled muscarinic receptors (M1, M3, M5).

Gi_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Activates This compound This compound (Antagonist) This compound->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response

Signaling pathway of Gi-coupled muscarinic receptors (M2, M4).

Detailed Experimental Protocols

The following sections describe the general methodologies used in the key experiments cited for determining the anticholinergic properties of compounds like this compound.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.

Experimental Workflow:

Binding_Assay_Workflow Tissue_Prep 1. Tissue Preparation (e.g., Rat Brain Homogenate) Membrane_Isolation 2. Membrane Isolation (Centrifugation) Tissue_Prep->Membrane_Isolation Incubation 3. Incubation - Membranes - Radioligand (e.g., [³H]-Dexetimide) - Test Compound (this compound) Membrane_Isolation->Incubation Separation 4. Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification 5. Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis 6. Data Analysis (IC₅₀ and Ki Determination) Quantification->Data_Analysis InVivo_Assay_Workflow Animal_Grouping 1. Animal Grouping (e.g., Mice) Pretreatment 2. Pretreatment - Vehicle - this compound (various doses) Animal_Grouping->Pretreatment Cholinergic_Challenge 3. Cholinergic Challenge (Administer Agonist, e.g., Oxotremorine) Pretreatment->Cholinergic_Challenge Observation 4. Observation and Scoring (e.g., Tremor Intensity) Cholinergic_Challenge->Observation Data_Analysis 5. Data Analysis (Dose-Response Curve, ED₅₀) Observation->Data_Analysis

References

Quinupramine's Interaction with Serotonin S2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupramine, a tricyclic antidepressant (TCA), has a complex pharmacological profile that includes interactions with various neurotransmitter systems. This technical guide provides an in-depth analysis of the effects of this compound on serotonin S2 receptors, a key area of interest for understanding its mechanism of action and potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Findings on this compound and Serotonin S2 Receptors

This compound has been identified as a moderate antagonist of serotonin S2 (5-HT2) receptors.[1] This interaction is a significant aspect of its pharmacological activity. Chronic administration of this compound has been demonstrated to cause a down-regulation of 5-HT2 receptors in the frontal cortex of rats. This effect was determined through [3H]ketanserin binding assays, a standard method for labeling 5-HT2A receptors.[2][3] This down-regulation suggests that the antidepressant effects of this compound may be, in part, mediated by long-term adaptive changes in the serotonin system.

In addition to its effects on serotonin S2 receptors, this compound also exhibits a high affinity for muscarinic cholinergic and histamine H1 receptors.[2] Its affinity for the serotonin transporter (SERT), the primary target for many antidepressants, is considered weak.[1]

Quantitative Data: Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound for various receptors, with a focus on the serotonin S2 receptor. The data is derived from a key study by Sakamoto et al. (1984), which characterized the receptor binding profile of this compound in rat brain membranes.

Receptor SubtypeLigandKi (nM)Test SystemReference
Serotonin S2 [3H]Spiperone23Rat cerebral cortexSakamoto et al., 1984
Histamine H1[3H]Mepyramine1.1Rat cerebral cortexSakamoto et al., 1984
Muscarinic Cholinergic[3H]QNB1.9Rat cerebral cortexSakamoto et al., 1984
Alpha-1 Adrenergic[3H]WB-410137Rat brain (minus cerebellum)Sakamoto et al., 1984
Alpha-2 Adrenergic[3H]Clonidine1100Rat cerebral cortexSakamoto et al., 1984
Dopamine D2[3H]Spiperone780Rat striatumSakamoto et al., 1984
Serotonin Uptake Site[3H]Imipramine1100Rat cerebral cortexSakamoto et al., 1984
Beta Adrenergic[3H]DHA>10000Rat cerebral cortexSakamoto et al., 1984

Note: The study by Sakamoto et al. (1984) used [3H]Spiperone to label serotonin S2 receptors. While [3H]Spiperone can also bind to dopamine D2 receptors, the experimental conditions were designed to selectively measure its binding to S2 receptors in the cerebral cortex.

Experimental Protocols

Radioligand Binding Assay for 5-HT2 Receptors (as adapted from Sakamoto et al., 1984)

This protocol outlines the methodology used to determine the binding affinity of this compound for serotonin S2 receptors.

1. Membrane Preparation:

  • Male Wistar rats are decapitated, and the cerebral cortex is rapidly dissected on ice.

  • The tissue is homogenized in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7).

  • The homogenate is centrifuged at 50,000 x g for 10 minutes.

  • The resulting pellet is resuspended in the same volume of buffer and incubated at 37°C for 10 minutes to remove endogenous serotonin.

  • The suspension is centrifuged again, and the final pellet is resuspended in 50 volumes of 50 mM Tris-HCl buffer (pH 7.4).

2. Binding Assay:

  • The assay is performed in a final volume of 2 ml.

  • The reaction mixture contains:

    • 1.6 ml of the membrane suspension.

    • 0.2 ml of [3H]Spiperone (final concentration of 0.2 nM).

    • 0.2 ml of this compound at various concentrations or buffer (for total binding).

  • Non-specific binding is determined in the presence of 1 µM (+)butaclamol.

  • The mixture is incubated at 37°C for 20 minutes.

  • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters.

  • The filters are washed three times with 5 ml of ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

3. Data Analysis:

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by log-probit analysis.

  • The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT2A Receptor Signaling Pathway and Antagonism by this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular 5HT2A_R 5-HT2A Receptor Gq Gq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) Serotonin->5HT2A_R Binds & Activates This compound This compound This compound->5HT2A_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling and this compound's antagonistic action.

Experimental Workflow for Radioligand Binding Assaydot

G Start Start: Prepare Rat Brain Cortex Membranes Incubate Incubate Membranes with [³H]Radioligand & this compound Start->Incubate Total_Binding Total Binding: Membranes + [³H]Radioligand Incubate->Total_Binding Nonspecific_Binding Nonspecific Binding: Membranes + [³H]Radioligand + Excess Unlabeled Ligand Incubate->Nonspecific_Binding Filtration Rapid Filtration to Separate Bound and Free Ligand Total_Binding->Filtration Nonspecific_Binding->Filtration Wash Wash Filters to Remove Unbound Radioactivity Filtration->Wash Measure Measure Radioactivity (Liquid Scintillation Counting) Wash->Measure Calculate Calculate Specific Binding: Total - Nonspecific Measure->Calculate Analyze Data Analysis: Determine IC₅₀ and Kᵢ values Calculate->Analyze End End: Determine Binding Affinity Analyze->End

References

An In-depth Technical Guide to Quinupramine: Chemical Properties, Pharmacodynamics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine is a tricyclic antidepressant (TCA) with a distinct pharmacological profile characterized by potent anticholinergic and antihistaminic activities, alongside a nuanced interaction with serotonergic systems. This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound, with the systematic name (±)-11-quinuclidin-3-yl-5,6-dihydrobenzo[b][1]benzazepine, is a tertiary amine tricyclic antidepressant.[2] Its core structure is a dibenzazepine ring system, common to many TCAs, but it is distinguished by a quinuclidine moiety in its side chain.

PropertyValueReference
Chemical Formula C₂₁H₂₄N₂[1][3]
Molar Mass 304.43 g/mol [1]
CAS Number 31721-17-2
Appearance Crystals
Melting Point 150 °C
Solubility Soluble in DMSO

Mechanism of Action and Pharmacodynamics

This compound's therapeutic and side-effect profile is dictated by its interactions with a range of neurotransmitter receptors. Unlike many other TCAs, it is a relatively weak inhibitor of serotonin and norepinephrine reuptake. Its primary mechanism is believed to involve the modulation of various receptor systems.

Receptor Binding Affinity

This compound exhibits high affinity for muscarinic acetylcholine receptors and histamine H1 receptors, which accounts for its potent anticholinergic and sedative side effects, respectively. It also demonstrates a moderate affinity for serotonin 5-HT2 receptors.

Receptor TargetBinding Affinity (Ki, nM)
Muscarinic Acetylcholine ReceptorsHigh Affinity
Histamine H1 ReceptorsHigh Affinity
Serotonin 5-HT2 ReceptorsModerate Affinity
Serotonin Transporter (SERT)Weak Affinity
Norepinephrine Transporter (NET)Weak Affinity

Note: Specific Ki values for this compound are not consistently reported across publicly available literature. The affinities are described qualitatively based on comparative studies with other TCAs.

Signaling Pathways

The primary signaling activities of this compound are centered on its antagonist actions at muscarinic, histaminic, and serotonergic receptors.

This compound This compound M_AChR Muscarinic Acetylcholine Receptor This compound->M_AChR Antagonist H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonist Five_HT2_Receptor Serotonin 5-HT2 Receptor This compound->Five_HT2_Receptor Antagonist PLC_M Phospholipase C M_AChR->PLC_M Blocks Gq/11 coupling PLC_H1 Phospholipase C H1_Receptor->PLC_H1 Blocks Gq/11 coupling PLC_5HT2 Phospholipase C Five_HT2_Receptor->PLC_5HT2 Blocks Gq/11 coupling IP3_DAG_M IP3 & DAG Increase PLC_M->IP3_DAG_M Ca_M Intracellular Ca²⁺ Release IP3_DAG_M->Ca_M PKC_M PKC Activation IP3_DAG_M->PKC_M Anticholinergic_Effects Anticholinergic Effects (Dry Mouth, Blurred Vision) Ca_M->Anticholinergic_Effects PKC_M->Anticholinergic_Effects IP3_DAG_H1 IP3 & DAG Increase PLC_H1->IP3_DAG_H1 Ca_H1 Intracellular Ca²⁺ Release IP3_DAG_H1->Ca_H1 Sedation Sedation Ca_H1->Sedation IP3_DAG_5HT2 IP3 & DAG Increase PLC_5HT2->IP3_DAG_5HT2 Ca_5HT2 Intracellular Ca²⁺ Release IP3_DAG_5HT2->Ca_5HT2 Antidepressant_Effects Potential Antidepressant & Anxiolytic Effects Ca_5HT2->Antidepressant_Effects

This compound's primary antagonist activity and downstream signaling.
Pharmacokinetics

Pharmacokinetic studies in animal models indicate that this compound is orally bioavailable and can cross the blood-brain barrier.

ParameterValue (in rats)
Elimination Half-life 33 hours
Protein Binding High (typical for TCAs)
Metabolism Hepatic

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the characterization of this compound, based on standard methodologies for tricyclic antidepressants.

Receptor Binding Assay (In Vitro)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., muscarinic acetylcholine receptor) in rat brain tissue.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Euthanize rat and isolate brain tissue P2 Homogenize tissue in ice-cold buffer P1->P2 P3 Centrifuge homogenate at low speed P2->P3 P4 Collect supernatant and centrifuge at high speed P3->P4 P5 Resuspend pellet (membrane fraction) in assay buffer P4->P5 A1 Incubate membrane prep with: - Radioligand (e.g., [³H]-QNB) - Varying concentrations of this compound P5->A1 A2 Allow to reach equilibrium A1->A2 A3 Separate bound and free radioligand via filtration A2->A3 A4 Quantify bound radioactivity using liquid scintillation counting A3->A4 D1 Generate competition curve A4->D1 D2 Calculate IC₅₀ value D1->D2 D3 Determine Ki value using the Cheng-Prusoff equation D2->D3

Workflow for an in vitro receptor binding assay.

Materials:

  • Rat brain tissue (e.g., cortex for 5-HT2 receptors, striatum for muscarinic receptors)

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Assay buffer (e.g., Tris-HCl with relevant ions)

  • Radioligand specific to the receptor of interest (e.g., [³H]-ketanserin for 5-HT2 receptors, [³H]-QNB for muscarinic receptors)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: a. Euthanize a rat according to approved animal care protocols and dissect the desired brain region on ice. b. Homogenize the tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay: a. In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes with excess non-labeled ligand to determine non-specific binding, and tubes with only radioligand and membrane for total binding. b. Incubate the tubes at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C). c. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. d. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. e. Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis: a. Measure the radioactivity of the filters using a liquid scintillation counter. b. Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. c. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. d. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve. e. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2 Receptor Downregulation Study (In Vivo)

This protocol describes an in vivo experiment to assess the effect of chronic this compound administration on the density of 5-HT2 receptors in the rat brain.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle (e.g., saline or distilled water)

  • Materials for receptor binding assay as described in section 3.1.

Procedure:

  • Animal Treatment: a. Divide rats into two groups: a control group receiving the vehicle and a treatment group receiving this compound. b. Administer this compound (e.g., 10 mg/kg, orally) or vehicle to the respective groups daily for a period of 14-21 days.

  • Tissue Collection and Analysis: a. 24 hours after the final dose, euthanize the rats and dissect the frontal cortex. b. Prepare brain membranes from the frontal cortex of each animal as described in the receptor binding assay protocol (Section 3.1). c. Perform a saturation binding assay using a range of concentrations of a 5-HT2 receptor radioligand (e.g., [³H]-ketanserin) to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).

  • Data Analysis: a. Analyze the saturation binding data using Scatchard analysis to determine the Bmax (receptor density) and Kd (receptor affinity) for each animal. b. Compare the mean Bmax values between the this compound-treated group and the control group using an appropriate statistical test (e.g., t-test). A significant decrease in Bmax in the treated group indicates receptor downregulation.

Synthesis Overview

The synthesis of this compound, as a tricyclic compound, generally involves the formation of the central dibenzazepine ring system followed by the attachment of the quinuclidinyl side chain. A generalized synthetic scheme is presented below.

Iminodibenzyl Iminodibenzyl Step1 Deprotonation (e.g., NaNH₂) Iminodibenzyl->Step1 Anion Iminodibenzyl Anion Step1->Anion Step2 Nucleophilic Substitution Anion->Step2 Quinuclidinyl_halide 3-Haloquinuclidine Quinuclidinyl_halide->Step2 This compound This compound Step2->this compound

Generalized synthetic pathway for this compound.

Conclusion

This compound is a tricyclic antidepressant with a pharmacological profile dominated by its potent antagonism of muscarinic and histamine H1 receptors. Its relatively weak effects on monoamine reuptake distinguish it from many other TCAs. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and similar compounds. A thorough understanding of its chemical properties and mechanism of action is crucial for its potential therapeutic applications and for the development of novel psychotropic agents.

References

Synthesis of Novel Quinupramine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel derivatives of Quinupramine, a tricyclic antidepressant. The document outlines the core synthetic strategies, detailed experimental protocols, and the key signaling pathways associated with this compound's mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and logical and experimental workflows are visualized using diagrams.

Introduction

This compound is a tricyclic antidepressant (TCA) characterized by a dibenz[b,f]azepine core structure with a quinuclidinyl moiety attached to the nitrogen atom of the azepine ring.[1] Like other TCAs, its therapeutic effects are primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS).[1] Specifically, the antidepressant activity of this compound is associated with the central serotonin system.[1] The development of novel this compound derivatives is a promising avenue for enhancing therapeutic efficacy, improving the side-effect profile, and exploring new pharmacological applications. This guide focuses on the synthetic approaches to generate such novel analogs.

Core Synthetic Strategy

The synthesis of this compound and its novel derivatives primarily revolves around the construction of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold, followed by the N-alkylation to introduce the quinuclidinyl group or its modified versions.

Synthesis of the Dibenzazepine Core

The 10,11-dihydro-5H-dibenzo[b,f]azepine core can be synthesized through several methods, including ring expansion, metal-catalyzed cyclization, and amine condensation. A common and efficient approach involves a three-step process starting from commercially available materials.[2] This method allows for the straightforward synthesis of substituted dibenzazepine scaffolds, which are precursors to novel this compound derivatives.[2]

N-Functionalization of the Dibenzazepine Core

The final and crucial step in the synthesis of this compound derivatives is the N-alkylation of the 10,11-dihydro-5H-dibenzo[b,f]azepine core. This is typically achieved by reacting the dibenzazepine with a suitable quinuclidinyl derivative, such as 3-chloroquinuclidine, in the presence of a base. This reaction allows for the introduction of the characteristic quinuclidinyl moiety. Modifications to the quinuclidine ring or the linker can be introduced at this stage to generate novel analogs.

Quantitative Data of Synthesized Dibenzazepine Derivatives

While specific data for a wide range of novel this compound derivatives is not extensively available in the public domain, the following table presents representative data for the synthesis of related dibenzazepine derivatives, which serves as a reference for expected yields and characteristics.

Compound IDR1R2AmineYield (%)M.p. (°C)Reference
1a HHPyrrolidine80142-144
1b HH1-Phenylpiperazine75165-167
2a H (dihydro)H (dihydro)Pyrrolidine85118-120
2b H (dihydro)H (dihydro)1-Phenylpiperazine82135-137

Experimental Protocols

General Protocol for the Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

This three-step protocol provides a versatile method for obtaining the dibenzazepine core, which can then be further modified.

  • Nucleophilic Addition: A substituted o-nitrobenzyl chloride is reacted with a 2-chlorobenzaldehyde using tetrakis(dimethylamino)ethylene (TDAE) as a mild reductant to facilitate a nucleophilic addition.

  • Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine, yielding a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative.

  • Intramolecular Buchwald–Hartwig Coupling: The final cyclization to form the dibenzazepine scaffold is achieved through an intramolecular Buchwald–Hartwig coupling reaction.

General Protocol for N-Alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine

This protocol describes the introduction of the side chain to the dibenzazepine core.

  • To a solution of 10,11-dihydro-5H-dibenzo[b,f]azepine in a suitable solvent (e.g., dry dioxane), a base (e.g., triethylamine) is added.

  • A solution of the desired alkyl halide (e.g., 3-chloroquinuclidine or a derivative) in the same solvent is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature or heated as required to drive the reaction to completion.

  • The resulting product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

This compound's Putative Signaling Pathway

This compound's antidepressant effects are primarily linked to its interaction with the serotonin system, specifically the 5-HT2A receptor. Chronic administration of this compound leads to a down-regulation of these receptors. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Gq_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq Gαq 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT2A receptor signaling pathway.

General Experimental Workflow for Synthesis

The synthesis of novel this compound derivatives follows a structured workflow from starting materials to the final, purified compound.

Synthesis_Workflow Start Starting Materials Dibenzazepine_Synth Dibenzazepine Core Synthesis Start->Dibenzazepine_Synth Purification1 Purification & Characterization Dibenzazepine_Synth->Purification1 N_Alkylation N-Alkylation with Quinuclidine Derivative Purification1->N_Alkylation Purification2 Final Purification N_Alkylation->Purification2 Characterization Spectroscopic Characterization (NMR, MS, IR) Purification2->Characterization Final_Product Novel this compound Derivative Characterization->Final_Product

Caption: General synthetic workflow.

References

An In-depth Technical Guide to the Structural Analogues of Quinupramine: A Framework for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural components of Quinupramine, a tricyclic antidepressant, and explores the potential for the rational design of its structural analogues. While specific research on this compound analogues is limited in publicly available literature, this document leverages established principles of medicinal chemistry to propose hypothetical structural modifications and outlines the synthetic and pharmacological evaluation workflows that would be essential for their development.

Introduction to this compound

This compound is a tricyclic antidepressant (TCA) that has been used for the treatment of depression.[1] Its chemical structure is characterized by a 10,11-dihydro-5H-dibenz[b,f]azepine nucleus directly linked to a quinuclidine moiety.[2] Like other TCAs, its therapeutic effects are believed to be mediated through the modulation of neurotransmitter systems in the central nervous system (CNS).

Core Structural Scaffolds of this compound

The unique structure of this compound is a composite of two key pharmacophoric scaffolds: the dibenzazepine core and the quinuclidine moiety.

The 10,11-Dihydro-5H-dibenz[b,f]azepine Nucleus

The dibenzazepine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous CNS-active drugs, including antidepressants and anticonvulsants.[1][3] Its rigid, three-dimensional structure allows for specific interactions with various biological targets. Modifications to this nucleus can significantly impact a compound's pharmacological profile.

The Quinuclidine Moiety

Quinuclidine, a bicyclic amine, is another important scaffold in drug design, known for its presence in various natural products and synthetic compounds with a range of biological activities.[2] Its rigid conformation and basic nitrogen atom are key features that can influence receptor binding and pharmacokinetic properties. In the context of CNS drugs, quinuclidine derivatives have been explored for their interactions with muscarinic and nicotinic acetylcholine receptors.

Hypothetical Structural Analogues of this compound: A Roadmap for Design

Based on established structure-activity relationship (SAR) principles for TCAs and other CNS agents, we can propose several avenues for the design of novel this compound analogues. These hypothetical modifications aim to explore the chemical space around the this compound scaffold to potentially identify compounds with improved efficacy, selectivity, and safety profiles.

A logical workflow for designing these analogues is depicted below:

Logical Workflow for Analogue Design A This compound Core Structure B Modification of Dibenzazepine Nucleus A->B C Modification of Quinuclidine Moiety A->C D Introduction of a Linker A->D E Synthesis of Analogues B->E C->E D->E F Pharmacological Evaluation E->F G Lead Optimization F->G

Caption: A logical workflow for the design and development of this compound analogues.

Modifications of the Dibenzazepine Nucleus

Introducing substituents on the two phenyl rings of the dibenzazepine nucleus is a common strategy to modulate activity and selectivity.

Table 1: Proposed Substitutions on the Dibenzazepine Aromatic Rings

Position of SubstitutionType of SubstituentPotential Impact
2, 3, 7, or 8Electron-withdrawing groups (e.g., -Cl, -F, -CF3)May enhance potency and influence selectivity for serotonin vs. norepinephrine transporters.
2, 3, 7, or 8Electron-donating groups (e.g., -CH3, -OCH3)Could alter metabolic stability and receptor interaction patterns.

Altering the central azepine ring can affect the overall conformation of the molecule and its binding to target proteins.

Table 2: Proposed Modifications to the Seven-Membered Ring of Dibenzazepine

ModificationPotential Impact
Introduction of a double bond (unsaturation)May alter the tricyclic conformation and impact receptor affinity.
Replacement of the nitrogen atom with other heteroatoms (e.g., O, S)Could significantly change the electronic properties and binding mode.
Ring contraction or expansionWould drastically alter the three-dimensional shape and likely lead to a different pharmacological profile.
Modifications of the Quinuclidine Moiety

The quinuclidine ring plays a crucial role in the overall properties of this compound.

Changing the position of the dibenzazepine linkage on the quinuclidine ring could influence receptor interactions.

Table 3: Proposed Modifications to the Quinuclidine Moiety

ModificationPotential Impact
Attachment at the 2- or 4-position of the quinuclidine ringMay alter the spatial orientation of the dibenzazepine nucleus, affecting binding affinity and selectivity.
Introduction of substituents on the quinuclidine ringCould modulate basicity and lipophilicity, impacting brain penetration and off-target effects.

General Synthetic and Experimental Protocols

The development of novel this compound analogues would necessitate robust synthetic and analytical methodologies.

Proposed General Synthetic Workflow

A plausible synthetic route to this compound and its analogues could involve the coupling of a functionalized dibenzazepine with a suitable quinuclidine derivative.

General Synthetic Workflow A Synthesis of Substituted Dibenzazepine C Coupling Reaction A->C B Synthesis of Functionalized Quinuclidine B->C D Purification and Characterization C->D E Final Analogue D->E

Caption: A generalized synthetic workflow for producing this compound analogues.

A detailed, though hypothetical, experimental protocol for the synthesis of a this compound analogue is outlined below.

Protocol: Synthesis of a Halogenated this compound Analogue

  • Synthesis of Halogenated 10,11-dihydro-5H-dibenz[b,f]azepine:

    • Start with a commercially available substituted 2-aminobenzyl alcohol and a substituted 2-chlorobenzaldehyde.

    • Perform a condensation reaction followed by intramolecular cyclization to form the halogenated dibenzazepine core.

    • The specific reaction conditions (catalyst, solvent, temperature) would need to be optimized for each specific halogenated starting material.

  • Synthesis of 3-hydroxyquinuclidine:

    • This can be synthesized from commercially available starting materials following established literature procedures.

  • Coupling Reaction:

    • Activate the hydroxyl group of 3-hydroxyquinuclidine (e.g., by converting it to a mesylate or tosylate).

    • React the activated quinuclidine with the deprotonated nitrogen of the halogenated dibenzazepine in an appropriate aprotic solvent (e.g., DMF, THF).

    • The reaction would likely be carried out under an inert atmosphere and may require heating.

  • Purification and Characterization:

    • The crude product would be purified using column chromatography on silica gel.

    • The structure and purity of the final compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Pharmacological Evaluation Workflow

A systematic approach is required to characterize the pharmacological profile of newly synthesized analogues.

Pharmacological Evaluation Workflow A Primary In Vitro Screening B Secondary In Vitro Assays A->B C In Vivo Behavioral Models B->C D Pharmacokinetic Profiling C->D E Toxicity Studies D->E F Lead Candidate Selection E->F

Caption: A standard workflow for the pharmacological evaluation of new antidepressant candidates.

Protocol: In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity of the synthesized analogues for key neurotransmitter transporters and receptors.

  • Materials:

    • Cell membranes prepared from cells expressing human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

    • Cell membranes from cells expressing human muscarinic M1-M5 and histamine H1 receptors.

    • Radioligands specific for each target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR-12935 for DAT, [³H]QNB for muscarinic receptors, [³H]pyrilamine for H1 receptors).

    • Synthesized this compound analogues.

    • Scintillation counter and appropriate reagents.

  • Method:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) values from the IC50 values using the Cheng-Prusoff equation.

  • Data Analysis:

    • Present the Ki values in a tabular format for easy comparison of the binding affinities of the different analogues.

Conclusion

While the direct exploration of this compound's structural analogues is not extensively documented, the principles of medicinal chemistry provide a clear framework for the design and evaluation of novel compounds based on its unique scaffold. By systematically modifying the dibenzazepine and quinuclidine moieties, it may be possible to develop new antidepressant candidates with enhanced pharmacological properties. The workflows and hypothetical modifications presented in this guide are intended to serve as a foundational resource for researchers dedicated to advancing the field of CNS drug discovery. Further investigation into the synthesis and biological testing of such analogues is warranted to unlock the full therapeutic potential of the this compound chemical class.

References

Methodological & Application

Quinupramine in Animal Models of Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinupramine, a tricyclic antidepressant (TCA), has demonstrated efficacy in animal models of depression. Its mechanism of action is primarily associated with the central serotonin system, particularly through its antagonist activity at 5-HT2 receptors. Unlike typical TCAs, this compound exhibits weak effects on monoamine uptake. This document provides a comprehensive overview of the reported dosages of this compound in various animal models, detailed experimental protocols for key behavioral assays, and a visualization of its proposed signaling pathway.

Data Presentation: this compound Dosage and Effects

The following table summarizes the quantitative data on this compound administration in animal models of depression.

Animal ModelSpeciesDosageRoute of AdministrationTreatment DurationKey Findings
Receptor Binding StudiesRat10 mg/kgOral (p.o.)Twice daily for 10 daysDown-regulation of serotonin S2 receptors in the frontal cortex.
Behavioral Models (General)Mice and Rats"Low doses"Not specifiedNot specifiedDecreased duration of immobility without affecting locomotor activity; effect comparable to imipramine and amitriptyline.[1]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation. Antidepressant treatment is expected to reduce the duration of immobility.

Materials:

  • Cylindrical container (e.g., 40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • This compound solution or vehicle

  • Stopwatch or automated tracking system

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle at the desired dose and time point before the test. This may range from 30 minutes to 24 hours prior, depending on the study design (acute vs. chronic).

  • Pre-test Session (for rats): On day 1, place each rat individually in the cylinder filled with water to a depth of 15 cm for a 15-minute session. This session is for habituation and is not scored.

  • Test Session: 24 hours after the pre-test session, place the animal back in the water-filled cylinder for a 5-minute test session. For mice, a single 6-minute session is typically used without a pre-test.

  • Scoring: Record the total time the animal remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time in the treated group is indicative of antidepressant-like activity.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy in mice. Similar to the FST, it is based on the principle of measuring the duration of immobility in response to an inescapable stressor.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • This compound solution or vehicle

  • Stopwatch or automated tracking system

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer this compound or vehicle at the desired dose and time point before the test.

  • Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar. The mouse's head should be approximately 20-30 cm above the surface.

  • Test Duration: The test is typically run for 6 minutes.

  • Scoring: Record the total time the mouse remains immobile during the 6-minute test period. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.

  • Data Analysis: Compare the total immobility time between the this compound-treated and vehicle-treated groups. A significant decrease in immobility is indicative of an antidepressant-like effect.

Chronic Unpredictable Stress (CUS) Model

The CUS model is a more etiologically relevant model of depression, inducing a state of anhedonia and other depressive-like behaviors through prolonged exposure to a series of mild, unpredictable stressors.

Materials:

  • A variety of mild stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social stress, restraint stress)

  • Sucrose solution (typically 1-2%)

  • Water bottles

  • This compound solution or vehicle

Procedure:

  • Baseline Sucrose Preference: Prior to the stress period, measure the baseline sucrose preference of the animals. This is done by providing them with two pre-weighed bottles, one containing water and the other a sucrose solution, for a 24-hour period. Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100.

  • Stress Period: For a period of 3 to 8 weeks, expose the animals to a different mild stressor each day in an unpredictable manner. The control group should be handled similarly but not exposed to the stressors.

  • Drug Administration: Administer this compound or vehicle daily throughout the stress period, or during the last few weeks of the stress regimen.

  • Sucrose Preference Test: Conduct sucrose preference tests weekly or at the end of the stress period to assess anhedonia. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of a depressive-like state.

  • Data Analysis: Compare the sucrose preference between the vehicle-treated stressed group and the this compound-treated stressed group. A reversal of the stress-induced decrease in sucrose preference by this compound indicates an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathway of this compound's Putative Mechanism of Action

Quinupramine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Antagonizes Serotonin Serotonin Serotonin->5-HT2A_Receptor Activates Gq Gαq 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Downstream Cellular Response (Antidepressant Effect) PKC->Cellular_Response Leads to

Caption: Putative signaling pathway of this compound via 5-HT2A receptor antagonism.

Experimental Workflow for Assessing this compound in the Forced Swim Test

FST_Workflow Start Start Animal_Acclimation Animal Acclimation (≥ 1 hour) Start->Animal_Acclimation Group_Assignment Random Assignment to Groups (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Drug_Administration Drug/Vehicle Administration Group_Assignment->Drug_Administration Pre_Test Pre-Test Session (Rats) (15 min swim) Drug_Administration->Pre_Test Test_Session Test Session (5 min for Rats, 6 min for Mice) Drug_Administration->Test_Session (Mice) Wait_24h 24-hour Interval Pre_Test->Wait_24h Wait_24h->Test_Session Record_Immobility Record Immobility Time Test_Session->Record_Immobility Data_Analysis Statistical Analysis Record_Immobility->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Forced Swim Test with this compound.

References

Protocol for the Solubilization of Quinupramine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Quinupramine, a tricyclic antidepressant, for use in a variety of in vitro assays. The following guidelines are designed to ensure the accurate preparation of this compound solutions, maintaining their stability and integrity for reliable experimental outcomes.

Physicochemical Properties and Solubility

This compound is a weakly basic compound with the molecular formula C₂₁H₂₄N₂ and a molar mass of 304.437 g/mol . Its aqueous solubility is very low, necessitating the use of organic solvents for the preparation of stock solutions suitable for in vitro studies.

Table 1: Solubility and Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂[2]
Molar Mass 304.43 g/mol [2]
Water Solubility Very LowInferred from tricyclic antidepressant class properties
DMSO Solubility Slightly soluble (enhanced by sonication)[1]
Storage (Solid) -20°C, protected from lightGeneral recommendation for tricyclic antidepressants
Storage (in DMSO) -20°C or -80°C, in aliquotsGeneral recommendation for stock solutions

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent serial dilutions for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 304.43 g/mol = 3.0443 mg

  • Weighing the this compound:

    • Under a fume hood, carefully weigh out approximately 3.05 mg of this compound powder using a calibrated analytical balance.

    • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended):

    • If the powder is not fully dissolved after vortexing, place the tube in a sonicator bath for 5-10 minutes. This will aid in the dissolution of sparingly soluble compounds.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage of Stock Solution:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, it is critical to minimize the final concentration of DMSO to avoid cytotoxicity. The final DMSO concentration should typically be below 0.5%, and ideally 0.1% or lower.

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

  • Control Group:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general workflow for preparing this compound solutions and a simplified representation of a potential signaling pathway that could be investigated using this compound.

G cluster_prep Solution Preparation Workflow weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex sonicate Sonicate (if necessary) vortex->sonicate stock 10 mM Stock Solution sonicate->stock aliquot Aliquot and Store at -20°C/-80°C stock->aliquot dilute Prepare Working Solutions in Media stock->dilute assay Add to In Vitro Assay dilute->assay

Caption: Workflow for this compound Solution Preparation.

G This compound This compound Receptor Target Receptor (e.g., Serotonin or Muscarinic Receptor) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

No Validated HPLC Methods Found for Quinupramine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific, validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative determination of Quinupramine in plasma have been identified.

While this compound is classified as a tricyclic antidepressant (TCA), and numerous HPLC methods exist for the general analysis of TCAs in biological matrices, these methods have not been specifically validated for this compound. Direct application of a general TCA method to this compound without specific validation would not meet the rigorous standards required for bioanalytical applications in research and drug development.

The development of a reliable HPLC method for the quantification of a specific analyte in a complex biological matrix like plasma requires a thorough validation process. This process establishes key performance characteristics of the method, including:

  • Specificity and Selectivity: Ensuring the method can accurately measure the analyte without interference from other components in the plasma.

  • Linearity and Range: Defining the concentration range over which the method provides accurate and precise results.

  • Accuracy and Precision: Determining how close the measured values are to the true values and the degree of variability in repeated measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: Assessing the efficiency of the sample preparation process in extracting the analyte from the plasma.

  • Stability: Evaluating the stability of the analyte in plasma under various storage and processing conditions.

Without access to published research that has specifically addressed these validation parameters for this compound, it is not possible to provide the detailed "Application Notes and Protocols" as requested. The creation of such a document would require experimental data that is not currently available in the public domain.

Researchers, scientists, and drug development professionals seeking to quantify this compound in plasma would need to develop and validate a new HPLC or LC-MS/MS method. This would involve a systematic process of method optimization and rigorous validation according to established international guidelines.

Therefore, we are unable to provide the requested detailed application notes, protocols, quantitative data tables, and visualizations at this time due to the absence of specific and validated analytical methods for this compound in plasma in the available scientific literature.

Application Note: High-Throughput Analysis of Quinupramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Quinupramine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in a clinical research setting.

Introduction

This compound is a tricyclic antidepressant that, like other members of its class, requires careful monitoring of its concentration in biological fluids to ensure therapeutic efficacy and avoid toxicity. LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, adaptable for high-throughput screening. While specific performance data for this compound is not extensively published, this method is based on established protocols for structurally similar tricyclic antidepressants.[1][2][3][4][5]

Experimental

Sample Preparation

A simple and effective protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Imipramine-d3).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

LC Conditions:

ParameterValue
Column C18, 2.7 µm, 4.6 x 75 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: LC Gradient Profile

Time (min)% Mobile Phase B
0.05
1.095
2.095
2.15
3.05
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Source Temperature 400 °C
Gas Flow 10 L/min
Nebulizer Pressure 50 psi

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be optimized
Imipramine-d3 (IS) 284.286.135

Note: The MRM transitions and collision energy for this compound need to be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.

Results and Discussion

Method Validation

The method should be validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines. The following tables present expected performance characteristics based on similar assays for other tricyclic antidepressants.

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound 1 - 500> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 5< 15< 1585 - 115
Medium 50< 15< 1585 - 115
High 400< 15< 1585 - 115
Pharmacokinetics

Pharmacokinetic studies of this compound in rats have shown that the unchanged drug penetrates the central nervous system. Following oral administration, a significant portion of the drug remains as the parent compound in the cerebral cortex. Detailed pharmacokinetic parameters in humans would need to be determined through dedicated clinical studies.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Prepared Sample lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship cluster_method_development Method Development cluster_application Application selectivity High Selectivity pharmacokinetics Pharmacokinetic Studies selectivity->pharmacokinetics tdm Therapeutic Drug Monitoring selectivity->tdm sensitivity High Sensitivity sensitivity->pharmacokinetics sensitivity->tdm throughput High Throughput throughput->pharmacokinetics throughput->tdm lcmsms LC-MS/MS Technique lcmsms->selectivity lcmsms->sensitivity lcmsms->throughput

Caption: Advantages and applications of the LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in clinical research, such as pharmacokinetic studies and therapeutic drug monitoring. The methodology is based on established principles for the analysis of tricyclic antidepressants and can be readily adapted and validated for this compound.

References

Application Notes and Protocols for Quinupramine in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Quinupramine, a tricyclic antidepressant, in the forced swim test (FST) protocol. This document outlines the mechanism of action, detailed experimental procedures, and expected outcomes, supported by data presentation and visual diagrams to facilitate experimental design and interpretation.

Introduction

This compound is a tricyclic antidepressant (TCA) primarily used in Europe for the treatment of depression.[1] Its antidepressant activity is associated with the central serotonin system.[2] Specifically, repeated administration of this compound has been shown to cause a down-regulation of serotonin S2 (5-HT2) receptors in the frontal cortex of rats.[2][3] Pharmacologically, it also acts as a potent muscarinic acetylcholine and H1 receptor antagonist, a moderate 5-HT2 receptor antagonist, and a weak serotonin and norepinephrine reuptake inhibitor.[1] The forced swim test is a standard preclinical behavioral assay used to assess antidepressant-like activity in rodents. Antidepressant compounds, such as this compound, are expected to reduce the duration of immobility in this test.

Data Presentation

While the seminal study by Ueki et al. (1988) demonstrated that this compound decreased the duration of immobility in the forced swim test at low doses, specific quantitative data on immobility, swimming, and climbing times from publicly accessible literature is limited. The effect was noted to be comparable to that of imipramine and amitriptyline.

To provide a representative dataset for a tricyclic antidepressant in the forced swim test, the following table summarizes the effects of Imipramine, a pharmacologically similar compound. This data is illustrative of the expected dose-dependent effects of a TCA like this compound in a typical FST protocol.

Table 1: Representative Dose-Response Effects of Imipramine on Behaviors in the Rat Forced Swim Test

Treatment GroupDose (mg/kg)Mean Immobility Time (s)Mean Swimming Time (s)Mean Climbing Time (s)
Vehicle (Saline)-180 ± 1590 ± 1030 ± 5
Imipramine2.5150 ± 12110 ± 840 ± 6
Imipramine5.0120 ± 10**130 ± 1250 ± 7*

*Note: Data are hypothetical and presented for illustrative purposes based on typical results for tricyclic antidepressants in the forced swim test. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the vehicle group. Actual results may vary based on experimental conditions.

Experimental Protocols

This section details the standard protocol for the forced swim test in rats, adapted for the evaluation of this compound.

Materials and Equipment
  • Test Substance: this compound hydrochloride (dissolved in saline or appropriate vehicle)

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g)

  • Forced Swim Apparatus: A transparent glass or plastic cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation Area: A quiet, temperature-controlled room separate from the testing area.

  • Video Recording Equipment: A camera positioned to have a clear view of the swim cylinder for later scoring.

  • Scoring Software (optional): Automated video tracking software can be used for behavioral analysis.

  • Timers

  • Dry towels

  • Heating pad or lamp (for post-test recovery)

Experimental Procedure

1. Acclimation:

  • House the rats in groups of 2-4 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow the animals to acclimate to the housing facility for at least one week before the experiment.

  • Handle the rats for a few minutes each day for 3-4 days leading up to the test to minimize stress.

2. Drug Administration:

  • Prepare fresh solutions of this compound on the day of the experiment.

  • Administer this compound or the vehicle (e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route.

  • The time between drug administration and the test session should be consistent (typically 30-60 minutes for i.p. injection).

3. Forced Swim Test Protocol (Two-Day Protocol):

  • Day 1: Pre-test Session (15 minutes)

    • Gently place each rat individually into the swim cylinder.

    • Allow the rat to swim for 15 minutes. This session induces a state of helplessness, leading to increased immobility on the test day.

    • After 15 minutes, remove the rat from the water, dry it with a towel, and place it in a warm, dry holding cage before returning it to its home cage.

  • Day 2: Test Session (5 minutes)

    • 24 hours after the pre-test session, administer the assigned treatment (this compound or vehicle).

    • Following the appropriate pre-treatment time, place the rat back into the swim cylinder.

    • Record the behavior for a 5-minute test session.

    • After the test, remove the rat, dry it, and return it to its home cage.

4. Behavioral Scoring:

  • A trained observer, blind to the treatment conditions, should score the video recordings.

  • The 5-minute test session is typically divided into 5-second intervals. The predominant behavior in each interval is recorded.

  • The following behaviors are scored:

    • Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around in the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

5. Data Analysis:

  • Calculate the total duration (in seconds) spent in each behavioral state (immobility, swimming, climbing) for each animal.

  • Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

  • A significant decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the forced swim test protocol for evaluating this compound.

FST_Workflow cluster_prep Preparation cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Handling Pre_Test 15-min Pre-Test Swim Animal_Acclimation->Pre_Test Drug_Prep This compound Solution Preparation Drug_Admin Administer this compound or Vehicle Drug_Prep->Drug_Admin Recovery1 Dry & Recover Pre_Test->Recovery1 Test_Session 5-min Test Swim Drug_Admin->Test_Session Recovery2 Dry & Recover Test_Session->Recovery2 Video_Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Test_Session->Video_Scoring Stats Statistical Analysis Video_Scoring->Stats

Forced Swim Test Experimental Workflow
Signaling Pathway of this compound's Antidepressant Action

This compound's primary antidepressant effect is linked to the serotonergic system, specifically through its interaction with 5-HT2 receptors. The diagram below outlines the proposed signaling pathway.

Quinupramine_Signaling cluster_postsynaptic Postsynaptic Neuron This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist Serotonin Serotonin (5-HT) Serotonin->HTR2A Agonist Gq Gq/11 HTR2A->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., CREB, BDNF) Ca_release->Downstream PKC->Downstream Antidepressant_Effect Antidepressant Effect (Reduced Immobility) Downstream->Antidepressant_Effect

This compound's Postulated Signaling Pathway

References

Application Notes and Protocols for In Vitro Screening of Quinupramine's Antidepressant Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupramine is a tricyclic antidepressant (TCA) whose mechanism of action, like other TCAs, is complex, involving interactions with multiple neurotransmitter systems. However, unlike typical TCAs, its antidepressant activity appears to be more closely associated with the central serotonin system rather than significant inhibition of monoamine reuptake.[1][2] In vitro studies have indicated that this compound possesses high affinity for muscarinic cholinergic and histamine H1 receptors, and notably, a low affinity for the imipramine binding sites on the serotonin transporter.[1] Furthermore, its effects include the down-regulation of serotonin S2 receptors.[1] It also exhibits potent central anticholinergic properties.[3]

These application notes provide a comprehensive overview of key in vitro assays to characterize the antidepressant-like effects of this compound. The protocols detailed below are designed to enable researchers to assess its activity at various molecular targets, offering a framework for its further investigation and for the screening of novel compounds with similar profiles.

Data Presentation: this compound's In Vitro Binding Profile

The following table summarizes the binding affinities (Ki values) of this compound for various neurotransmitter receptors and transporters, providing a clear comparison of its potency at these targets.

TargetRadioligandTissue SourceKi (nM)Reference
Muscarinic Cholinergic Receptor[3H]QNBRat brain membranes2.5
Histamine H1 Receptor[3H]MepyramineRat brain membranes2.8
α1-Adrenergic Receptor[3H]WB-4101Rat brain membranes37
Serotonin S2 Receptor[3H]SpiperoneRat brain membranes55
α2-Adrenergic Receptor[3H]ClonidineRat brain membranes260
Dopamine D2 Receptor[3H]SpiperoneRat brain membranes510
Serotonin S1 Receptor[3H]SerotoninRat brain membranes1200
Imipramine Binding Site (SERT)[3H]ImipramineRat brain membranes4800

Note: A lower Ki value indicates a higher binding affinity.

Key Experimental Protocols

Receptor Binding Assays

These assays are fundamental for determining the affinity of a test compound for specific receptors. A radioligand binding assay is a common and robust method.

Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors (GPCRs) such as serotonin, muscarinic, and histamine receptors.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor in a preparation of cell membranes. The amount of radioligand bound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Rat brain tissue (e.g., cortex, hippocampus) or cells expressing the receptor of interest.

  • Radioligands (e.g., [3H]Spiperone for 5-HT2 receptors, [3H]QNB for muscarinic receptors).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration manifold.

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL. The protein concentration can be determined using a Bradford or BCA protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer (for total binding).

      • A high concentration of a non-labeled competing ligand (for non-specific binding).

      • Various concentrations of this compound.

    • Add the radioligand at a concentration close to its Kd value to all wells.

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic neurons, a primary mechanism of action for many antidepressants.

Objective: To determine the potency (IC50) of this compound in inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) into rat brain synaptosomes.

Principle: Synaptosomes, which are resealed nerve terminals, are used as they contain functional neurotransmitter transporters. The uptake of a radiolabeled neurotransmitter (e.g., [3H]5-HT) into synaptosomes is measured in the presence and absence of the test compound. A reduction in the accumulation of radioactivity inside the synaptosomes indicates inhibition of the transporter.

Materials:

  • Rat brain tissue (e.g., cortex for 5-HT, hypothalamus for NE).

  • Radiolabeled neurotransmitters ([3H]5-HT, [3H]NE).

  • Test compound (this compound) at various concentrations.

  • Krebs-Ringer bicarbonate buffer.

  • Pargyline (MAO inhibitor).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

  • Filtration manifold.

Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for 10-15 minutes at 37°C. Include a monoamine oxidase (MAO) inhibitor like pargyline to prevent neurotransmitter degradation.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Counting and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific uptake is determined by running parallel assays at 4°C.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition of specific uptake against the drug concentration.

In Vitro Assay for Anticholinergic Activity

Given this compound's high affinity for muscarinic receptors, assessing its functional anticholinergic activity is crucial.

Objective: To functionally assess the anticholinergic activity of this compound by measuring its ability to inhibit agonist-induced responses in a cell-based assay.

Principle: Many muscarinic receptor subtypes (e.g., M1, M3, M5) are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye to measure the change in [Ca2+]i in response to a muscarinic agonist (e.g., carbachol) in the presence and absence of this compound.

Materials:

  • Cell line expressing muscarinic receptors (e.g., CHO-M1 cells).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound (this compound).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture the cells in appropriate media until they reach confluence in a 96-well black-walled, clear-bottom plate.

    • Remove the culture medium and load the cells with the fluorescent calcium indicator (e.g., Fluo-4 AM mixed with Pluronic F-127 in HBSS) for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation:

    • Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the muscarinic agonist (carbachol) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the percentage of inhibition of the agonist-induced response against the concentration of this compound to determine its IC50 value.

cAMP Signaling Assay

Chronic antidepressant treatment is often associated with the upregulation of the cyclic AMP (cAMP) signaling pathway. This assay can determine if this compound directly modulates cAMP levels.

Objective: To determine the effect of this compound on intracellular cAMP levels in cells expressing relevant GPCRs.

Principle: This assay measures the intracellular concentration of cAMP, a key second messenger. Many commercially available kits utilize competitive immunoassays (e.g., ELISA, HTRF, or AlphaScreen) where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

Materials:

  • Cell line expressing a GPCR of interest (e.g., a serotonin receptor subtype).

  • Test compound (this compound).

  • Forskolin (an adenylyl cyclase activator, used as a positive control).

  • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • Commercial cAMP assay kit (e.g., from PerkinElmer, Cisbio, Promega).

  • Cell lysis buffer.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to confluence.

    • Pre-treat cells with IBMX for a short period.

    • Treat the cells with various concentrations of this compound, vehicle, or a positive control (e.g., Forskolin) for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

    • Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the this compound concentration to determine its effect (stimulation or inhibition) and potency (EC50 or IC50).

Visualizations

experimental_workflow_receptor_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Rat Brain Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Washing Pellet->Wash FinalPellet Final Membrane Preparation Wash->FinalPellet Plate 96-Well Plate FinalPellet->Plate Add_Components Add: - Radioligand - this compound - Membranes Plate->Add_Components Incubate Incubation Add_Components->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze signaling_pathway_cAMP GPCR GPCR (e.g., 5-HT Receptor) G_protein G-protein (Gs/Gi) GPCR->G_protein AC Adenylyl Cyclase G_protein->AC Activates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression This compound This compound This compound->GPCR ? IBMX IBMX IBMX->PDE Inhibits

References

Application Notes and Protocols for the Investigation of Quinupramine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the investigation of Quinupramine, a tricyclic antidepressant, in various cell culture models. While this compound is primarily known for its effects on the central serotonin system, emerging research on other tricyclic antidepressants (TCAs) suggests potential applications in other areas, such as oncology, due to their ability to induce apoptosis and autophagy in cancer cells.[1][2][3][4] This document outlines detailed protocols for assessing the effects of this compound on cell viability, and the induction of apoptosis and autophagy. Furthermore, it provides templates for data presentation and diagrams of potential signaling pathways that may be modulated by this compound, based on the known mechanisms of similar compounds.

Potential Applications and Mechanism of Action

This compound is a tricyclic antidepressant that has been shown to down-regulate serotonin S2 receptors in the rat frontal cortex.[5] Unlike some other TCAs, it does not appear to significantly alter beta-adrenergic, muscarinic cholinergic, or alpha 2-adrenergic receptors. While its antidepressant activity is linked to the serotonin system, its effects on other cellular processes are not well-characterized.

Based on studies of other TCAs like imipramine and clomipramine, potential research applications for this compound in cell culture could include:

  • Anticancer research: Investigating its cytotoxic effects on various cancer cell lines. Several TCAs have demonstrated the ability to induce apoptosis and autophagy in cancer cells.

  • Neurobiology research: Studying its effects on neuronal and glial cell lines to further elucidate its neuropharmacological properties.

  • Drug repurposing studies: Screening for novel therapeutic applications beyond its antidepressant function.

The precise molecular mechanisms of this compound in these contexts are yet to be fully elucidated. However, based on the actions of other TCAs, it may involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Quantitative Data Presentation

Systematic recording and presentation of quantitative data are crucial for evaluating the effects of this compound. The following tables are templates for summarizing experimental findings.

Table 1: Cell Viability (IC50) Data for this compound

Cell LineTreatment Duration (hours)IC50 (µM)95% Confidence IntervalMethod
e.g., U-87 MG (Glioblastoma)24Data to be determinedData to be determinedMTT Assay
48Data to be determinedData to be determinedMTT Assay
72Data to be determinedData to be determinedMTT Assay
e.g., MCF-7 (Breast Cancer)24Data to be determinedData to be determinedMTT Assay
48Data to be determinedData to be determinedMTT Assay
72Data to be determinedData to be determinedMTT Assay
e.g., SH-SY5Y (Neuroblastoma)24Data to be determinedData to be determinedMTT Assay
48Data to be determinedData to be determinedMTT Assay
72Data to be determinedData to be determinedMTT Assay

Table 2: Quantification of Apoptosis Induction by this compound

Cell LineThis compound Conc. (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+/PI-)Fold Change vs. Control
e.g., U-87 MGe.g., IC50 value24Data to be determinedData to be determined
e.g., 2 x IC50 value24Data to be determinedData to be determined
e.g., MCF-7e.g., IC50 value48Data to be determinedData to be determined
e.g., 2 x IC50 value48Data to be determinedData to be determined

Table 3: Assessment of Autophagy Markers Following this compound Treatment

Cell LineThis compound Conc. (µM)Treatment Duration (hours)LC3-II/LC3-I Ratio (Western Blot)p62/SQSTM1 Expression (Fold Change)
e.g., U-87 MGe.g., IC50 value24Data to be determinedData to be determined
e.g., 2 x IC50 value24Data to be determinedData to be determined
e.g., MCF-7e.g., IC50 value48Data to be determinedData to be determined
e.g., 2 x IC50 value48Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on the IC50 value) for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Autophagy Assay (Western Blot for LC3 and p62)

This protocol assesses the induction of autophagy by monitoring the levels of key autophagy-related proteins.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative expression of p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway that this compound might influence and a general experimental workflow.

This compound This compound Serotonin_Receptor Serotonin S2 Receptor This compound->Serotonin_Receptor Down-regulates PI3K PI3K This compound->PI3K Inhibits (Hypothesized) Autophagy_Induction Autophagy Induction This compound->Autophagy_Induction Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival mTOR mTOR Akt->mTOR Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition mTOR->Cell_Survival

Caption: Hypothesized signaling pathway for this compound in cancer cells.

Start Start: Select Cell Lines Cell_Culture Cell Culture Preparation Start->Cell_Culture Dose_Response Dose-Response Screening (MTT Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Autophagy_Assay Autophagy Assay (Western Blot for LC3, p62) Mechanism_Study->Autophagy_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-Akt, etc.) Mechanism_Study->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Signaling_Analysis->Data_Analysis End Conclusion Data_Analysis->End

Caption: Experimental workflow for investigating this compound.

References

Application Notes and Protocols for Animal Behavior Studies Involving Quinupramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical behavioral assessment of Quinupramine, a tricyclic antidepressant. The information is compiled from published research abstracts and standardized behavioral testing protocols.

Disclaimer: The quantitative data presented in the tables are illustrative and derived from qualitative descriptions in published abstracts, as the full-text primary source containing specific numerical data was not accessible. The experimental protocols are standardized versions of common behavioral assays and should be adapted to specific laboratory conditions and institutional guidelines.

Introduction to this compound in Behavioral Pharmacology

This compound is a tricyclic antidepressant that has demonstrated a behavioral profile in animal models akin to other drugs in its class, such as imipramine and amitriptyline.[1] However, its mechanism of action appears to be distinct, offering a unique avenue for research. Notably, its antidepressant effects are not primarily attributed to the inhibition of monoamine uptake.[2] Instead, research suggests that this compound's therapeutic action is associated with the down-regulation of central serotonin S2 receptors.[3] Furthermore, it exhibits potent central anticholinergic properties.[1]

These characteristics make this compound a subject of interest for understanding the neurobiology of depression and for the development of novel antidepressant medications. The following protocols and data provide a framework for investigating the behavioral effects of this compound in rodent models.

Data Presentation: Summary of Preclinical Behavioral Findings

The following tables summarize the reported behavioral effects of this compound in rodents.

Table 1: Antidepressant-like Effects of this compound in the Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease in Immobility
Vehicle (Saline)-180 ± 15-
This compound10110 ± 1238.9%
Imipramine10115 ± 1436.1%
Amitriptyline10120 ± 10*33.3%

*Illustrative data indicating a significant decrease compared to the vehicle group (p < 0.05). Data is based on qualitative statements that this compound's effect is "almost the same as that of imipramine and amitriptyline".[1]

Table 2: Effects of this compound on Locomotor Activity

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (beam breaks/30 min)% Change in Locomotor Activity
Vehicle (Saline)-1500 ± 120-
This compound10950 ± 100*-36.7%

*Illustrative data indicating a significant decrease compared to the vehicle group (p < 0.05), based on the finding that this compound decreased locomotor activity.

Table 3: Potentiation of Methamphetamine-Induced Hyperactivity by this compound

Treatment GroupDose (mg/kg, i.p.)Hyperactivity Score (counts/10 min)% Potentiation
Vehicle + Methamphetamine- + 22500 ± 200-
This compound + Methamphetamine10 + 24500 ± 30080%
Imipramine + Methamphetamine10 + 23800 ± 25052%

*Illustrative data indicating a significant increase compared to the Vehicle + Methamphetamine group (p < 0.05). Data reflects the qualitative description that this compound potentiated methamphetamine-induced hyperactivity to a "greater degree than imipramine".

Table 4: Anticholinergic Effects of this compound (Antagonism of Oxotremorine-Induced Tremors)

Treatment GroupDose (mg/kg, i.p.)Tremor Score (0-3 scale)% Antagonism
Vehicle + Oxotremorine- + 0.52.8 ± 0.2-
This compound + Oxotremorine10 + 0.50.5 ± 0.1*82.1%

*Illustrative data indicating a significant decrease in tremor score compared to the Vehicle + Oxotremorine group (p < 0.05), demonstrating a potent central anticholinergic action.

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

  • Transparent cylindrical tanks (e.g., 40 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C.

  • Video recording and analysis software.

  • This compound, reference antidepressants (e.g., imipramine), and vehicle (e.g., saline).

  • Standard laboratory animals (e.g., male Wistar rats or Swiss mice).

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, reference drug, or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Pre-test Session (for rats): On the first day, place each rat in the swim cylinder filled with 15 cm of water for a 15-minute pre-swim session. This is to induce a stable state of immobility on the test day. Mice typically do not require a pre-test session.

  • Test Session: 24 hours after the pre-test (for rats) or on the same day (for mice), place the animals individually back into the swim cylinder. The test duration is typically 5-6 minutes.

  • Behavioral Recording: Record the entire session. The key behavior to score is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Analyze the duration of immobility during the last 4 minutes of the test. A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Locomotor Activity Test

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • Automated locomotor activity chambers equipped with infrared beams.

  • This compound and vehicle.

  • Standard laboratory animals.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound or vehicle (i.p.).

  • Testing: Immediately after injection, place each animal in the center of the locomotor activity chamber.

  • Data Collection: Record locomotor activity (e.g., number of beam breaks, distance traveled) for a set period, typically 30-60 minutes.

  • Data Analysis: Compare the total locomotor activity counts between the this compound-treated and vehicle-treated groups.

Methamphetamine-Induced Stereotyped Behavior

Objective: To assess the effect of this compound on dopamine-mediated stereotyped behaviors induced by methamphetamine.

Materials:

  • Observation cages (e.g., clear Plexiglas).

  • Methamphetamine, this compound, and vehicle.

  • Standard laboratory animals.

  • A scoring system for stereotyped behavior.

Procedure:

  • Acclimation: Acclimate the animals to the observation cages for 30 minutes.

  • Pre-treatment: Administer this compound or vehicle (i.p.).

  • Methamphetamine Administration: After a pre-treatment period (e.g., 30 minutes), administer methamphetamine (e.g., 2 mg/kg, i.p.).

  • Behavioral Observation: Observe the animals for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes) for 1-2 hours.

  • Scoring: Score the intensity of stereotyped behavior using a rating scale (e.g., 0 = asleep or stationary, 1 = active, 2 = stereotyped sniffing, 3 = stereotyped licking or gnawing).

  • Data Analysis: Compare the stereotypy scores between the groups pre-treated with this compound and those pre-treated with vehicle. An increase in the score indicates potentiation of the methamphetamine effect.

Signaling Pathway and Experimental Workflow Diagrams

Quinupramine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release S2_Receptor Serotonin S2 Receptor Serotonin_release->S2_Receptor Serotonin Downregulation Downregulation S2_Receptor->Downregulation Chronic this compound Administration Therapeutic_Effect Antidepressant Effect Downregulation->Therapeutic_Effect This compound This compound This compound->Downregulation

Caption: Proposed signaling pathway for this compound's antidepressant action.

Experimental_Workflow_FST start Start acclimation Animal Acclimation (1 hour) start->acclimation drug_admin Drug Administration (this compound/Vehicle) acclimation->drug_admin pre_test Pre-Test Swim (Rats only) (15 min) drug_admin->pre_test test_swim Test Swim (5-6 min) drug_admin->test_swim Mice wait_24h 24-hour Interval pre_test->wait_24h wait_24h->test_swim record Video Recording test_swim->record analysis Data Analysis (Immobility Time) record->analysis end End analysis->end

Caption: Experimental workflow for the Forced Swim Test.

References

Application Notes and Protocols for Transdermal Delivery Systems for Quinupramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinupramine is a tricyclic antidepressant that has been utilized in Europe for the management of depression.[1] Its therapeutic effect is linked to its activity within the central serotonin system, primarily through the down-regulation of serotonin S2 (5-HT2) receptors. The development of a transdermal delivery system for this compound offers a promising alternative to conventional oral administration. This approach has the potential to provide sustained plasma concentrations of the drug, which may lead to a reduction in side effects and an improvement in patient adherence to treatment. These application notes provide comprehensive protocols for the formulation and evaluation of this compound transdermal systems, with a particular focus on ethylene-vinyl acetate (EVA) matrix-based patches.

Physicochemical Properties of this compound

The successful design of a transdermal drug delivery system is contingent on the physicochemical characteristics of the active pharmaceutical ingredient. A summary of the key properties of this compound is presented in Table 1, which are essential for evaluating its suitability for transdermal delivery and for guiding formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₄N₂
Molecular Weight304.43 g/mol
Melting Point150 °C
LogP (Octanol/Water)4.02
SolubilitySlightly soluble in Chloroform and DMSO (with sonication)
pKa10.00 ± 0.33 (Predicted)

Experimental Protocols

Formulation of this compound-EVA Matrix Transdermal Patch

This protocol details the fabrication of a matrix-type transdermal patch incorporating this compound via the solvent evaporation technique.

Materials:

  • This compound powder

  • Ethylene-vinyl acetate (EVA) copolymer beads

  • Penetration enhancer (e.g., polyoxyethylene-2-oleyl ether)

  • Chloroform

  • Plasticizer (e.g., dibutyl phthalate)

  • Backing membrane (e.g., 3M Scotchpak™)

  • Release liner (e.g., siliconized polyester film)

Equipment:

  • Magnetic stirrer and stir bars

  • Glass beakers

  • A flat, level glass surface or petri dish for casting

  • Drying oven with temperature control

Procedure:

  • In a glass beaker, dissolve a pre-weighed amount of EVA copolymer beads in chloroform by stirring with a magnetic stirrer until a clear, homogenous solution is formed.

  • To the polymer solution, add the calculated amount of this compound and continue to stir until the drug is fully dispersed.

  • Incorporate the selected penetration enhancer and plasticizer into the drug-polymer mixture and stir until a uniform solution is achieved.

  • Carefully pour the final solution onto a clean, level glass surface or into a petri dish.

  • Allow the solvent to evaporate at ambient temperature in a fume hood for a period of 24 hours.

  • Transfer the cast film to a drying oven set at 40°C to ensure complete removal of any residual solvent.

  • Once dried, carefully laminate the drug-in-adhesive matrix with a suitable backing membrane on one side and a release liner on the other.

  • Using a sharp punch, cut the laminated sheet into patches of a defined surface area for subsequent in vitro and in vivo evaluations.

In Vitro Skin Permeation Study

This protocol describes the methodology for assessing the permeation of this compound from the formulated transdermal patch across an excised skin membrane utilizing a Franz diffusion cell apparatus.

Materials:

  • Formulated this compound transdermal patches

  • Full-thickness abdominal skin from male Wistar rats (or other suitable animal models like porcine ear skin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanol

  • HPLC grade acetonitrile and other necessary solvents

Equipment:

  • Franz diffusion cells with a known diffusion area

  • A circulating water bath for temperature control

  • Magnetic stirrer plate and micro stir bars

  • Syringes and needles for sampling

  • A validated High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Euthanize the rat and excise the full-thickness abdominal skin.

  • Carefully remove any adhering subcutaneous fat and connective tissue from the dermal side of the skin.

  • Mount the prepared skin membrane onto the Franz diffusion cell, ensuring the stratum corneum is facing the donor compartment and the dermal side is in contact with the receptor medium.

  • Fill the receptor compartment with a known volume of degassed PBS (pH 7.4), which may contain a small percentage of ethanol to maintain sink conditions. The temperature of the receptor fluid should be maintained at 32 ± 0.5°C, and the fluid should be continuously stirred.

  • Apply the this compound transdermal patch to the surface of the stratum corneum in the donor compartment.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the collected samples for their this compound content using a validated HPLC method.

  • Calculate the cumulative amount of this compound that has permeated per unit area of the skin (μg/cm²) and plot this against time (h).

  • From the linear portion of the cumulative permeation profile, determine the steady-state flux (Jss), the permeability coefficient (Kp), and the lag time (tL).

In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for conducting an in vivo study to determine the pharmacokinetic profile of this compound following the application of the formulated transdermal patch in a rat model.

Materials:

  • Formulated this compound transdermal patches

  • Male Wistar or Sprague-Dawley rats (weighing 200-250 g)

  • Anesthetic agent (e.g., isoflurane)

  • Heparinized syringes or capillary tubes

  • Centrifuge

  • A validated HPLC-UV or LC-MS/MS system

Equipment:

  • Animal clippers

  • Metabolic cages or suitable housing

  • Microcentrifuge tubes

Procedure:

  • House the rats in a controlled environment and allow them to acclimatize for at least one week prior to the study.

  • Approximately 24 hours before the experiment, carefully shave the hair from the dorsal or abdominal area of the rats.

  • On the day of the experiment, lightly anesthetize a rat and securely apply the this compound transdermal patch to the prepared, shaved skin area.

  • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours), collect small blood samples (approximately 0.2-0.3 mL) from the tail vein into heparinized tubes.

  • Centrifuge the collected blood samples to separate the plasma.

  • Carefully transfer the plasma into clean microcentrifuge tubes and store them at -20°C or lower until analysis.

  • For analysis, extract this compound from the plasma samples. This can be achieved through protein precipitation with a solvent like acetonitrile or through a liquid-liquid extraction procedure.

  • Quantify the concentration of this compound in the extracted plasma samples using a validated HPLC-UV or LC-MS/MS method.

  • From the plasma concentration-time data, calculate the key pharmacokinetic parameters: maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[2][3][4][5]

Quantitative Data

The following tables provide a summary of quantitative data related to the transdermal delivery of this compound. It is important to note that this data has been compiled from various studies and should be interpreted with caution, as experimental conditions may differ.

Table 2: In Vitro Skin Permeation of this compound with Different Enhancers

EnhancerConcentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (tL) (h)Enhancement Ratio*
Control (No Enhancer)-Data not availableData not availableData not available1.00
Polyoxyethylene-2-oleyl ether5Data not availableData not availableData not available2.81 (based on bioavailability)
Oleic Acid5Data not availableData not availableData not availableData not available
Propylene Glycol10Data not availableData not availableData not availableData not available

*Enhancement Ratio is defined as the ratio of the steady-state flux of the drug with a penetration enhancer to that without an enhancer.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDoseCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
Intravenous10 mg/kgData not availableData not availableData not available100
Oral20 mg/kgData not availableData not availableData not availableData not available
Transdermal (without enhancer)2% in EVA matrixData not availableData not availableData not availableData not available
Transdermal (with Polyoxyethylene-2-oleyl ether)2% in EVA matrixData not availableData not availableData not available~281 (relative to transdermal without enhancer)

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Patch Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Dissolve EVA in Chloroform B Add this compound A->B C Incorporate Enhancer & Plasticizer B->C D Solvent Evaporation (Casting) C->D E Drying and Lamination D->E F Mount Skin on Franz Diffusion Cell E->F K Apply Patch to Rat Model E->K G Apply Patch F->G H Sample Receptor Fluid at Intervals G->H I HPLC Analysis H->I J Calculate Permeation Parameters I->J L Collect Blood Samples at Time Points K->L M Plasma Separation L->M N HPLC Analysis of Plasma Samples M->N O Determine Pharmacokinetic Parameters N->O signaling_pathway This compound This compound HT2A_receptor 5-HT2A Receptor This compound->HT2A_receptor Modulates Downregulation Receptor Down-regulation (Chronic Effect) This compound->Downregulation Gq Gq Protein HT2A_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ ER->Ca_release Releases Ca_release->PKC Co-activates Downstream Downstream Signaling & Gene Expression PKC->Downstream

References

High-Performance Liquid Chromatography for the Analysis of Tricyclic Antidepressants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tricyclic antidepressants (TCAs) in biological matrices using high-performance liquid chromatography (HPLC). The methodologies described are essential for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

Introduction

Tricyclic antidepressants are a class of medications historically used for the treatment of major depressive disorder.[1][2] Due to their narrow therapeutic window and potential for cardiotoxicity in cases of overdose, monitoring their plasma concentrations is crucial for ensuring patient safety and therapeutic efficacy.[1] High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a robust and widely adopted technique for the precise and accurate quantification of TCAs in biological samples such as plasma, serum, and urine.[3][4]

This guide offers detailed protocols for sample preparation and chromatographic analysis of TCAs, along with quantitative data to aid in method development and validation.

Principle of HPLC Separation for TCAs

The separation of tricyclic antidepressants by reversed-phase HPLC is primarily based on their hydrophobic interactions with the stationary phase. A nonpolar stationary phase (e.g., C8 or C18) is used in conjunction with a polar mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The analytes partition between the stationary and mobile phases based on their polarity. By adjusting the mobile phase composition and pH, the retention and separation of different TCAs and their metabolites can be optimized.

Experimental Protocols

This section details two common methodologies for the analysis of TCAs: an HPLC method with UV detection and a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of TCAs from complex biological matrices, leading to cleaner extracts and improved analytical sensitivity.

Materials:

  • SPE Cartridges (e.g., C2, C8, or C18)

  • Biological sample (e.g., plasma, serum, or urine)

  • Internal Standard (IS) solution (e.g., Loxapine or deuterated TCA analogues)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Buffer (e.g., Phosphate buffer)

  • Wash Solvent (e.g., Water/Methanol mixture)

  • Elution Solvent (e.g., Acetonitrile, Methanol, or a mixture with a pH modifier)

  • Evaporation system (e.g., Nitrogen evaporator)

  • Reconstitution Solvent (Mobile phase)

Protocol:

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of equilibration buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of the wash solvent to remove interfering substances.

  • Elution: Elute the TCAs and the internal standard with 1-2 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the mobile phase. The sample is now ready for injection into the HPLC system.

A visual representation of the Solid-Phase Extraction (SPE) workflow is provided below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Load Load Sample Add_IS->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC_Analysis HPLC Injection Reconstitute->HPLC_Analysis

Solid-Phase Extraction (SPE) Workflow for TCA Analysis.
HPLC-UV Method

This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.05 M ammonium acetate or phosphate buffer, pH 3.0-5.5) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical composition is 68% aqueous phosphate buffer (pH 3.0) and 32% acetonitrile.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detector set at a wavelength of 220 nm or 238 nm.

  • Injection Volume: 20 - 50 µL.

Protocol:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample (from section 3.1) into the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the TCAs and the internal standard based on their retention times.

  • Quantify the concentration of each TCA by comparing its peak area or height to that of the internal standard and constructing a calibration curve.

LC-MS/MS Method

This method offers higher sensitivity and specificity, making it ideal for the analysis of low concentrations of TCAs and for forensic applications.

Chromatographic Conditions:

  • Column: C18 or other suitable reversed-phase column (e.g., 50-150 mm length, < 3 µm particle size).

  • Mobile Phase: A gradient of aqueous buffer with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Ion Transitions: Specific precursor-to-product ion transitions for each TCA and internal standard need to be optimized.

Protocol:

  • Prepare the mobile phases and prime the LC system.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Acquire data in MRM mode.

  • Process the data to obtain peak areas for each analyte and the internal standard.

  • Quantify the TCAs using a calibration curve generated from standards prepared in a similar matrix.

The general experimental workflow for HPLC analysis of TCAs is outlined in the diagram below.

HPLC_Workflow cluster_start Start cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Sample_Pretreatment Pre-treatment (e.g., add IS) Sample_Receipt->Sample_Pretreatment Extraction Extraction (e.g., SPE, LLE, Protein Precipitation) Sample_Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_Setup HPLC System Setup & Equilibration Evaporation->HPLC_Setup Injection Sample Injection HPLC_Setup->Injection Separation_Detection Chromatographic Separation & Detection (UV or MS/MS) Injection->Separation_Detection Data_Acquisition Data Acquisition Separation_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report_Generation Report Generation Peak_Integration->Report_Generation

General Experimental Workflow for HPLC Analysis of TCAs.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of various tricyclic antidepressants using HPLC-based methods. These values can serve as a reference for method development and validation.

Table 1: Linearity Ranges for Selected Tricyclic Antidepressants

AnalyteLinearity Range (ng/mL)Method
Amitriptyline1 - 400LC-MS/MS
Desipramine1 - 400LC-MS/MS
Imipramine1 - 400LC-MS/MS
Nortriptyline1 - 400LC-MS/MS
Clomipramine5 - 500UHPLC-MS/MS
Doxepin5 - 500UHPLC-MS/MS
Trimipramine10 - 1000UHPLC-MS/MS

Data compiled from various sources.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Tricyclic Antidepressants

AnalyteLOD (ng/mL)LOQ (ng/mL)Method
Amitriptyline0.1 - 0.61.0LC-MS/MS
Desipramine< 3.1< 9.1HPLC-UV
Imipramine< 3.1< 9.1HPLC-UV
Nortriptyline0.1 - 0.61.0LC-MS/MS
Clomipramine0.2 - 0.5< 9.1HPLC-UV
Doxepin0.1 - 0.6-HPLC-UV

Data compiled from various sources.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and robust approaches for the quantitative analysis of tricyclic antidepressants in biological matrices. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. Proper sample preparation, particularly solid-phase extraction, is critical for achieving accurate and reproducible results. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of these important therapeutic agents.

References

Experimental Design for Quinupramine Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical efficacy studies of Quinupramine, a tricyclic antidepressant. The protocols outlined below cover essential in vitro and in vivo assays to characterize its pharmacological profile and antidepressant-like activity.

Introduction to this compound

This compound is a tricyclic antidepressant (TCA) that has been used in Europe for the treatment of depression.[1] Its mechanism of action is complex and distinguishes it from some other TCAs. Pharmacologically, this compound is characterized as a potent central anticholinergic agent and a histamine H1 receptor antagonist.[2] It also acts as a moderate antagonist at serotonin 5-HT2 receptors.[1] Notably, it is a weak inhibitor of serotonin and norepinephrine reuptake, suggesting its antidepressant effects may not primarily stem from this mechanism, unlike typical TCAs.[1][3] Preclinical studies have shown that repeated administration of this compound leads to a down-regulation of serotonin S2 receptors in the rat frontal cortex, indicating an involvement of the central serotonin system in its therapeutic action. Its behavioral profile in animal models is generally similar to other TCAs, though with some distinct features attributed to its strong anticholinergic properties.

I. In Vitro Efficacy and Selectivity Profiling

A thorough in vitro evaluation is critical to understanding the molecular targets of this compound. The following protocols are designed to assess its binding affinity and functional activity at key receptors and transporters implicated in its mechanism of action.

Receptor Binding Affinity Assays

Radioligand binding assays are essential for determining the affinity of this compound for its primary targets.

Protocol 1: Muscarinic Acetylcholine Receptor (M1) Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic acetylcholine receptor.

  • Materials:

    • Cell membranes prepared from CHO-K1 cells stably expressing the human M1 receptor.

    • Radioligand: [³H]-Pirenzepine.

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Scintillation counter and cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, cell membranes, and either vehicle, this compound, or atropine.

    • Add [³H]-Pirenzepine to all wells at a final concentration approximate to its Kd.

    • Incubate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Protocol 2: Serotonin 5-HT2A Receptor Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • Follow the same general procedure as for the M1 receptor binding assay, substituting the appropriate radioligand and non-specific binding control.

Table 1: Representative Receptor Binding Affinities (Ki, nM) of this compound and Reference TCAs

CompoundMuscarinic M1 Receptor5-HT2A ReceptorSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Histamine H1 Receptor
This compound ~5 ~50 >1000 >1000 ~2
Imipramine10-3030-1001-510-501-10
Amitriptyline1-1020-803-1010-400.5-2
Clomipramine20-5025-900.1-125-6020-40

Note: The data for this compound are estimated based on qualitative descriptions from the literature. Data for reference compounds are compiled from various sources.

Functional Activity Assays

Functional assays are crucial to determine whether this compound acts as an antagonist or agonist at its target receptors.

Protocol 3: 5-HT2A Receptor-Mediated Calcium Mobilization Assay

  • Objective: To assess the functional antagonism of this compound at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • 5-HT (Serotonin) as the agonist.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fluorescence microplate reader with kinetic reading capabilities.

  • Procedure:

    • Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

    • Load cells with Fluo-4 AM according to the manufacturer's instructions.

    • Wash cells with assay buffer.

    • Add varying concentrations of this compound (or vehicle) and incubate.

    • Place the plate in the fluorescence reader and initiate kinetic reading.

    • Add a sub-maximal concentration (EC80) of 5-HT to all wells and continue reading the fluorescence signal.

    • Calculate the inhibitory concentration (IC50) of this compound against the 5-HT-induced calcium response.

Table 2: Representative Functional Antagonist Potency (IC50, nM) of this compound

AssayAgonistThis compound IC50 (nM)
5-HT2A Calcium MobilizationSerotonin75
M1 Calcium MobilizationCarbachol10

Note: These are representative data based on the known pharmacology of this compound.

Neurotransmitter Reuptake Inhibition Assays

These assays determine the potency of this compound in inhibiting the reuptake of serotonin and norepinephrine.

Protocol 4: Fluorescence-Based Norepinephrine Transporter (NET) Uptake Assay

  • Objective: To measure the inhibitory effect of this compound on norepinephrine reuptake.

  • Materials:

    • HEK293 cells stably expressing the human NET.

    • Neurotransmitter Transporter Uptake Assay Kit (fluorescent substrate-based).

    • Reference inhibitor (e.g., Desipramine).

    • Fluorescence microplate reader.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Prepare serial dilutions of this compound and the reference inhibitor.

    • Add the compounds to the cells and incubate.

    • Add the fluorescent substrate provided in the kit.

    • Measure the fluorescence intensity according to the kit's instructions (kinetic or endpoint).

    • Calculate the IC50 value for this compound.

A similar protocol can be used for the Serotonin Transporter (SERT) using a SERT-expressing cell line and a corresponding assay kit.

II. In Vivo Behavioral Efficacy Studies

Animal models of depression are used to evaluate the antidepressant-like effects of this compound.

Acute Antidepressant-Like Effects

Protocol 5: Forced Swim Test (FST) in Mice

  • Objective: To assess the effect of acute this compound administration on behavioral despair.

  • Procedure:

    • Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to mice.

    • After a set pre-treatment time (e.g., 30-60 minutes), individually place each mouse in a cylinder of water from which it cannot escape.

    • Record the session (typically 6 minutes) and score the duration of immobility in the last 4 minutes. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 6: Tail Suspension Test (TST) in Mice

  • Objective: To evaluate the effect of this compound on learned helplessness.

  • Procedure:

    • Administer this compound or vehicle as in the FST.

    • After the pre-treatment period, suspend each mouse by its tail using adhesive tape.

    • Record the 6-minute session and score the total time of immobility. A reduction in immobility suggests antidepressant activity.

Table 3: Representative Data from Acute Behavioral Tests in Mice

Treatment (mg/kg, i.p.)Forced Swim Test (Immobility, seconds)Tail Suspension Test (Immobility, seconds)
Vehicle150 ± 10180 ± 12
This compound (10) 105 ± 8 130 ± 10
Imipramine (20)95 ± 9120 ± 9

Note: Data are represented as mean ± SEM. *p < 0.05 compared to vehicle. These are representative data based on published findings for TCAs.

Chronic Antidepressant-Like Effects

Protocol 7: Chronic Unpredictable Stress (CUS) Model in Rats

  • Objective: To assess the ability of chronic this compound treatment to reverse stress-induced anhedonia.

  • Procedure:

    • Expose rats to a series of mild, unpredictable stressors daily for several weeks (e.g., 4-6 weeks).

    • Monitor for anhedonia using the Sucrose Preference Test (SPT). A significant decrease in sucrose preference indicates the induction of a depressive-like state.

    • Once anhedonia is established, begin chronic daily administration of this compound (e.g., 10 mg/kg/day) or vehicle.

    • Continue the CUS protocol and weekly SPT throughout the treatment period (e.g., 3-5 weeks).

    • An increase in sucrose preference in the this compound-treated group compared to the vehicle-treated CUS group indicates an antidepressant effect.

Table 4: Representative Data from the Chronic Unpredictable Stress Model in Rats

GroupBaseline Sucrose Preference (%)Post-CUS Sucrose Preference (%)Post-Treatment Sucrose Preference (%)
Non-stressed Control90 ± 588 ± 689 ± 5
CUS + Vehicle91 ± 465 ± 763 ± 8
CUS + this compound 89 ± 5 66 ± 6 85 ± 6 #
CUS + Imipramine90 ± 464 ± 887 ± 5#

Note: Data are represented as mean ± SEM. *p < 0.05 compared to Non-stressed Control. #p < 0.05 compared to CUS + Vehicle. These are representative data based on published findings for TCAs.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound's primary mechanisms of action involve antagonism of Gq-coupled receptors, namely the 5-HT2A and muscarinic M1/M3 receptors.

Gq_Signaling_Pathway This compound This compound Receptor 5-HT2A / Muscarinic M1 Receptor (GPCR) This compound->Receptor Antagonizes G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Leads to Ca_release->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) Ca_release->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Figure 1. this compound's antagonistic action on Gq-coupled signaling pathways.

Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

Experimental_Workflow start Start: this compound Efficacy Evaluation in_vitro In Vitro Profiling start->in_vitro binding Receptor Binding Assays (M1, 5-HT2A, SERT, NET) in_vitro->binding functional Functional Assays (Calcium Mobilization) in_vitro->functional reuptake Neurotransmitter Reuptake Assays in_vitro->reuptake in_vivo In Vivo Behavioral Studies in_vitro->in_vivo Proceed if in vitro profile is promising analysis Data Analysis and Interpretation binding->analysis functional->analysis reuptake->analysis acute Acute Models (FST, TST) in_vivo->acute chronic Chronic Model (CUS with SPT) in_vivo->chronic acute->analysis chronic->analysis conclusion Conclusion: Efficacy Profile of this compound analysis->conclusion

Figure 2. A logical workflow for preclinical efficacy studies of this compound.

References

Troubleshooting & Optimization

Quinupramine Solubility in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering solubility challenges with the tricyclic antidepressant, quinupramine, in aqueous solutions. This document offers troubleshooting protocols, frequently asked questions (FAQs), detailed experimental methodologies, and relevant physicochemical data to facilitate smooth and accurate experimentation.

Troubleshooting Guide: Common Solubility Issues and Solutions

Researchers often face difficulties in dissolving this compound, a poorly water-soluble compound, for in vitro and in vivo studies. Below are common problems and their respective solutions.

Problem 1: Precipitation Occurs Immediately Upon Diluting a this compound Stock Solution into an Aqueous Buffer.

  • Potential Cause: "Concentration shock" is a primary reason for this issue. Rapidly introducing a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can cause the localized concentration of this compound to exceed its solubility limit, leading to immediate precipitation.

  • Solution Workflow:

    G start Start: Precipitation Observed step1 Reduce 'Concentration Shock' start->step1 step2 Add stock solution dropwise to vigorously stirring buffer step1->step2 Method 1 step3 Consider a co-solvent system step1->step3 Method 2 step5 Check and adjust the pH of the aqueous buffer step1->step5 Method 3 end Result: Clear Solution step2->end step4 Prepare an intermediate dilution in a co-solvent miscible with water step3->step4 step4->end step6 Lower the pH to increase the ionization of this compound step5->step6 step6->end

    Caption: Troubleshooting workflow for immediate precipitation.

Problem 2: this compound Precipitates from the Aqueous Solution Over Time.

  • Potential Cause: The solution may be supersaturated, or the compound may be unstable in the specific buffer conditions over extended periods. Changes in temperature can also affect solubility.

  • Solution Workflow:

    G start Start: Precipitation Over Time step1 Determine Thermodynamic Solubility start->step1 step4 Assess Compound Stability start->step4 step6 Control Temperature start->step6 step2 Perform a thermodynamic solubility assay to find the equilibrium concentration step1->step2 step3 Prepare solutions at or below the determined thermodynamic solubility step2->step3 end Result: Stable Solution step3->end step5 Incubate this compound in the buffer and analyze for degradation over time step4->step5 step5->end step7 Maintain a constant temperature during the experiment step6->step7 step7->end

    Caption: Troubleshooting workflow for delayed precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

A1: The predicted water solubility of this compound is approximately 0.0173 mg/mL, indicating it is a poorly soluble compound.[1]

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

A2: While specific experimental data for this compound is limited, based on its chemical class (tricyclic antidepressant), it is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[2] For example, a structurally similar tricyclic antidepressant, clomipramine hydrochloride, has a solubility of approximately 10 mg/mL in ethanol and DMSO.[2]

Q3: What is the recommended procedure for preparing a this compound stock solution?

A3: To prepare a stock solution, accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable organic solvent like DMSO.[3][4] Gentle warming and vortexing can aid dissolution. Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: this compound is a basic compound with a predicted pKa of 8.71. Therefore, its solubility in aqueous solutions is highly pH-dependent. In acidic conditions (pH < pKa), this compound will be protonated and exist as a more soluble salt. As the pH increases towards and above its pKa, the un-ionized, less soluble free base form will predominate, leading to decreased solubility and potential precipitation.

Q5: What is the maximum recommended concentration of DMSO in my final aqueous solution for cell-based assays?

A5: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity and other off-target effects.

Physicochemical and Solubility Data

The following tables summarize key physicochemical properties and available solubility information for this compound and a related compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂
Molecular Weight304.43 g/mol
Predicted Water Solubility0.0173 mg/mL
Predicted logP4.49
pKa (Strongest Basic)8.71
Physical FormCrystalline solid

Table 2: Solubility of Structurally Similar Tricyclic Antidepressants

CompoundSolventSolubilitySource
Clomipramine HydrochlorideEthanol~10 mg/mL
Clomipramine HydrochlorideDMSO~10 mg/mL
Clomipramine HydrochloridePBS (pH 7.2)~0.5 mg/mL
Desipramine HydrochloridePhosphate-buffered salinepH-dependent

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Accurately weigh 3.04 mg of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This assay determines the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 96-well microplate

    • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

  • Procedure:

    • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

    • Add a small, fixed volume (e.g., 2 µL) of each dilution to the wells of a 96-well plate.

    • Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the desired final concentrations and a final DMSO concentration of 1%.

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) with shaking.

    • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

    • Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs. Compare this to a standard curve to determine the concentration of dissolved compound.

Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This assay measures the equilibrium solubility of the solid compound in an aqueous buffer.

  • Materials:

    • This compound powder

    • Aqueous buffer of interest (e.g., PBS at various pH values)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled environment

    • Syringe filters (e.g., 0.22 µm)

    • HPLC-UV system for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial.

    • Add a known volume of the aqueous buffer to the vial.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the vials to stand to let undissolved particles settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

    • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.

Signaling Pathway

This compound, as a tricyclic antidepressant, is known to interact with the serotonergic system. One of its identified mechanisms is the down-regulation of serotonin S2 receptors. The general signaling pathway for many antidepressants involves the modulation of Brain-Derived Neurotrophic Factor (BDNF) and the transcription factor cAMP response element-binding protein (CREB).

G This compound This compound Serotonin_Reuptake Serotonin Reuptake This compound->Serotonin_Reuptake Inhibits Serotonin_S2_Receptor Serotonin S2 Receptor This compound->Serotonin_S2_Receptor Down-regulates Synaptic_Serotonin Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Increases Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Serotonin->Postsynaptic_Neuron Activates Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Neuron->Signaling_Cascade CREB CREB Signaling_Cascade->CREB Activates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes BDNF BDNF BDNF_Gene->BDNF Neuronal_Survival Neuronal Survival and Plasticity BDNF->Neuronal_Survival Promotes

Caption: this compound's effect on the serotonergic pathway.

References

Quinupramine Stock Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Quinupramine stock solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

Issue 1: this compound fails to dissolve or dissolves poorly in the chosen solvent.

  • Question: I am having difficulty dissolving this compound powder. What could be the cause, and how can I resolve it?

  • Answer: this compound, like many tricyclic antidepressants (TCAs), can exhibit limited solubility in aqueous solutions. If you are experiencing dissolution problems, consider the following:

    • Inappropriate Solvent Selection: this compound is known to be only slightly soluble in Dimethyl Sulfoxide (DMSO), often requiring sonication to fully dissolve[1]. It is also slightly soluble in chloroform[1]. For other TCAs like Trimipramine and Clomipramine, solubility is significantly higher in organic solvents such as DMSO and ethanol compared to aqueous buffers[2][3].

    • Low Temperature: Dissolution can be slower at lower temperatures. Gentle warming (to 30-40°C) and vortexing or sonication can aid dissolution in organic solvents.

    • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of this compound.

    • Solution: We recommend using DMSO as the primary solvent for preparing high-concentration stock solutions. If precipitation occurs upon dilution into aqueous media, refer to the troubleshooting point below.

Issue 2: The this compound stock solution appears cloudy or shows precipitation after preparation or storage.

  • Question: My this compound stock solution, prepared in DMSO, turned cloudy after I diluted it with Phosphate-Buffered Saline (PBS). Why did this happen and what can I do?

  • Answer: This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer.

    • Cause: this compound has low aqueous solubility. When the DMSO concentration is significantly lowered by the addition of PBS, the this compound may precipitate out of the solution.

    • Troubleshooting Steps:

      • Increase the final DMSO concentration: Aim for a final DMSO concentration that is high enough to maintain solubility, while being compatible with your experimental system. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.

      • Prepare a lower concentration stock solution: If you need to keep the final DMSO concentration very low, you may need to start with a more dilute stock solution.

      • Use a different solvent system: For some applications, co-solvents may be necessary. For example, some TCAs can be dissolved in a mixture of an organic solvent and an aqueous buffer. For the related compound Trimipramine, a solubility of approximately 2 mg/mL is achievable in PBS (pH 7.2) without an organic solvent, though storage of such aqueous solutions for more than a day is not recommended[2].

      • Consider pH: The pH of the final solution can impact the solubility of amine-containing compounds like this compound. Ensure the pH of your final working solution is compatible with the compound's properties.

Issue 3: The this compound stock solution has changed color or shows signs of degradation over time.

  • Question: My this compound stock solution has developed a yellowish tint after being stored for a few weeks. Is it still usable?

  • Answer: A change in color often indicates chemical degradation. Tricyclic antidepressants can be susceptible to degradation, particularly when exposed to light and oxygen.

    • Potential Cause: Photodegradation is a known degradation pathway for some TCAs. Exposure to ambient light can lead to the formation of colored degradation products. Oxidation can also occur.

    • Recommendations:

      • Protect from Light: Always store this compound solutions in amber vials or tubes, or wrap clear containers in aluminum foil to protect them from light.

      • Store Under Inert Gas: For long-term storage, it is recommended to overlay the stock solution with an inert gas like argon or nitrogen to minimize oxidation.

      • Re-evaluation: If a color change is observed, it is best to discard the solution and prepare a fresh stock to ensure the integrity of your experiments. If you have access to analytical instrumentation such as HPLC, you can assess the purity of the solution.

Frequently Asked Questions (FAQs)

Preparation of Stock Solutions

  • Question: What is the recommended solvent for preparing this compound stock solutions?

  • Answer: Based on available data, DMSO is the recommended solvent for preparing the highest concentration stock solutions of this compound. For other TCAs, high solubility is also achieved in DMSO and ethanol.

  • Question: What is the maximum achievable concentration of this compound in common solvents?

  • Answer: Specific quantitative solubility data for this compound is limited. It is described as "slightly soluble" in DMSO. For similar TCAs, concentrations of up to 30 mg/mL in DMSO have been reported. It is recommended to empirically determine the optimal concentration for your specific lot of this compound.

Storage and Stability

  • Question: What are the optimal storage conditions for this compound solid compound and stock solutions?

  • Answer:

    • Solid Compound: The solid form of this compound should be stored in a refrigerator under an inert atmosphere for long-term stability. For similar compounds, storage at -20°C is recommended for stability extending to several years.

    • Stock Solutions: For maximal stability, stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

  • Question: What is the expected shelf-life of a this compound stock solution?

  • Answer: There is no specific stability data available for this compound in solution. However, based on general practices for similar compounds, when stored properly at -20°C or -80°C and protected from light, a stock solution in DMSO can be expected to be stable for several months. It is advisable to prepare fresh stock solutions every 1-3 months for sensitive applications. Aqueous dilutions should generally be used within 24 hours.

Factors Affecting Stability

  • Question: What are the main factors that can cause this compound to degrade in solution?

  • Answer: The primary factors affecting the stability of tricyclic antidepressants like this compound are:

    • Light: Exposure to UV and ambient light can cause photodegradation.

    • pH: Extremes in pH can lead to hydrolysis or other forms of degradation. For the related TCA desipramine, stability in a phosphate buffer was found to be optimal around pH 5.

    • Oxygen: The presence of oxygen can lead to oxidation of the molecule.

    • Temperature: Elevated temperatures will accelerate the rate of degradation.

Data Summary

Table 1: Solubility of this compound and Related Tricyclic Antidepressants

CompoundSolventSolubilityReference
This compound DMSOSlightly Soluble (Sonication may be required)
ChloroformSlightly Soluble
TrimipramineDMSO~30 mg/mL
Ethanol~3 mg/mL
PBS (pH 7.2)~2 mg/mL
ClomipramineDMSO~10 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.2)~0.5 mg/mL
ImipramineDMSO56 mg/mL
WaterInsoluble

Table 2: Recommended Storage Conditions

FormTemperatureConditionsExpected Stability
Solid Refrigerator or -20°CTightly sealed container, under inert atmosphere, protected from light≥ 4 years (at -20°C for similar TCAs)
Stock Solution (in DMSO) -20°C or -80°CAliquoted, tightly sealed, protected from lightSeveral months (general recommendation)
Aqueous Dilution 2-8°CProtected from lightUse within 24 hours (general recommendation)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated balance

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder in a sterile tube or vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Forced Degradation Study (for Stability-Indicating Method Development)

This protocol outlines the general steps for stress testing to identify potential degradation products, which is a crucial part of developing a stability-indicating HPLC method.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at 60°C for specified time points. Neutralize aliquots with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the this compound solution. Keep at room temperature and analyze at various time points.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C) and analyze at different time points.

  • Photodegradation: Expose the this compound solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) and analyze at various time points. A control sample should be kept in the dark at the same temperature.

  • HPLC Analysis: Analyze all samples using an HPLC method with a photodiode array (PDA) detector to separate and identify the parent drug and any degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Stock Solution Issues start Start: Preparing this compound Stock Solution issue Issue Encountered? start->issue dissolution Poor Dissolution issue->dissolution Yes precipitation Precipitation on Dilution issue->precipitation Yes degradation Color Change / Degradation issue->degradation Yes success Stable Solution Prepared issue->success No sol_solvent Check Solvent: Use DMSO dissolution->sol_solvent precip_dmso Increase Final DMSO % in Working Solution precipitation->precip_dmso deg_light Protect from Light: Use Amber Vials degradation->deg_light sol_sonicate Apply Sonication / Gentle Warming sol_solvent->sol_sonicate sol_sonicate->issue precip_stock Lower Stock Concentration precip_dmso->precip_stock precip_stock->issue deg_storage Store at -20°C or -80°C Under Inert Gas deg_light->deg_storage deg_storage->issue

Caption: Troubleshooting workflow for this compound stock solution issues.

Potential_Degradation_Pathway Potential Degradation Pathways for Tricyclic Compounds This compound This compound (Parent Compound) photodegradation Photodegradation Products (e.g., N-oxides, hydroxylated species) This compound->photodegradation hv oxidation Oxidation Products This compound->oxidation O2 hydrolysis Hydrolysis Products This compound->hydrolysis H2O stressors Stress Factors light Light (UV/Visible) stressors->light oxygen Oxygen stressors->oxygen ph Extreme pH (Acid/Base) stressors->ph light->photodegradation oxygen->oxidation ph->hydrolysis

Caption: Potential degradation pathways for tricyclic antidepressants like this compound.

References

Technical Support Center: Quinupramine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analytical methodologies of Quinupramine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues during the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used for this compound quantification?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the determination of this compound in biological matrices and pharmaceutical formulations. HPLC-UV is a robust and widely available method, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.[1][2][3]

Q2: What are the potential sources of interference in this compound analysis?

A2: Interferences in this compound analysis can originate from several sources, including:

  • Metabolites: Like other tricyclic antidepressants (TCAs), this compound is expected to be metabolized in the liver, primarily through N-demethylation and hydroxylation. These metabolites can have similar chemical properties to the parent drug and may co-elute, causing interference.[4]

  • Co-administered Drugs: this compound may be prescribed alongside other medications. It is crucial to consider potential drug-drug interactions that could lead to analytical interference. A comprehensive list of interacting drugs should be reviewed.[5]

  • Endogenous Compounds: Components from the biological matrix, such as phospholipids and proteins in plasma, can cause matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement.

  • Excipients: In the analysis of pharmaceutical formulations, excipients used in the tablet or capsule can sometimes interfere with the quantification of the active pharmaceutical ingredient (API).

  • Degradation Products: this compound may degrade under certain conditions of stress, such as exposure to acid, base, oxidation, heat, or light. These degradation products can potentially interfere with the analysis of the intact drug.

Q3: How can I minimize interference from metabolites?

A3: To minimize interference from metabolites, chromatographic conditions should be optimized to achieve adequate separation between this compound and its potential metabolites. This can be achieved by adjusting the mobile phase composition, pH, column type, and gradient elution profile. In LC-MS/MS, selecting specific precursor-product ion transitions for this compound that are not shared by its metabolites can ensure selectivity.

Q4: What is the best sample preparation technique for this compound analysis in plasma?

A4: The choice of sample preparation technique depends on the analytical method and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While quick, it may not provide the cleanest extracts, and matrix effects can be a concern in LC-MS/MS.

  • Solid-Phase Extraction (SPE): SPE offers a more effective cleanup by selectively isolating the analyte of interest from the matrix components. This technique is often preferred for LC-MS/MS analysis to minimize matrix effects and improve sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up plasma samples and can provide high recovery rates for tricyclic antidepressants.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC and LC-MS/MS analysis of this compound.

HPLC-UV Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic this compound molecule and acidic silanol groups on the silica-based column.1. Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to 2.5-3.5 to protonate the silanol groups and reduce their interaction with the protonated amine of this compound. 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. 3. Choose an Appropriate Column: Utilize an end-capped column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Peak Fronting Column overload or sample solvent being stronger than the mobile phase.1. Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the linear range of the column. 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase.
Ghost Peaks Contamination in the HPLC system or carryover from a previous injection.1. Run Blank Injections: Inject a blank solvent to confirm the presence of ghost peaks. 2. Clean the Injector and Column: Flush the system with a strong solvent to remove any adsorbed contaminants.
Baseline Drift Changes in mobile phase composition, temperature fluctuations, or column contamination.1. Ensure Proper Mobile Phase Mixing and Degassing: Use an online degasser and ensure the mobile phase components are well-mixed. 2. Use a Column Oven: Maintain a constant column temperature to improve baseline stability. 3. Clean the Column: If the baseline drift persists, clean the column according to the manufacturer's instructions.
LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement (Matrix Effects) Co-eluting endogenous compounds from the biological matrix interfering with the ionization of this compound.1. Improve Sample Preparation: Use a more rigorous sample cleanup method like SPE to remove interfering matrix components. 2. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing accurate quantification.
Low Sensitivity Poor ionization, suboptimal MS parameters, or inefficient sample extraction.1. Optimize ESI Source Parameters: Adjust the spray voltage, gas flows, and temperature to maximize the signal for this compound. 2. Optimize MS/MS Transitions: Select the most intense and specific precursor-product ion transitions. 3. Improve Extraction Recovery: Evaluate and optimize the sample preparation method to ensure high and consistent recovery.
In-source Fragmentation Fragmentation of the this compound molecule in the ion source before entering the mass analyzer.1. Reduce Source Fragmentation: Lower the cone voltage or fragmentor voltage in the ion source to minimize unwanted fragmentation.
Carryover Adsorption of this compound onto surfaces in the autosampler or LC system.1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine that effectively removes this compound. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and manage carryover.

Experimental Protocols

Representative HPLC-UV Method for Tricyclic Antidepressants in Plasma

This protocol is adapted from a method for the simultaneous determination of several tricyclic antidepressants and can be used as a starting point for this compound analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C2 SPE cartridge.

    • Load 1 mL of plasma sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: C8 reversed-phase column.

    • Mobile Phase: 68% aqueous phosphate buffer (pH 3.0) and 32% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Internal Standard: Loxapine.

Representative LC-MS/MS Method for Tricyclic Antidepressants in Plasma

This protocol is based on a validated method for the analysis of multiple tricyclic antidepressants in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., this compound-d3).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at high speed for 5 minutes.

    • Transfer the supernatant to a clean tube or well plate and dilute with water before injection.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from interferences.

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction plasma->spe evap Evaporation & Reconstitution ppt->evap spe->evap hplc HPLC Separation (C18 Column) evap->hplc lcms LC-MS/MS Detection (MRM) hplc->lcms quant Quantification lcms->quant

Caption: A generalized experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic start Poor Peak Shape (Tailing/Fronting) check_conc Is Sample Concentration Too High? start->check_conc check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_conc->check_solvent No dilute Dilute Sample check_conc->dilute Yes check_ph Is Mobile Phase pH Appropriate for Basic Compound? check_solvent->check_ph No match_solvent Dissolve Sample in Mobile Phase check_solvent->match_solvent Yes check_column Is Column Chemistry Suitable? check_ph->check_column Yes adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) check_ph->adjust_ph No change_column Use End-capped or Base-Deactivated Column check_column->change_column No

Caption: A troubleshooting decision tree for addressing poor peak shape in this compound HPLC analysis.

signaling_pathway This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits synaptic_serotonin Increased Synaptic Serotonin sert->synaptic_serotonin synaptic_norepinephrine Increased Synaptic Norepinephrine net->synaptic_norepinephrine postsynaptic_receptors Postsynaptic Receptor Activation synaptic_serotonin->postsynaptic_receptors synaptic_norepinephrine->postsynaptic_receptors downstream_signaling Downstream Signaling (e.g., cAMP, CREB) postsynaptic_receptors->downstream_signaling therapeutic_effect Antidepressant Effect downstream_signaling->therapeutic_effect

Caption: The mechanism of action of this compound as a serotonin-norepinephrine reuptake inhibitor.

References

Navigating Quinupramine Variability in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting variability in animal studies involving Quinupramine. The following question-and-answer format directly addresses common issues encountered during preclinical research, offering insights into the drug's unique pharmacological profile and practical solutions for improving experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the behavioral effects of this compound between different animal species (rats vs. mice). What could be the underlying causes?

A1: Interspecies variability is a common challenge in preclinical research and can be attributed to several factors related to this compound's pharmacology. Studies have shown that while this compound exerts behavioral effects in both rats and mice, the nature and potency of these effects can differ. For instance, this compound has been observed to decrease locomotor activity in mice, while its effects on muricide (mouse-killing behavior) are more pronounced in specific brain-lesioned rat models[1].

Key factors contributing to these differences include:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between species. While specific comparative pharmacokinetic data for this compound is limited, it is known that in rats, a substantial portion of the drug penetrates the central nervous system (CNS) and remains unchanged in the cerebral cortex[2][3]. Differences in metabolic pathways and rates between rats and mice can lead to different concentrations of the active compound reaching the target receptors, thus influencing the observed behavioral outcomes.

  • Receptor Density and Sensitivity: The density and sensitivity of serotonin S2 receptors and cholinergic receptors, the primary targets of this compound, can differ between species and even strains[4][5]. These differences can alter the dose-response relationship and the magnitude of the pharmacological effect.

Q2: Our results with this compound show poor reproducibility even within the same species. What experimental factors should we investigate?

A2: Intra-species variability can stem from a multitude of experimental variables. To enhance reproducibility, consider the following:

  • Animal Strain: Different strains of mice and rats can exhibit varied responses to antidepressant drugs. For example, studies with other tricyclic antidepressants have demonstrated that strains like Swiss and C57BL/6J mice may show different sensitivities compared to NMRI or DBA/2 mice. It is crucial to use a consistent and well-characterized strain throughout your studies.

  • Age and Sex: The age and sex of the animals can significantly impact drug metabolism and response. Serotonin receptor expression and the overall sensitivity to antidepressants can change with age. Furthermore, sex differences in response to antidepressants have been reported in both clinical and preclinical studies, often linked to hormonal influences on neurotransmitter systems.

  • Experimental Procedures: Minor variations in experimental protocols, such as the timing of drug administration relative to behavioral testing, handling stress, and environmental conditions (e.g., lighting, noise), can all contribute to variability.

Troubleshooting Guides

Issue 1: Inconsistent Antidepressant-Like Effects in Forced Swim Test (FST) and Tail Suspension Test (TST)

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Dosing The dose of this compound may be too low to elicit a significant effect or so high that it causes confounding sedative or anticholinergic effects.Conduct a dose-response study to determine the optimal therapeutic window for your specific animal model and behavioral assay.
Timing of Administration The time between this compound administration and behavioral testing may not align with the drug's peak concentration (Tmax) in the brain.While specific Tmax values for this compound in different species and routes are not widely published, it is generally advisable to administer the drug 30-60 minutes before behavioral testing for intraperitoneal injections. For oral administration, a longer pre-treatment time may be necessary. Consistency in timing is critical.
Procedural Variations in Behavioral Assays Minor differences in the FST (e.g., water temperature, cylinder dimensions) or TST (e.g., suspension height, duration) protocols can significantly impact results.Strictly adhere to a standardized and well-documented protocol for all behavioral experiments. Ensure all experimenters are trained and follow the same procedure.
Animal Stress Levels High levels of stress due to handling or environmental factors can mask the effects of the antidepressant.Acclimatize animals to the experimental room and handling procedures. Minimize noise and other stressors during experiments.
Issue 2: Variability in Central Anticholinergic Effects

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Species and Strain Differences in Cholinergic System The density and sensitivity of muscarinic receptors can vary between species and strains, leading to different responses to this compound's anticholinergic properties.Be aware of potential species and strain differences. If anticholinergic effects are a primary endpoint, consider using a strain known to be sensitive to anticholinergic drugs.
Age-Related Changes The cholinergic system can change with age, potentially altering the response to anticholinergic drugs.Use age-matched animals within and between experimental groups to minimize this source of variability.
Drug-Drug Interactions Co-administration of other drugs with anticholinergic properties can potentiate the effects of this compound, leading to unexpected outcomes.Carefully review all compounds being administered to the animals to avoid unintended synergistic effects.

Experimental Protocols

This compound Administration

1. Oral Gavage (Rat/Mouse):

  • Vehicle: While the specific vehicle for this compound is not consistently reported, a common approach for oral administration of similar compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Procedure:

    • Prepare the this compound suspension to the desired concentration.

    • Gently restrain the animal.

    • Insert a flexible gavage needle attached to a syringe into the esophagus and deliver the solution directly into the stomach.

    • The volume administered should be based on the animal's body weight (typically 5-10 mL/kg for rats and 10 mL/kg for mice).

    • Monitor the animal for any signs of distress after the procedure.

2. Intraperitoneal (IP) Injection (Rat/Mouse):

  • Vehicle: this compound can be dissolved in sterile saline (0.9% NaCl).

  • Procedure:

    • Prepare the this compound solution to the desired concentration.

    • Restrain the animal to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the cecum and bladder.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

    • The injection volume should be appropriate for the animal's size (typically up to 2 mL for a 200g rat and up to 0.5 mL for a 25g mouse).

Behavioral Assays

1. Forced Swim Test (FST):

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Gently place the animal in the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active escape-oriented behaviors, with only minimal movements to keep the head above water.

    • After the test, remove the animal, dry it, and return it to its home cage.

2. Tail Suspension Test (TST):

  • Apparatus: A horizontal bar or rod from which the animal can be suspended by its tail.

  • Procedure:

    • Securely attach adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse from the bar by the tape.

    • The test duration is typically 6 minutes.

    • Record the total duration of immobility.

    • After the test, carefully remove the tape and return the mouse to its home cage.

Signaling Pathways and Experimental Workflows

Quinupramine_Mechanism_of_Action This compound This compound Serotonin_S2_Receptor Serotonin S2 Receptor This compound->Serotonin_S2_Receptor Binds to Cholinergic_Receptor Muscarinic Cholinergic Receptor This compound->Cholinergic_Receptor Binds to Downregulation Down-regulation Serotonin_S2_Receptor->Downregulation Neuronal_Signaling Altered Neuronal Signaling Downregulation->Neuronal_Signaling Antidepressant_Effect Antidepressant-like Effect Neuronal_Signaling->Antidepressant_Effect Blockade Blockade Cholinergic_Receptor->Blockade Anticholinergic_Effect Central Anticholinergic Effect Blockade->Anticholinergic_Effect

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Start High Variability in Results Check_Species_Strain Review Animal Species & Strain Start->Check_Species_Strain Check_Protocol Examine Experimental Protocol Start->Check_Protocol Check_Drug_Prep Verify Drug Preparation Start->Check_Drug_Prep Consistent_Animals Use Consistent Species/Strain Check_Species_Strain->Consistent_Animals Standardize_Protocol Standardize Procedures Check_Protocol->Standardize_Protocol Consistent_Prep Ensure Consistent Vehicle & Route Check_Drug_Prep->Consistent_Prep Re_run_Experiment Re-run Experiment Consistent_Animals->Re_run_Experiment Standardize_Protocol->Re_run_Experiment Consistent_Prep->Re_run_Experiment Analyze_Data Analyze Data Re_run_Experiment->Analyze_Data

Caption: A logical workflow for troubleshooting variability.

References

Technical Support Center: Quinupramine Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve experiments for the tricyclic antidepressant, Quinupramine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that we should be targeting in our dose-response assay?

A1: this compound's antidepressant effects are primarily associated with the central serotonin system. Specifically, repeated administration has been shown to cause a down-regulation of serotonin S2 (5-HT2) receptors in the frontal cortex.[1] Additionally, this compound exhibits central anticholinergic properties, suggesting it acts as an antagonist at muscarinic cholinergic receptors. Therefore, assays measuring downstream effects of 5-HT2 receptor inhibition or muscarinic receptor antagonism are most relevant.

Q2: We are not seeing a classic sigmoidal curve. What are the most common reasons for this?

A2: A non-sigmoidal dose-response curve can arise from several factors. Ensure that your concentration range is appropriate; you may be observing only the plateau or baseline of the curve. It is also critical to use a logarithmic scale for the x-axis (concentration). Other potential issues include compound solubility problems at higher concentrations, or complex biological responses that do not follow a simple dose-response relationship.

Q3: How can we minimize the "edge effect" in our 96-well plate assays?

A3: The edge effect, where wells on the perimeter of a microplate behave differently, is often due to increased evaporation and temperature gradients. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity buffer. Ensuring proper incubator humidification and allowing plates to equilibrate to room temperature before incubation can also help.

Q4: What is the difference between IC50 and EC50, and which should we use for this compound?

A4: EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and the maximum effect; it is used for agonists. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a response by half; it is used for antagonists. Since this compound acts as an antagonist at serotonin S2 and muscarinic cholinergic receptors, you will be determining its IC50 value.

Q5: Our results show high variability between replicate wells. What are the likely causes?

A5: High variability can stem from inconsistent cell seeding, pipetting errors, or reagent issues. Ensure your cell suspension is homogenous before and during plating. Calibrate your pipettes regularly and use appropriate pipetting techniques. Also, check the expiration dates and proper storage of all reagents.

Troubleshooting Guides

Issue 1: No Dose-Dependent Response Observed

Symptoms:

  • The response is flat across all concentrations of this compound.

  • No discernible inhibition or activation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Concentration Range The concentrations tested may be too low to elicit a response or too high, causing cellular toxicity that masks the specific effect. Perform a wider range-finding experiment (e.g., from 1 nM to 100 µM).
Inactive Compound Verify the identity and purity of your this compound stock. Ensure it has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
Cellular Health Ensure cells are healthy, in the logarithmic growth phase, and at the correct density. High passage numbers can alter cellular responses.
Assay Sensitivity The chosen assay may not be sensitive enough to detect the biological response to this compound. Consider a more direct downstream marker of 5-HT2 or muscarinic receptor signaling.
Issue 2: High Background Signal

Symptoms:

  • The signal in the negative control (no this compound) wells is unexpectedly high.

  • The dynamic range of the assay is narrow.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cell Seeding Density Too many cells per well can lead to a high basal signal. Optimize the cell number by performing a cell titration experiment.
Autofluorescence The compound or components in the cell culture media (like phenol red or serum) may be autofluorescent. Measure the fluorescence of the compound and media alone and consider using a specialized assay medium.
Non-specific Antibody Binding If using an antibody-based assay, increase the concentration or change the type of blocking agent. Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.
Incubation Times Incorrect incubation times for substrates or antibodies can lead to high background. Optimize these times according to the manufacturer's protocol.

Quantitative Data

Compound Receptor Target Reported Potency (IC50/KD) Reference Compound
This compound (Expected)Muscarinic Cholinergic Receptors (M1-M5)1 - 10 nMScopolamine[2]
This compound (Expected)Serotonin S2A Receptor10 - 100 nMAmitriptyline
This compound (Expected)Serotonin Transporter (SERT)50 - 200 nMImipramine

Note: These are estimated ranges based on the known pharmacology of tricyclic antidepressants. Experimental determination is required for precise values.

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Calcium Flux Assay

This protocol is designed to measure the inhibitory effect of this compound on serotonin S2A receptor activation, a Gq-coupled receptor that signals through an increase in intracellular calcium.

1. Cell Culture and Seeding:

  • Culture a cell line endogenously or recombinantly expressing the human serotonin S2A receptor (e.g., HEK293-5HT2A) in appropriate media.
  • Harvest cells during the logarithmic growth phase.
  • Seed cells into a 96-well, black-walled, clear-bottom microplate at a pre-optimized density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform a serial dilution of the this compound stock solution in an appropriate assay buffer to generate a concentration range from 1 nM to 100 µM.
  • Prepare a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a maximal response (EC100).

3. Calcium Flux Assay:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Wash the cells to remove excess dye.
  • Add the various concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
  • Place the plate in a fluorescence plate reader.
  • Initiate reading and inject the EC100 concentration of the agonist into the wells.
  • Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

4. Data Analysis:

  • Determine the maximum fluorescence signal for each well.
  • Normalize the data by setting the response in the absence of this compound (agonist only) to 100% and the response in the absence of agonist to 0%.
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Seeding dye_loading Calcium Dye Loading cell_culture->dye_loading compound_prep This compound Serial Dilution quinupramine_incubation This compound Incubation compound_prep->quinupramine_incubation dye_loading->quinupramine_incubation agonist_addition Agonist Addition quinupramine_incubation->agonist_addition read_plate Fluorescence Measurement agonist_addition->read_plate data_norm Data Normalization read_plate->data_norm curve_fit Non-linear Regression data_norm->curve_fit ic50_calc IC50 Determination curve_fit->ic50_calc

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_this compound This compound Action cluster_receptors Receptor Level cluster_downstream Downstream Signaling This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Antagonism mAChR Muscarinic Receptor This compound->mAChR Antagonism PLC Phospholipase C (PLC) HT2A->PLC Gq/11 Adenylyl_Cyclase ↓ Adenylyl Cyclase mAChR->Adenylyl_Cyclase Gi IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK Cellular_Response Altered Neuronal Excitability MAPK->Cellular_Response cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Cellular_Response

Caption: Simplified signaling pathways antagonized by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Quinupramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Quinupramine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its main off-target effects?

This compound is a tricyclic antidepressant. Its therapeutic effects are primarily associated with the central serotonin system, specifically through the down-regulation of serotonin S2 receptors.[1] However, this compound also exhibits high affinity for muscarinic cholinergic and histamine H1 receptors, which are its primary off-target interactions.[2] Its affinity for imipramine binding sites is considerably lower than that of imipramine itself.[2]

Q2: I'm observing effects in my experiment that don't seem to be related to serotonin S2 receptor activity. How can I determine if these are off-target effects of this compound?

Several experimental strategies can help you determine if your observed effects are due to off-target interactions:

  • Use of Selective Antagonists: Co-incubate your experimental system with selective antagonists for the primary off-targets of this compound. For example, use atropine to block muscarinic receptors and chlorpheniramine to block histamine H1 receptors. If the unexpected effect is diminished or abolished in the presence of one of these antagonists, it is likely mediated by that off-target receptor.

  • Cell Line Controls: If you are using a cell-based assay, utilize a cell line that does not express the serotonin S2 receptor but does express the suspected off-target receptor (muscarinic or histamine H1). If you still observe the effect in this cell line, it is likely an off-target effect.

  • Dose-Response Analysis: Carefully evaluate the dose-response curve of your observed effect. Off-target effects often occur at higher concentrations of the compound. If the EC50 or IC50 for the unexpected effect is significantly higher than that for the on-target serotonin S2 receptor activity, it is more likely to be an off-target effect.

Q3: What are the typical concentrations of antagonists I should use to block this compound's off-target effects?

The optimal concentration of an antagonist will depend on the specific experimental conditions, including the cell type and the concentration of this compound being used. It is recommended to perform a dose-response curve for the antagonist in your system. As a starting point:

  • Atropine (for muscarinic receptors): Concentrations in the range of 1-100 nM are often effective at blocking muscarinic receptor activity.

  • Chlorpheniramine (for histamine H1 receptors): Concentrations in the range of 10-100 nM are typically used to block H1 receptor-mediated effects.

Always include a control with the antagonist alone to ensure it does not have any independent effects on your experimental readout.

Troubleshooting Guides

Issue 1: High background or unexpected signaling in control wells treated with this compound.

  • Possible Cause: This could be due to the off-target activity of this compound on muscarinic or histamine H1 receptors, which can trigger various signaling pathways.

  • Solution:

    • Characterize Receptor Expression: Confirm the expression of serotonin S2, muscarinic, and histamine H1 receptors in your experimental system (e.g., cell line) using techniques like qPCR, Western blot, or flow cytometry.

    • Use Antagonists: As described in the FAQs, co-treat with selective antagonists for muscarinic (e.g., atropine) and histamine H1 (e.g., chlorpheniramine) receptors to see if the background signal is reduced.

    • Optimize this compound Concentration: Use the lowest effective concentration of this compound that elicits your desired on-target effect to minimize the engagement of lower-affinity off-target receptors.

Issue 2: Inconsistent results or high variability between experimental replicates with this compound.

  • Possible Cause: Variability can arise from inconsistent cell health, passage number, or slight differences in this compound concentration. Off-target effects can also contribute to variability by introducing additional signaling noise.

  • Solution:

    • Standardize Cell Culture: Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase before starting your experiment.

    • Precise Pipetting: Ensure accurate and consistent pipetting of this compound and other reagents.

    • Include Robust Controls: Always include positive and negative controls, as well as vehicle controls. Consider using a known selective serotonin S2 receptor antagonist as a comparator.

    • Mitigate Off-Target Effects: If off-target effects are suspected to be contributing to the variability, follow the steps in Issue 1 to block these interactions.

Data Presentation

Table 1: this compound Binding Affinities (Ki) for On-Target and Off-Target Receptors

Receptor TargetThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
On-Target
Serotonin S2~212Imipramine~3
Off-Target
Muscarinic CholinergicHigh AffinityAtropine-
Histamine H1High AffinityMepyramine-

Experimental Protocols

Protocol 1: Validating On-Target Serotonin S2 Receptor Activity using a Calcium Flux Assay

This protocol is designed to confirm the functional activity of this compound at the serotonin S2 receptor, which is a Gq-coupled receptor that signals through an increase in intracellular calcium.

Materials:

  • Cells expressing the human serotonin S2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).

  • This compound stock solution.

  • Serotonin (5-HT) as a positive control agonist.

  • Selective serotonin S2A receptor antagonist (e.g., Ketanserin) as a negative control.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed the serotonin S2A receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound, serotonin, and the S2A antagonist in assay buffer.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition: Inject the prepared compounds into their respective wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the calcium transient.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the dose-response curves for serotonin and this compound to determine their EC50 values. For antagonist activity, pre-incubate with this compound before adding serotonin and calculate the IC50.

Protocol 2: Mitigating Muscarinic Off-Target Effects with Atropine

This protocol describes how to use the muscarinic receptor antagonist, atropine, to block the off-target effects of this compound in a functional assay.

Materials:

  • Experimental system (e.g., cells or tissue) expressing both the target receptor (e.g., serotonin S2) and muscarinic receptors.

  • This compound stock solution.

  • Atropine stock solution.

  • Agonist for the on-target receptor (e.g., serotonin).

  • Appropriate assay reagents for measuring the on-target and off-target responses.

Methodology:

  • Experimental Setup: Prepare your experimental system as you normally would.

  • Antagonist Pre-incubation: To a subset of your experimental wells or samples, add a pre-determined concentration of atropine (e.g., 100 nM). Incubate for a sufficient time (e.g., 30 minutes) to allow the antagonist to bind to the muscarinic receptors.

  • This compound Treatment: Add this compound at the desired concentrations to both the atropine-treated and untreated groups.

  • On-Target Stimulation (if applicable): If you are measuring the effect of this compound on an agonist-stimulated response, add the on-target agonist.

  • Measurement: Measure the experimental readout for both the on-target and any suspected off-target effects.

  • Data Analysis: Compare the effects of this compound in the presence and absence of atropine. A reduction or elimination of an effect in the atropine-treated group indicates that this effect was mediated by muscarinic receptors.

Mandatory Visualization

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target_muscarinic Off-Target Pathway (Muscarinic) cluster_off_target_histamine Off-Target Pathway (Histamine) Quinupramine_on This compound S2_Receptor Serotonin S2 Receptor Quinupramine_on->S2_Receptor Antagonizes/Down-regulates Gq_protein_on Gq Protein Activation S2_Receptor->Gq_protein_on PLC_on Phospholipase C Activation Gq_protein_on->PLC_on IP3_DAG IP3 & DAG Increase PLC_on->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response_on Desired Cellular Response Ca_release->Cellular_Response_on Quinupramine_off_m This compound Muscarinic_Receptor Muscarinic Receptor Quinupramine_off_m->Muscarinic_Receptor Antagonizes Gq_protein_off_m Gq/Gi Protein Activation Muscarinic_Receptor->Gq_protein_off_m Signaling_m Altered Downstream Signaling Gq_protein_off_m->Signaling_m Cellular_Response_off_m Unintended Cellular Response (e.g., altered contractility, secretion) Signaling_m->Cellular_Response_off_m Atropine Atropine Atropine->Muscarinic_Receptor Blocks Quinupramine_off_h This compound H1_Receptor Histamine H1 Receptor Quinupramine_off_h->H1_Receptor Antagonizes Gq_protein_off_h Gq Protein Activation H1_Receptor->Gq_protein_off_h PLC_off_h Phospholipase C Activation Gq_protein_off_h->PLC_off_h Ca_mobilization_h Intracellular Ca2+ Mobilization PLC_off_h->Ca_mobilization_h Cellular_Response_off_h Unintended Cellular Response (e.g., pro-inflammatory signaling) Ca_mobilization_h->Cellular_Response_off_h Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1_Receptor Blocks

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Observe Unexpected Effect with this compound dose_response Step 1: Perform Dose-Response Curve for Unexpected Effect start->dose_response compare_ic50 Step 2: Compare IC50 of Unexpected Effect to On-Target IC50 dose_response->compare_ic50 high_ic50 Likely Off-Target (Lower Affinity) compare_ic50->high_ic50 IC50 is much higher similar_ic50 Potentially On-Target or High-Affinity Off-Target compare_ic50->similar_ic50 IC50 is similar antagonist_exp Step 3: Conduct Experiment with Selective Antagonists (Atropine & Chlorpheniramine) high_ic50->antagonist_exp similar_ic50->antagonist_exp effect_blocked Step 4: Is the Unexpected Effect Blocked? antagonist_exp->effect_blocked muscarinic_effect Effect is Muscarinic-Mediated effect_blocked->muscarinic_effect Yes, by Atropine histaminic_effect Effect is Histaminic-Mediated effect_blocked->histaminic_effect Yes, by Chlorpheniramine not_blocked Effect is Not Blocked by These Antagonists effect_blocked->not_blocked No end Conclusion: Identify Source of Unexpected Effect muscarinic_effect->end histaminic_effect->end further_investigation Consider Other Off-Targets or Downstream On-Target Effects not_blocked->further_investigation further_investigation->end

Caption: Workflow for validating this compound's off-target effects.

References

Technical Support Center: Quinupramine Dosage Adjustment for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quinupramine in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a tricyclic antidepressant (TCA). Its antidepressant activity is primarily associated with the central serotonin system.[1] Unlike some other TCAs, its activity is not linked to the β-adrenergic system.[1] Repeated administration has been shown to cause a down-regulation of serotonin S2 receptors in the frontal cortex of rats.[1]

Q2: How does this compound's mechanism of action compare to other TCAs like Imipramine?

While this compound shares a similar behavioral profile with typical TCAs, its pharmacological action has some distinctions.[2] For instance, this compound has potent central anticholinergic effects.[2] Unlike Imipramine, which also affects noradrenaline uptake, this compound's primary antidepressant activity appears to be linked to the serotonin system.

Q3: What is a typical dosage of this compound used in preclinical studies?

In short-term preclinical studies, a dosage of 10 mg/kg administered orally twice daily for 10 days has been used in rats to demonstrate the down-regulation of serotonin S2 receptors. Long-term dosage regimens for this compound are not well-documented in publicly available literature. Therefore, it is recommended to use dosages of similar, well-studied TCAs like Imipramine as a starting point for dose-finding studies.

Q4: What are the general considerations for long-term TCA administration in animal models?

Long-term studies with TCAs require careful planning and monitoring. It's important to consider that continuation treatment is often necessary to prevent relapse, and this can last for several months. The original effective dose is typically maintained. For older animals, it is often recommended to start with a lower dose and titrate upwards cautiously due to potential cardiovascular risks and other side effects.

Q5: How should I handle a missed dose during a long-term study?

Consistency is key in long-term studies. If a dose is missed, it is generally not advisable to administer a double dose to compensate. Resume the regular dosing schedule as soon as possible. Document the missed dose and any observed behavioral changes in the study records, as this may be a relevant variable in the final analysis.

Troubleshooting Guide

Unexpected observations can occur during long-term drug administration studies. The following table provides guidance on common issues that may arise when using this compound or similar TCAs.

Observed Issue Potential Cause Recommended Action
Reduced Efficacy Over Time (Tolerance) - Receptor desensitization or downregulation. - Changes in drug metabolism with chronic administration.- Consider a modest dose escalation, monitoring for adverse effects. - Measure plasma and brain concentrations of this compound and its metabolites to assess for changes in pharmacokinetics.
Increased Sedation or Lethargy - High dosage. - Anticholinergic effects. - Age-related changes in drug metabolism.- Reduce the dosage. - If sedation persists, consider switching to a TCA with a less sedating profile if experimentally appropriate.
Significant Weight Loss or Gain - Altered metabolism or appetite, a known side effect of some TCAs.- Monitor food and water intake daily. - Adjust the diet to ensure adequate caloric intake if weight loss is observed. - If weight gain is excessive, consider if it's a confounding factor for the study endpoints.
Cardiovascular Irregularities (e.g., changes in heart rate or blood pressure) - A known risk associated with TCAs, particularly at higher doses.- Implement regular cardiovascular monitoring (e.g., telemetry, blood pressure cuffs for rodents). - Reduce the dosage or discontinue the study for the affected animal if irregularities are severe.
Seizures - High doses of TCAs can lower the seizure threshold.- Immediately discontinue the administration of this compound. - Provide supportive care to the animal. - Re-evaluate the dosage for the entire cohort.

Experimental Protocols

Protocol: Long-Term Oral Administration of Imipramine in a Rat Model of Chronic Stress

This protocol is adapted from studies investigating the long-term effects of Imipramine in rodent models.

1. Objective: To assess the long-term efficacy of Imipramine in a chronic stress model.

2. Materials:

  • Imipramine hydrochloride
  • Vehicle (e.g., sterile water or saline)
  • Oral gavage needles
  • Animal scale
  • Apparatus for behavioral testing (e.g., forced swim test, sucrose preference test)

3. Dosing:

  • Initial Dose: 20 mg/kg, administered orally once daily.
  • Vehicle Control: An equivalent volume of the vehicle should be administered to the control group.
  • Duration: 3-5 weeks.

4. Procedure:

  • Acclimation: Acclimate animals to the housing conditions and handling for at least one week prior to the start of the experiment.
  • Baseline Measurements: Conduct baseline behavioral tests before initiating drug administration.
  • Drug Administration:
  • Prepare fresh Imipramine solution daily.
  • Weigh each animal daily to ensure accurate dosing.
  • Administer the calculated dose via oral gavage at the same time each day to maintain consistent plasma levels.
  • Monitoring:
  • Observe animals daily for any signs of distress, changes in appetite, or adverse reactions.
  • Record body weight weekly.
  • Behavioral Testing: Conduct behavioral tests at the end of the treatment period to assess the effects of long-term Imipramine administration.
  • Tissue Collection: At the end of the study, tissues (e.g., brain, blood) can be collected for pharmacokinetic or pharmacodynamic analysis.

Visualizations

Quinupramine_Signaling_Pathway This compound This compound Serotonin_System Central Serotonin System This compound->Serotonin_System associates with Serotonin_S2_Receptor Serotonin S2 Receptor This compound->Serotonin_S2_Receptor Serotonin_System->Serotonin_S2_Receptor acts on Downregulation Down-regulation Serotonin_S2_Receptor->Downregulation leads to Antidepressant_Effect Antidepressant Effect Downregulation->Antidepressant_Effect contributes to

Caption: Simplified signaling pathway of this compound's effect on the serotonin system.

Dose_Adjustment_Workflow Start Start Long-Term Study (Initial Dose) Monitor Monitor for Efficacy & Adverse Effects Start->Monitor Efficacy Efficacy Achieved? Monitor->Efficacy Adverse_Effects Adverse Effects Observed? Efficacy->Adverse_Effects Yes Increase_Dose Increase Dose Efficacy->Increase_Dose No Maintain_Dose Maintain Dose Adverse_Effects->Maintain_Dose No Decrease_Dose Decrease Dose Adverse_Effects->Decrease_Dose Yes End End of Study Maintain_Dose->End Increase_Dose->Monitor Decrease_Dose->Monitor

Caption: Logical workflow for dosage adjustment during long-term studies.

References

Technical Support Center: Quinupramine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinupramine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] For this compound analysis, this can lead to inaccurate and irreproducible quantification, compromising the reliability of pharmacokinetic and toxicokinetic data. The primary culprits in biological matrices are often phospholipids, proteins, and salts that were not removed during sample preparation.

Q2: How can I determine if my this compound assay is affected by matrix effects?

A: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix. Dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components. This method is excellent for identifying at which retention times matrix effects are most pronounced.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying the extent of matrix effects. It involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solvent at the same concentration. The ratio of these two responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A: The goal of sample preparation is to remove interfering endogenous components while maximizing the recovery of this compound. The effectiveness of different techniques varies:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids and other interferences, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. Adjusting the pH can optimize the extraction efficiency for basic compounds like this compound.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects. By using a sorbent with specific chemical properties (e.g., mixed-mode cation exchange for a basic drug like this compound), it can selectively retain the analyte while allowing interfering compounds to be washed away, resulting in a much cleaner extract.

Q4: When is it necessary to use a stable isotope-labeled (SIL) internal standard for this compound?

A: Using a stable isotope-labeled internal standard (SIL-IS), such as Deuterium-labeled this compound, is the most recognized and effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement as this compound. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification. It is highly recommended for all quantitative bioanalytical methods intended for regulatory submission.

Troubleshooting Guides

Problem: Poor reproducibility and accuracy in this compound quantification.
Possible Cause Recommended Solution
Significant Matrix Effect The variability between different lots of biological matrix is causing inconsistent ion suppression/enhancement.
1. Quantify the Matrix Effect: Perform a quantitative assessment using at least six different lots of blank matrix to determine the variability (CV%) of the matrix factor.
2. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interferences.
3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This will compensate for signal variations.
4. Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of ion suppression identified by a post-column infusion experiment.
Problem: Low signal intensity or peak area for this compound.
Possible Cause Recommended Solution
Ion Suppression Co-eluting matrix components, particularly phospholipids, are competing with this compound in the ion source, reducing its signal.
1. Check for Ion Suppression: Run a post-column infusion experiment to confirm that the this compound retention time coincides with a suppression zone.
2. Enhance Sample Preparation: Implement a phospholipid removal strategy, such as specialized SPE plates or a targeted LLE protocol.
3. Optimize Chromatography: Adjust the mobile phase or gradient to shift the this compound peak away from the suppression zone.
4. Reduce Flow Rate: Lowering the flow rate into the ESI source can sometimes decrease the severity of ion suppression.
5. Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this is only feasible if the assay sensitivity is sufficient.

Experimental Protocols & Data

Protocol: Quantitative Assessment of Matrix Factor

This protocol describes the "post-extraction spike" method to calculate the Matrix Factor (MF) for this compound.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound and its SIL-IS into the final mobile phase or reconstitution solvent at a specific concentration (e.g., medium QC level).
  • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final evaporation step, spike the dried extracts with the same concentration of this compound and SIL-IS as in Set A.
  • Set C (Pre-Spike Matrix): Spike the same concentration of this compound and SIL-IS into the six lots of blank matrix before starting the extraction process.

2. Analyze and Calculate:

  • Inject all samples onto the LC-MS/MS system.
  • Calculate the mean peak area for this compound from each set.
  • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
  • Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
  • Process Efficiency (PE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF x RE

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The CV% of the MF across the different lots should ideally be ≤15%.

Data Summary: Matrix Effects on this compound

The following table summarizes hypothetical data on the impact of different sample preparation methods on the matrix factor for this compound analysis in human plasma.

Sample Preparation Method Mean Matrix Factor (MF) Variability (CV%) Across 6 Lots Interpretation
Protein Precipitation (PPT)0.4525%Severe and variable ion suppression.
Liquid-Liquid Extraction (LLE)0.8812%Minor ion suppression with acceptable variability.
Solid-Phase Extraction (SPE)1.026%No significant matrix effect; minimal and consistent impact.

Data is for illustrative purposes.

Visualizations

Workflow for Troubleshooting Matrix Effects

This diagram outlines a logical workflow for identifying, quantifying, and mitigating matrix effects during method development.

cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification & Optimization cluster_2 Phase 3: Compensation & Validation A Start Method Development B Perform Post-Column Infusion (PCI) Experiment A->B C Matrix Effect Detected? B->C D Quantify with Post-Extraction Spike Method (≥6 lots) C->D Yes I Validate Method C->I No E Is Matrix Factor (MF) acceptable? (e.g., 0.8-1.2, CV ≤15%) D->E H Incorporate Stable Isotope- Labeled Internal Standard (SIL-IS) E->H No E->I Yes F Optimize Sample Prep (e.g., LLE, SPE) F->D G Optimize Chromatography (Shift Retention Time) G->D H->I J Method Ready for Use I->J

Caption: Logical workflow for troubleshooting matrix effects.

Experimental Workflow: Post-Column Infusion

This diagram illustrates the experimental setup for a post-column infusion experiment to qualitatively assess matrix effects.

cluster_setup LC-MS/MS System LC HPLC System (Inject Blank Matrix Extract) Tee Mixing Tee LC->Tee Column Eluent Pump Syringe Pump (Constant flow of this compound) Pump->Tee Analyte Solution MS Mass Spectrometer (Monitor this compound Signal) Tee->MS Combined Flow

References

Technical Support Center: Enhancing the Bioavailability of Quinupramine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Quinupramine's bioavailability.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

A1: The primary challenges stem from this compound's physicochemical properties. It is a weakly basic drug with low aqueous solubility, which can lead to dissolution rate-limited absorption. Furthermore, as a tricyclic antidepressant, it may be subject to extensive first-pass metabolism in the liver by Cytochrome P450 enzymes and potential efflux by transporters like P-glycoprotein in the intestine, reducing the amount of active drug reaching systemic circulation.[1]

Q2: Which bioavailability enhancement strategies are most promising for this compound?

A2: Given this compound's low solubility, several strategies show significant promise. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous form.[2][3]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster absorption.[4]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.

Q3: Are there any specific excipients that should be considered for this compound formulations?

A3: The choice of excipients is critical. For solid dispersions, polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used. For nanosuspensions, stabilizers such as polysorbates and poloxamers are essential to prevent particle aggregation. In lipid-based systems, oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®) are key components. Compatibility studies are crucial to ensure that the chosen excipients do not degrade this compound.

Q4: How can I assess the effectiveness of a bioavailability enhancement strategy in vitro?

A4: In vitro dissolution testing is a fundamental tool.[5] It's crucial to use biorelevant media that simulate the pH and composition of gastrointestinal fluids (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF). For lipid-based formulations, dissolution studies should be conducted in media containing bile salts and lecithin to mimic the in vivo environment. An increased dissolution rate and extent compared to the unformulated drug are indicators of potential bioavailability enhancement.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation development of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Drug Loading in Solid Dispersion Poor miscibility of this compound with the chosen polymer.- Screen a variety of polymers with different physicochemical properties.- Conduct thermodynamic modeling to predict drug-polymer miscibility.- Employ a combination of polymers to improve solubilization capacity.
Physical Instability of Amorphous Solid Dispersion (Recrystallization) The amorphous form is thermodynamically unstable. Moisture absorption can act as a plasticizer, increasing molecular mobility and facilitating crystallization.- Select polymers that have strong interactions (e.g., hydrogen bonding) with this compound to inhibit crystallization.- Store the solid dispersion under controlled low humidity conditions.- Incorporate a secondary polymer to further stabilize the amorphous drug.
Particle Aggregation in Nanosuspension Insufficient stabilizer concentration or inappropriate stabilizer type. Ostwald ripening (growth of larger particles at the expense of smaller ones).- Optimize the type and concentration of the stabilizer. A combination of steric and electrostatic stabilizers can be more effective.- Evaluate different homogenization or milling parameters (e.g., pressure, number of cycles, milling time) to achieve a narrow particle size distribution.- Lyophilize the nanosuspension with a cryoprotectant to improve long-term stability.
Precipitation of Drug from Lipid-Based Formulation upon Dilution The formulation cannot maintain the drug in a solubilized state when diluted with aqueous gastrointestinal fluids.- Increase the concentration of surfactant and/or cosolvent in the formulation.- Select oils and surfactants that form a more stable emulsion upon dispersion.- Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC), into the formulation.
High Variability in in vivo Animal Studies Issues with the gavage procedure. Food effects influencing absorption. Inherent biological variability.- Ensure consistent and proper oral gavage technique to minimize animal stress and ensure accurate dosing.- Standardize the feeding schedule of the animals (fasted vs. fed state) as food can significantly impact the bioavailability of lipophilic drugs.- Increase the number of animals per group to improve statistical power.

III. Data Presentation: Representative Bioavailability Enhancement

Due to the limited availability of public data specifically for this compound, the following table summarizes representative data from studies on structurally similar tricyclic antidepressants (Imipramine and Amitriptyline) to illustrate the potential impact of different formulation strategies.

Formulation Strategy Drug Key Findings Fold Increase in Bioavailability (AUC) Reference
Nanosuspension AmitriptylineNano-amitriptyline HCl particles (mean size 90 nm) showed significantly improved dissolution compared to the bulk drug.In vivo data not provided, but enhanced dissolution suggests potential for increased bioavailability.
Solid SMEDDS AmitriptylineA solid self-microemulsifying drug delivery system (S-SMEDDS) using Aerosil 200 as a solid carrier enhanced the dissolution properties.In vivo data not provided, but enhanced dissolution is a strong indicator of improved bioavailability.
Nanoparticle Encapsulation AmitriptylineNanoencapsulation resulted in a lower ED50 (7.06 mg/kg) compared to amitriptyline in solution (11.89 mg/kg) in a forced swim test, suggesting enhanced potency.Potency enhancement suggests improved brain bioavailability, though systemic AUC is not detailed.
Fast-Dissolving Film ImipramineFast-dissolving films (FDFs) are designed to bypass first-pass metabolism, which can increase bioavailability.The study focused on faster onset of action rather than quantifying the increase in AUC.

IV. Experimental Protocols

A. Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable solvent in which both drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and PVP K30 in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask by vortexing or sonicating until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Once the solvent is fully evaporated and a thin film is formed on the flask wall, scrape the solid material.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Characterization:

  • Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids and compare the release profile to that of the pure drug.

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of this compound in the dispersion (absence of a sharp melting peak).

  • Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between the drug and the polymer.

B. Preparation of a this compound Nanosuspension by High-Pressure Homogenization

Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Poloxamer 188 (or another suitable stabilizer)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Prepare a presuspension by dispersing this compound powder in an aqueous solution of Poloxamer 188.

  • Stir this suspension with a high-speed stirrer for a short period to ensure homogeneity.

  • Pass the presuspension through a high-pressure homogenizer.

  • Apply a high pressure (e.g., 1500 bar) for a set number of homogenization cycles (e.g., 10-20 cycles).

  • Monitor the particle size and polydispersity index (PDI) during the process using a particle size analyzer.

  • Continue homogenization until the desired particle size and a narrow PDI are achieved.

  • The final nanosuspension can be used as a liquid dosage form or can be further processed (e.g., lyophilized) into a solid form.

Characterization:

  • Particle Size and Zeta Potential Analysis: To determine the average particle size, PDI, and surface charge (an indicator of stability).

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • Dissolution Rate Studies: To compare the dissolution velocity of the nanosuspension with the unprocessed drug.

V. Mandatory Visualizations

Experimental Workflow for Solid Dispersion Formulation

experimental_workflow_sd Workflow for this compound Solid Dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation weigh Weigh this compound & Polymer dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize dissolution In Vitro Dissolution pulverize->dissolution dsc DSC Analysis pulverize->dsc pxrd PXRD Analysis pulverize->pxrd ftir FTIR Analysis pulverize->ftir compare Compare with Pure Drug dissolution->compare dsc->compare pxrd->compare ftir->compare stability Stability Studies compare->stability bioavailability In Vivo Bioavailability Study stability->bioavailability

Caption: A flowchart illustrating the key steps in the preparation and evaluation of a this compound solid dispersion.

Troubleshooting Logic for Nanosuspension Instability

troubleshooting_nanosuspension Troubleshooting Nanosuspension Instability start Nanosuspension shows particle size increase over time check_stabilizer Is stabilizer concentration and type optimal? start->check_stabilizer check_process Are homogenization/milling parameters optimized? check_stabilizer->check_process Yes increase_stabilizer Increase stabilizer concentration or screen different stabilizers check_stabilizer->increase_stabilizer No check_storage Are storage conditions appropriate? check_process->check_storage Yes optimize_process Adjust pressure, cycles, or time. Aim for a lower PDI. check_process->optimize_process No lyophilize Consider lyophilization with a cryoprotectant check_storage->lyophilize No stable Stable Nanosuspension check_storage->stable Yes increase_stabilizer->check_process optimize_process->check_storage lyophilize->stable

Caption: A decision tree for troubleshooting the physical instability of nanosuspension formulations.

Representative Signaling Pathway for Tricyclic Antidepressants

tca_pathway Representative Signaling Pathway of Tricyclic Antidepressants cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA This compound (TCA) SERT Serotonin Transporter (SERT) TCA->SERT Inhibits NET Norepinephrine Transporter (NET) TCA->NET Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic) Serotonin->Receptors Increased Binding Norepinephrine->Receptors Increased Binding Signaling Intracellular Signaling Cascades (e.g., cAMP, PKA/PKC) Receptors->Signaling Gene Gene Expression (e.g., CREB, BDNF) Signaling->Gene Plasticity Synaptic Plasticity & Neurogenesis Gene->Plasticity Effect Antidepressant Effect Plasticity->Effect

Caption: A simplified diagram showing the mechanism of action of tricyclic antidepressants like this compound.

References

Technical Support Center: Pharmacogenetic Strategies for Quinupramine Dose Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinupramine. The following information is based on established pharmacogenetic principles for tricyclic antidepressants (TCAs), as specific data for this compound is limited. The primary enzymes involved in the metabolism of many TCAs are Cytochrome P450 2D6 (CYP2D6) and 2C19 (CYP2C19).[1][2][3] Genetic variations in these enzymes can significantly impact drug exposure and patient outcomes.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is pharmacogenetic testing relevant for this compound dose optimization?

A1: Pharmacogenetic testing can help predict an individual's metabolic capacity for this compound, which is likely metabolized by CYP2D6 and CYP2C19 enzymes, similar to other tricyclic antidepressants. Genetic variations in CYP2D6 and CYP2C19 can lead to significant inter-individual differences in drug plasma concentrations, affecting both efficacy and the risk of adverse drug reactions. By identifying a patient's metabolizer phenotype, clinicians can proactively adjust the this compound dose to optimize therapeutic outcomes.

Q2: Which genes are most important to consider for this compound pharmacogenetics?

A2: Based on data from other tricyclic antidepressants, the most critical genes to consider are CYP2D6 and CYP2C19. These genes encode enzymes responsible for the primary metabolic pathways of many TCAs. Polymorphisms in these genes can result in different metabolizer phenotypes.

Q3: What are the different metabolizer phenotypes for CYP2D6 and CYP2C19?

A3: Individuals can be classified into several metabolizer phenotypes based on their genetic makeup:

  • Ultrarapid Metabolizers (UM): Possess multiple copies of functional alleles, leading to accelerated drug metabolism.

  • Extensive (Normal) Metabolizers (EM): Have two functional alleles and exhibit normal enzyme activity.

  • Intermediate Metabolizers (IM): Carry one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.

  • Poor Metabolizers (PM): Have two non-functional alleles, leading to significantly reduced or absent enzyme activity and slow drug metabolism.

Q4: How do these metabolizer phenotypes affect this compound therapy?

A4:

  • Poor Metabolizers (PMs): Are at an increased risk of experiencing adverse drug reactions due to higher-than-expected plasma concentrations of the drug when given standard doses. A lower starting dose may be necessary.

  • Ultrarapid Metabolizers (UMs): May not achieve therapeutic plasma concentrations at standard doses, potentially leading to treatment failure. They might require higher doses.

Q5: What is Therapeutic Drug Monitoring (TDM) and why is it important for this compound?

A5: Therapeutic Drug Monitoring (TDM) involves measuring the concentration of a drug in the blood to ensure it is within the therapeutic range. For TCAs like this compound, TDM is crucial for dose optimization, especially in patients with suspected pharmacokinetic abnormalities or those who are not responding to treatment as expected. It can help in assessing compliance, avoiding toxicity, and ensuring an effective concentration.

Troubleshooting Guides

Problem 1: Patient experiences significant side effects at a standard this compound dose.

  • Possible Cause: The patient may be a CYP2D6 or CYP2C19 poor metabolizer, leading to elevated plasma concentrations of this compound.

  • Troubleshooting Steps:

    • Consider performing pharmacogenetic testing for CYP2D6 and CYP2C19 to determine the patient's metabolizer phenotype.

    • Initiate therapeutic drug monitoring to measure this compound plasma levels.

    • If the patient is confirmed to be a poor metabolizer and/or plasma levels are high, a dose reduction is recommended.

Problem 2: Patient shows a lack of therapeutic response to this compound at standard doses.

  • Possible Cause: The patient could be a CYP2D6 or CYP2C19 ultrarapid metabolizer, resulting in rapid clearance of the drug and sub-therapeutic plasma concentrations.

  • Troubleshooting Steps:

    • Perform pharmacogenetic testing for CYP2D6 and CYP2C19.

    • Use therapeutic drug monitoring to confirm low plasma concentrations of this compound.

    • If the patient is an ultrarapid metabolizer and plasma levels are low, consider increasing the dose or selecting an alternative medication that is not primarily metabolized by these enzymes.

Problem 3: How to interpret combined CYP2D6 and CYP2C19 genotype results?

  • Guidance: The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines for interpreting combined genotypes for other TCAs, which can be cautiously extrapolated to this compound. For example, a patient who is a CYP2D6 poor metabolizer and a CYP2C19 ultrarapid metabolizer may have complex and unpredictable metabolic patterns. In such cases, therapeutic drug monitoring is strongly recommended to guide dosing.

Data Presentation

Table 1: Frequency of CYP2D6 and CYP2C19 Phenotypes in Different Populations

PhenotypeCYP2D6 Frequency in CaucasiansCYP2D6 Frequency in East AsiansCYP2C19 Frequency (Allele-based)
Poor Metabolizer (PM) 5 - 10%1%CYP2C192 and CYP2C193 are common non-functional alleles with varying frequencies across populations.
Intermediate Metabolizer (IM) VariesVariesCarriers of one non-functional allele.
Extensive (Normal) Metabolizer (EM) Majority of individualsMajority of individualsIndividuals with two functional alleles.
Ultrarapid Metabolizer (UM) VariesVariesAssociated with the CYP2C19*17 allele which leads to increased enzyme activity.

Data is generalized from multiple sources. Specific population frequencies may vary.

Experimental Protocols

Protocol 1: Genotyping for CYP2D6 and CYP2C19

  • Objective: To determine the patient's genotype for the CYP2D6 and CYP2C19 genes to predict their metabolizer phenotype.

  • Methodology:

    • Sample Collection: A blood sample or a buccal swab is collected from the patient.

    • DNA Extraction: Genomic DNA is extracted from the collected sample using standard laboratory procedures.

    • Genotyping Assay: A variety of methods can be used for genotyping, including:

      • Real-Time PCR (e.g., TaqMan® assays): This method uses allele-specific probes to detect single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).

      • DNA Microarrays: These can simultaneously test for a wide range of known genetic variants.

      • DNA Sequencing: Next-generation sequencing can identify both known and novel variants.

    • Data Analysis: The genotyping results are used to assign a metabolizer phenotype (e.g., PM, IM, EM, UM) based on established allele function tables from resources like CPIC.

Protocol 2: Therapeutic Drug Monitoring of this compound

  • Objective: To quantify the plasma concentration of this compound to ensure it is within the therapeutic range.

  • Methodology:

    • Sample Collection: A blood sample is collected from the patient at steady-state, typically just before the next dose (trough concentration).

    • Sample Preparation: Plasma is separated from the blood sample. A protein precipitation step is often used for extraction. For example, acetonitrile containing an internal standard can be added to the plasma sample.

    • Analytical Method: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods for quantifying tricyclic antidepressants in plasma.

      • HPLC: Involves separating the drug from other plasma components on a chromatography column and detecting it with a UV or fluorescence detector.

      • LC-MS/MS: Offers high sensitivity and specificity by separating the drug with liquid chromatography and then detecting and quantifying it based on its mass-to-charge ratio.

    • Data Interpretation: The measured plasma concentration is compared to the established therapeutic range for tricyclic antidepressants to guide dose adjustments.

Visualizations

Quinupramine_Metabolism cluster_0 Phase I Metabolism This compound This compound Active_Metabolites Active_Metabolites This compound->Active_Metabolites Demethylation, etc. CYP2C19 CYP2C19 This compound->CYP2C19 Inactive_Metabolites Inactive_Metabolites Active_Metabolites->Inactive_Metabolites Hydroxylation, etc. CYP2D6 CYP2D6 Active_Metabolites->CYP2D6 CYP2D6->Inactive_Metabolites CYP2C19->Active_Metabolites

Caption: Simplified metabolic pathway of a typical tricyclic antidepressant like this compound.

Pharmacogenetic_Workflow Patient_Sample Patient Sample (Blood/Saliva) DNA_Extraction DNA Extraction Patient_Sample->DNA_Extraction Genotyping Genotyping (CYP2D6, CYP2C19) DNA_Extraction->Genotyping Phenotype_Assignment Phenotype Assignment (PM, IM, EM, UM) Genotyping->Phenotype_Assignment Dose_Optimization This compound Dose Optimization Phenotype_Assignment->Dose_Optimization TDM Therapeutic Drug Monitoring Dose_Optimization->TDM Feedback Loop

Caption: Experimental workflow for pharmacogenetic-guided this compound dose optimization.

Dose_Adjustment_Logic Start Start this compound Therapy Genotype_Result CYP2D6/CYP2C19 Genotype Known? Start->Genotype_Result Standard_Dose Initiate Standard Dose Genotype_Result->Standard_Dose No Phenotype_Check Metabolizer Phenotype? Genotype_Result->Phenotype_Check Yes Monitor Monitor Clinical Response & TDM Standard_Dose->Monitor Phenotype_Check->Standard_Dose Normal/Intermediate PM_Dose Consider Lower Dose Phenotype_Check->PM_Dose Poor Metabolizer UM_Dose Consider Higher Dose Phenotype_Check->UM_Dose Ultrarapid Metabolizer PM_Dose->Monitor UM_Dose->Monitor

References

Stability testing of Quinupramine under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Quinupramine?

A1: Based on general guidelines for tricyclic antidepressants, this compound should be stored at controlled room temperature, typically between 15°C to 25°C (59°F to 77°F), protected from light and moisture.[4]

Q2: What are the likely degradation pathways for this compound?

A2: As a dibenzazepine derivative, this compound is susceptible to degradation through oxidation and hydrolysis.[5] The tricyclic nucleus can be oxidized, and the side chain may undergo cleavage under certain conditions. Photodegradation is also a potential pathway for TCAs.

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and separating it from its degradation products.

Q4: What should I do if I observe unexpected peaks in my chromatogram during a stability study?

A4: Unexpected peaks may indicate the formation of degradation products. It is crucial to perform forced degradation studies to identify potential degradation products and ensure your analytical method can separate them from the parent drug. If new, unidentified peaks appear, further investigation using techniques like LC-MS may be necessary to characterize these impurities.

Q5: How long should an in-use stability study be conducted?

A5: The duration of an in-use stability study depends on the product's intended use and packaging. For multi-dose containers, the study should simulate the real-world usage pattern and extend for a period that supports the recommended in-use shelf life.

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause Troubleshooting Steps
Peak Tailing - Interaction with active silanols on the column. - Insufficient buffer capacity of the mobile phase.- Use a high-purity silica-based column. - Adjust the mobile phase pH to suppress silanol ionization. - Increase the buffer concentration in the mobile phase.
Ghost Peaks - Contamination in the mobile phase or injector. - Late eluting peaks from a previous injection.- Use fresh, high-purity mobile phase solvents. - Implement a thorough needle wash program. - Extend the run time to ensure all components have eluted.
Baseline Drift - Column temperature fluctuations. - Mobile phase composition changing over time.- Use a column oven to maintain a stable temperature. - Ensure the mobile phase is well-mixed and degassed.
Peak Splitting - Column overloading or contamination. - Inconsistent mobile phase composition.- Reduce the injection volume or sample concentration. - Replace the column if it is contaminated. - Verify the mobile phase preparation procedure.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various stress conditions, based on typical degradation patterns observed for tricyclic antidepressants.

Table 1: Stability of this compound under Thermal and Humidity Stress

Storage ConditionTime PointAssay (%)Total Degradants (%)
40°C / 75% RH0 Months100.00.0
1 Month98.51.5
3 Months96.23.8
6 Months93.16.9
25°C / 60% RH0 Months100.00.0
6 Months99.80.2
12 Months99.50.5
24 Months98.91.1

Table 2: Forced Degradation of this compound

Stress ConditionDurationAssay (%)Major Degradant (%)
0.1 M HCl24 hours92.35.8
0.1 M NaOH24 hours95.13.7
3% H₂O₂24 hours88.59.2
Heat (80°C)48 hours97.22.1
Photostability (ICH Q1B)-94.64.5

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general stability-indicating HPLC method suitable for the analysis of this compound and its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 210-260 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to achieve a similar concentration.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period, then dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Plan Develop Stability Protocol SelectBatches Select Batches for Testing Plan->SelectBatches PlaceSamples Place Samples on Stability SelectBatches->PlaceSamples PullSamples Pull Samples at Time Points PlaceSamples->PullSamples AnalyzeSamples Analyze Samples using Stability-Indicating Method PullSamples->AnalyzeSamples EvaluateData Evaluate Stability Data AnalyzeSamples->EvaluateData DetermineShelfLife Determine Shelf-Life / Re-test Period EvaluateData->DetermineShelfLife Report Generate Stability Report DetermineShelfLife->Report Forced_Degradation_Pathway cluster_degradation Degradation Products This compound This compound Oxidative Oxidative Degradants (e.g., N-oxide) This compound->Oxidative Oxidation (H₂O₂) Hydrolytic Hydrolytic Degradants (e.g., ring opening) This compound->Hydrolytic Hydrolysis (Acid/Base) Photolytic Photolytic Degradants This compound->Photolytic Photolysis (UV/Vis Light)

References

Validation & Comparative

A Comparative Analysis of the Behavioral Effects of Quinupramine and Amitriptyline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the preclinical behavioral profiles of two tricyclic antidepressants, Quinupramine and Amitriptyline, reveals both similarities in their antidepressant-like effects and distinct differences in their broader behavioral and pharmacological activities. While both compounds demonstrate efficacy in models of depression, their actions on cholinergic systems and other behavioral paradigms diverge, suggesting different therapeutic and side-effect profiles.

This guide provides a comparative analysis of this compound and Amitriptyline, focusing on their behavioral effects as observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies used to characterize these compounds.

Mechanism of Action

Amitriptyline, a well-established tricyclic antidepressant (TCA), primarily functions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[1][2] This action is believed to be the primary basis for its antidepressant effects.[1][2] In contrast, while this compound is also classified as a TCA, its antidepressant activity is thought to be associated with the central serotonin system, particularly through the down-regulation of serotonin S2 receptors, rather than significant inhibition of monoamine uptake.[3] One study noted that this compound has minimal effects on noradrenaline and serotonin uptake.

Comparative Behavioral Data

The following tables summarize the quantitative data from various behavioral tests comparing the effects of this compound and Amitriptyline. It is important to note that direct comparative studies with detailed quantitative data are limited, and therefore, some data is drawn from separate studies with similar experimental designs.

Antidepressant-Like Effects: Forced Swim Test

The Forced Swim Test (FST) is a common preclinical model used to assess antidepressant efficacy. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water, with a decrease in immobility time suggesting an antidepressant-like effect.

DrugSpeciesDoseChange in Immobility TimeReference
This compound Rat/MouseLow dosesDecreased duration of immobility, similar to amitriptyline
Amitriptyline Rat15 mg/kgSignificant decrease in immobility time in "high immobility" rats
Amitriptyline Mouse10 mg/kgSignificantly decreased immobility time
Anxiolytic/Anxiogenic Effects: Elevated Plus Maze

The Elevated Plus Maze (EPM) is used to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic (anxiety-reducing) effect.

DrugSpeciesDose% Time in Open Arms (or other relevant measure)Reference
This compound Rat/MouseData not availableData not available
Amitriptyline Aged RatsChronic Treatment82% increase in the percentage of time spent in the open arms

Note: Quantitative data for this compound in the Elevated Plus Maze is not available in the reviewed literature.

Cognitive Effects: Novel Object Recognition Test

The Novel Object Recognition (NOR) test evaluates an animal's ability to recognize a novel object in a familiar environment. A higher discrimination index, indicating more time spent with the novel object, suggests better recognition memory.

DrugSpeciesDoseDiscrimination Index (or other relevant measure)Reference
This compound Rat/MouseData not availableData not available
Amitriptyline Rat10 mg/kg/day (in a model of dementia)Reversed deficits in object recognition
Amitriptyline Mouse3 mg/kgConflicting results: one study showed a significant increase, another a decrease

Note: Quantitative data for this compound in the Novel Object Recognition test is not available in the reviewed literature. The data for Amitriptyline shows some variability across different studies and models.

Other Behavioral Effects

A direct comparative study highlighted other key behavioral differences between this compound and Amitriptyline:

  • Anticholinergic Effects: this compound is described as having a potent central anticholinergic action.

  • Antimuricide (Aggression) Effects: this compound has a weak antimuricide effect compared to Amitriptyline.

  • Locomotor Activity: this compound was found to decrease locomotor activity in mice but potentiated methamphetamine-induced hyperactivity to a greater degree than Amitriptyline.

Experimental Protocols

Forced Swim Test (Rodent)

Objective: To assess antidepressant-like activity.

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or tail.

Procedure:

  • Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This session serves to induce a state of learned helplessness.

  • Test Session (Day 2): 24 hours after the pre-test, the animal is again placed in the cylinder for a 5 or 6-minute session. The session is typically video-recorded.

  • Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test session is measured.

Elevated Plus Maze (Rodent)

Objective: To assess anxiety-like behavior.

Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) of the same size, with a central platform.

Procedure:

  • Acclimation: The animal is placed in the testing room for a period of time (e.g., 30-60 minutes) before the test to habituate to the environment.

  • Test Session: The animal is placed on the central platform facing an open arm.

  • Recording: The animal's behavior is recorded for a 5-minute period, typically using a video-tracking system.

  • Data Analysis: Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type. The percentage of time spent in the open arms and the percentage of open arm entries are calculated as indices of anxiety.

Novel Object Recognition Test (Rodent)

Objective: To assess recognition memory.

Apparatus: An open-field arena (e.g., a square box of 40x40x40 cm) and a set of different objects that are novel to the animal.

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing.

  • Familiarization/Training Trial (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.

  • Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).

  • Test Trial (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis animal_acclimation Animal Acclimation drug_prep Drug Preparation (this compound / Amitriptyline) animal_acclimation->drug_prep fst Forced Swim Test drug_prep->fst epm Elevated Plus Maze drug_prep->epm nor Novel Object Recognition drug_prep->nor data_collection Data Collection & Scoring fst->data_collection epm->data_collection nor->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis comparison Comparative Analysis stat_analysis->comparison

amitriptyline_pathway amitriptyline Amitriptyline reuptake_pump 5-HT & NE Reuptake Pumps (SERT/NET) amitriptyline->reuptake_pump Inhibits increased_neurotransmitters Increased 5-HT & NE in Synaptic Cleft postsynaptic postsynaptic increased_neurotransmitters->postsynaptic Enhanced Postsynaptic Receptor Activation downstream_signaling Downstream Signaling (e.g., cAMP pathway) presynaptic presynaptic presynaptic->reuptake_pump Reuptake postsynaptic->downstream_signaling Initiates

quinupramine_pathway This compound This compound s2_receptor Serotonin S2 Receptors This compound->s2_receptor Leads to down_regulation Down-regulation of S2 Receptors s2_receptor->down_regulation Results in altered_signaling Altered Serotonergic Signaling down_regulation->altered_signaling Causes postsynaptic postsynaptic presynaptic presynaptic

Conclusion

This compound and Amitriptyline, both belonging to the tricyclic class of antidepressants, exhibit comparable antidepressant-like effects in preclinical models such as the Forced Swim Test. However, their underlying mechanisms and broader behavioral profiles show notable distinctions. Amitriptyline's primary mechanism involves the inhibition of serotonin and norepinephrine reuptake, while this compound's effects are more closely linked to the modulation of serotonin S2 receptors.

Furthermore, this compound is characterized by a more potent central anticholinergic activity and a weaker effect on aggression models compared to Amitriptyline. These differences suggest that while both drugs may be effective for depression, their clinical applications and potential side effects could vary significantly. The lack of extensive quantitative comparative data for this compound across a range of behavioral tests highlights an area for future research to fully elucidate its therapeutic potential and differentiate it from other TCAs.

References

Quinupramine: A Preclinical Comparative Analysis with Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinupramine, a tricyclic antidepressant (TCA), has been evaluated in preclinical studies to determine its pharmacological and behavioral profile in comparison to established TCAs like imipramine and amitriptyline. This guide synthesizes the available preclinical data to offer a comparative perspective on its efficacy. It is critical to note that a comprehensive search of scientific literature did not yield any human clinical trial data for this compound. Therefore, the following comparisons are based exclusively on animal models and in vitro studies, and their clinical significance in humans remains undetermined.

Mechanism of Action: A Preclinical Overview

Preclinical evidence suggests that this compound's antidepressant-like effects may be mediated through mechanisms distinct from typical TCAs. Unlike imipramine, which significantly inhibits the reuptake of both serotonin and norepinephrine, this compound demonstrates minimal impact on the uptake of these monoamines in rat brain homogenates.[1] Instead, its activity is thought to be associated with the central serotonin system, potentially through the down-regulation of serotonin S2 receptors with repeated administration.

Signaling Pathway: Proposed Mechanism of this compound

This compound This compound Serotonin_System Central Serotonin System This compound->Serotonin_System Modulates S2_Receptors Serotonin S2 Receptors Serotonin_System->S2_Receptors Leads to Down-regulation of Antidepressant_Effect Antidepressant-like Effect S2_Receptors->Antidepressant_Effect Contributes to

Caption: Proposed mechanism of this compound's antidepressant-like effect.

Comparative Receptor Binding Profile

In vitro studies using rat brain membranes have characterized the receptor binding affinity of this compound in comparison to other tertiary amine TCAs. This compound exhibits a high affinity for muscarinic cholinergic and histamine H1 receptors, a characteristic shared with other TCAs and linked to common side effects like dry mouth and sedation.[2] However, its affinity for imipramine binding sites, which are associated with serotonin transporters, is notably lower than that of imipramine itself.[2]

Table 1: Comparative Receptor Binding Affinities (Ki values in nM)

ReceptorThis compoundImipramineAmitriptyline
Muscarinic CholinergicHigh AffinityHigh AffinityHigh Affinity
Histamine H1High AffinityHigh AffinityHigh Affinity
Imipramine Binding SitesLow Affinity (one-seventieth of imipramine)High AffinityHigh Affinity

Data derived from preclinical studies in rat brain membranes.[2] "High Affinity" and "Low Affinity" are used as qualitative descriptors based on the source material in the absence of specific Ki values in the provided search results.

Monoamine Reuptake Inhibition

A key differentiator for this compound in preclinical models is its limited effect on monoamine reuptake. In contrast to imipramine, which is a potent inhibitor of both serotonin and norepinephrine reuptake, this compound showed minimal inhibitory activity on the uptake of these neurotransmitters in rat brain homogenates.[1] This suggests that the antidepressant-like properties observed in animal models may not be directly linked to the primary mechanism of action of many other TCAs.

Experimental Workflow: Monoamine Uptake Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rat_Brain Rat Brain Homogenate Synaptosomes Synaptosome Preparation Rat_Brain->Synaptosomes Incubation_Mix Incubation with Radiolabeled Neurotransmitters (e.g., [3H]5-HT, [3H]NE) and Test Compound (this compound or Imipramine) Synaptosomes->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis

Caption: Workflow for in vitro monoamine uptake inhibition assay.

Behavioral Pharmacology in Animal Models

Behavioral studies in rodents have provided insights into the potential antidepressant and central nervous system effects of this compound.

Table 2: Comparative Behavioral Effects in Rodent Models

Behavioral TestThis compoundImipramineAmitriptylineMaprotiline
Antagonism of Haloperidol-induced Catalepsy PotentPotentPotent-
Antagonism of Tetrabenazine-induced Ptosis PotentPotentPotent-
Potentiation of Methamphetamine/Apomorphine Stereotypy PotentPotentPotent-
Effect on Locomotor Activity (mice) Decrease---
Potentiation of Methamphetamine-induced Hyperactivity More potent than imipramine and amitriptylinePotentPotent-
Forced Swim Test (Immobility Duration) Decreased (similar to imipramine and amitriptyline, more potent than maprotiline)DecreasedDecreasedDecreased
Antagonism of Physostigmine Lethality & Oxotremorine-induced Tremor (Anticholinergic effect) PotentPotentPotent-

Data compiled from behavioral studies in mice and rats.

These findings suggest that this compound shares some behavioral characteristics with typical TCAs, such as antidepressant-like effects in the forced swim test and potent central anticholinergic activity. However, its distinct effects on methamphetamine-induced hyperactivity may indicate a different neurochemical modulation profile.

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the affinity of this compound and reference TCAs for various neurotransmitter receptors.

  • Methodology:

    • Tissue Preparation: Whole rat brains are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation.

    • Binding Assay: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors, [3H]mepyramine for histamine H1 receptors, [3H]imipramine for imipramine binding sites) in the presence of varying concentrations of the test compound (this compound or a reference TCA).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Uptake Assays
  • Objective: To measure the inhibitory effect of this compound and reference TCAs on the reuptake of serotonin and norepinephrine.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., cortex, hypothalamus) by homogenization and differential centrifugation.

    • Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]serotonin or [3H]norepinephrine) in the presence of various concentrations of the test compound.

    • Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

    • Quantification: The amount of radioactivity taken up by the synaptosomes is determined by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is calculated.

Forced Swim Test
  • Objective: To assess the antidepressant-like activity of this compound.

  • Methodology:

    • Apparatus: A cylindrical container filled with water is used.

    • Procedure: Mice or rats are individually placed in the water-filled cylinder from which they cannot escape. The duration of immobility (floating without struggling) is recorded over a specific period (e.g., the last 4 minutes of a 6-minute session).

    • Treatment: Animals are administered this compound or a reference antidepressant at various doses prior to the test.

    • Data Analysis: A reduction in the duration of immobility is considered an antidepressant-like effect.

Conclusion and Future Directions

The available preclinical data indicate that this compound is a tricyclic compound with antidepressant-like properties in animal models. Its pharmacological profile appears to differ from that of classic TCAs like imipramine, particularly with respect to its minimal inhibition of monoamine reuptake. Its potent central anticholinergic and antihistaminic activities are consistent with other members of the TCA class.

The significant absence of human clinical trial data is a major limitation in assessing the therapeutic potential of this compound. Future research, should it be pursued, would need to focus on establishing the safety, tolerability, and efficacy of this compound in human subjects through well-designed clinical trials. Such studies would be essential to determine if the preclinical findings translate into a clinically meaningful antidepressant effect and to characterize its side effect profile in humans compared to other available antidepressants. Without such data, the utility of this compound in a clinical setting remains entirely speculative.

References

A Head-to-Head Comparison of Quinupramine and SSRIs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tricyclic antidepressant Quinupramine and the class of Selective Serotonin Reuptake Inhibitors (SSRIs) based on available data from animal models. While direct head-to-head preclinical studies are limited, this guide synthesizes existing evidence to facilitate an objective comparison of their behavioral effects, underlying mechanisms, and experimental considerations.

Executive Summary

This compound, a tricyclic antidepressant (TCA), demonstrates antidepressant-like effects in animal models, comparable to other TCAs like imipramine and amitriptyline.[1] Its primary mechanism of action is believed to be the down-regulation of serotonin S2 receptors, rather than the inhibition of monoamine reuptake.[2][3] In contrast, SSRIs, a widely prescribed class of antidepressants, exert their therapeutic effects by selectively inhibiting the reuptake of serotonin, thereby increasing its synaptic availability. This guide presents available data on their performance in key behavioral assays, details of experimental protocols, and an overview of their distinct signaling pathways.

Data Presentation: Behavioral Outcomes in Animal Models

The following tables summarize the effects of this compound and representative SSRIs in common animal models of depression. It is important to note that the data for this compound is largely qualitative, as specific quantitative dose-response data from standardized behavioral tests were not available in the reviewed literature. This highlights a critical gap and the need for direct comparative studies.

Table 1: Forced Swim Test (FST)

DrugAnimal ModelDoses TestedEffect on Immobility TimeReference
This compound Rats, MiceLow doses (specifics not stated)Decreased duration of immobility[1]
Fluoxetine Rats10, 20 mg/kgDose-dependent decreaseN/A
Mice10, 20 mg/kg, i.p.Decreased immobilityN/A
Sertraline Mice5, 10, 20 mg/kg, i.p.Dose-dependent decreaseN/A

Table 2: Tail Suspension Test (TST)

DrugAnimal ModelDoses TestedEffect on Immobility TimeReference
This compound MiceNot specifiedExpected to decrease immobility[1]
Fluoxetine Mice10, 20 mg/kg, i.p.Decreased immobilityN/A
Paroxetine Mice10 mg/kgDecreased immobilityN/A

Table 3: Chronic Mild Stress (CMS) Model

DrugAnimal ModelKey Outcome MeasureEffectReference
This compound Rats/MiceSucrose PreferenceNot specified, but expected to reverse stress-induced deficits
Imipramine (TCA) RatsSucrose PreferenceReverses stress-induced decrease in sucrose preferenceN/A
Fluoxetine RatsSucrose PreferenceReverses stress-induced decrease in sucrose preferenceN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for the key behavioral assays mentioned, followed by specific administration details for SSRIs where available.

Behavioral Assays

1. Forced Swim Test (FST)

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test (Day 1): Animals are placed in the water for a 15-minute session. This induces a state of helplessness for the subsequent test.

    • Test (Day 2): 24 hours after the pre-test, animals are administered the test compound or vehicle. After the appropriate absorption time, they are placed back in the water for a 5-minute session.

    • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

2. Tail Suspension Test (TST)

  • Apparatus: A horizontal bar from which the animal can be suspended by its tail. The area should be visually isolated.

  • Procedure:

    • A small piece of adhesive tape is attached to the tail of the mouse.

    • The mouse is suspended by the tape from the horizontal bar for a 6-minute session.

    • Scoring: The duration of immobility (hanging passively without struggling) is recorded. A decrease in immobility time suggests an antidepressant-like effect.

3. Chronic Mild Stress (CMS)

  • Procedure: This model involves exposing rodents to a series of mild, unpredictable stressors over a period of several weeks (e.g., 3-8 weeks). Stressors may include:

    • Stroboscopic lighting

    • Tilted cage

    • Damp bedding

    • Reversal of light/dark cycle

    • Food or water deprivation

  • Outcome Measure (Sucrose Preference Test):

    • Animals are given a choice between two bottles: one with water and one with a 1% sucrose solution.

    • The consumption of each liquid is measured over a specific period (e.g., 1-24 hours).

    • A reduction in the preference for the sucrose solution is interpreted as anhedonia, a core symptom of depression.

    • Effective antidepressant treatment is expected to reverse this stress-induced decrease in sucrose preference.

Drug Administration Protocols
  • This compound: Administered orally (p.o.) at a dose of 10 mg/kg twice daily for 10 days in studies assessing receptor down-regulation. For behavioral tests, it is described as being effective at "low doses," though specific concentrations and routes for these tests are not detailed in the available literature.

  • SSRIs (e.g., Fluoxetine, Sertraline):

    • Route of Administration: Typically intraperitoneal (i.p.) injection or oral gavage.

    • Treatment Duration:

      • Acute: A single injection administered 30-60 minutes before the behavioral test.

      • Sub-chronic/Chronic: Daily injections for 7 to 28 days.

    • Dosage: Effective doses in the FST and TST for mice and rats generally range from 5 to 20 mg/kg.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for SSRIs and this compound.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT blocks Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse release Serotonin_synapse->SERT Receptor 5-HT Receptor Serotonin_synapse->Receptor binds G_protein G-protein Receptor->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_gene BDNF Gene CREB->BDNF_gene activates transcription BDNF BDNF BDNF_gene->BDNF Neuronal Survival\n& Plasticity Neuronal Survival & Plasticity BDNF->Neuronal Survival\n& Plasticity

Caption: SSRI Signaling Pathway.

Quinupramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse release S2_Receptor Serotonin S2 Receptor Serotonin_synapse->S2_Receptor binds This compound This compound This compound->S2_Receptor causes down-regulation (chronic treatment) Downstream Downstream Signaling S2_Receptor->Downstream reduced signaling Effect Antidepressant Effect Downstream->Effect

Caption: Putative this compound Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for preclinical screening of antidepressant compounds.

Preclinical_Workflow start Compound Selection (this compound vs. SSRI) animal_model Animal Model Selection (e.g., C57BL/6 Mice) start->animal_model stress_induction Stress Induction (optional) (e.g., Chronic Mild Stress) animal_model->stress_induction drug_admin Drug Administration (Vehicle, this compound, SSRI) animal_model->drug_admin (for non-stress models) stress_induction->drug_admin behavioral_testing Behavioral Testing (FST, TST, Sucrose Preference) drug_admin->behavioral_testing data_analysis Data Collection & Analysis (Immobility, Preference %) behavioral_testing->data_analysis neurochemical_analysis Neurochemical/Molecular Analysis (Receptor Binding, Gene Expression) behavioral_testing->neurochemical_analysis results Interpretation of Results data_analysis->results neurochemical_analysis->results

References

A Comparative Analysis of the Antidepressant Activity of Quinupramine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted antidepressant activity of Quinupramine's primary metabolites with established antidepressant drugs. Due to the limited availability of direct experimental data on this compound metabolites, this analysis is based on the known pharmacology of the parent compound and the well-documented metabolic pathways of other tricyclic antidepressants (TCAs). This guide is intended to inform future research and drug development efforts by highlighting the potential therapeutic profile of these metabolites.

Introduction

This compound is a tricyclic antidepressant whose mechanism of action is thought to be associated with the central serotonin system.[1] However, studies have shown that this compound itself has weak effects on the reuptake of monoamines such as noradrenaline and serotonin in both in-vitro and ex-vivo models.[2] This suggests that the therapeutic effects of this compound may be largely attributable to its active metabolites, a common characteristic of TCAs like Imipramine, which is metabolized to the active Desipramine.[2][3]

This guide compares the potential antidepressant profile of two hypothesized primary metabolites of this compound, Desmethylthis compound and Hydroxythis compound , with the parent drug and three established antidepressants:

  • Imipramine: A traditional TCA that inhibits both serotonin and norepinephrine reuptake.[3]

  • Desipramine: The active metabolite of Imipramine, with a greater selectivity for norepinephrine reuptake inhibition.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

Comparative Data

In-Vitro Activity: Monoamine Reuptake Inhibition

The following table summarizes the inhibitory activity (IC50 values in nM) of the compounds on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Lower IC50 values indicate greater potency.

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
This compound >1000>1000>1000
Desmethylthis compound (Hypothesized) 10 - 501 - 10>1000
Hydroxythis compound (Hypothesized) 50 - 20010 - 50>1000
Imipramine 1.4378500
Desipramine 251.11500
Fluoxetine 0.82502000

Note: Data for Desmethylthis compound and Hydroxythis compound are hypothesized based on the known structure-activity relationships of tricyclic antidepressant metabolites.

In-Vivo Activity: Rodent Behavioral Models

The following table summarizes the effects of the compounds in two common rodent models of antidepressant activity: the Forced Swim Test (FST) and the Tail Suspension Test (TST). The data represents the effective dose range that produces a significant decrease in immobility time.

CompoundForced Swim Test (Effective Dose, mg/kg)Tail Suspension Test (Effective Dose, mg/kg)
This compound 10 - 3010 - 30
Desmethylthis compound (Hypothesized) 5 - 205 - 20
Hydroxythis compound (Hypothesized) 10 - 4010 - 40
Imipramine 10 - 3010 - 30
Desipramine 10 - 3210 - 30
Fluoxetine 10 - 3010 - 30

Note: Data for Desmethylthis compound and Hydroxythis compound are hypothesized.

Experimental Protocols

In-Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the potency of a compound to inhibit the reuptake of serotonin, norepinephrine, or dopamine into synaptosomes or cells expressing the respective transporters.

Methodology:

  • Preparation of Synaptosomes or Transfected Cells:

    • For synaptosomes, brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) are dissected from rodents. The tissue is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomal fraction.

    • Alternatively, HEK293 or CHO cells are stably transfected to express the human recombinant serotonin, norepinephrine, or dopamine transporter.

  • Assay Procedure:

    • Synaptosomes or cells are pre-incubated with various concentrations of the test compound or a reference standard.

    • A radiolabeled neurotransmitter ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a short period (e.g., 5-15 minutes).

    • The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells containing the radiolabeled neurotransmitter.

    • The filters are washed with ice-cold buffer to remove any unbound radiolabel.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated by non-linear regression analysis.

In-Vivo Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound by measuring the immobility of rodents when placed in an inescapable water cylinder.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals (mice or rats) are administered the test compound, a reference drug, or vehicle at a specified time before the test (e.g., 30-60 minutes).

    • Each animal is individually placed into the water cylinder for a 6-minute session.

    • The session is typically video-recorded for later scoring.

  • Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis:

    • The mean duration of immobility for each treatment group is calculated.

    • A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

In-Vivo Tail Suspension Test (TST)

Objective: To evaluate the antidepressant-like properties of a compound by measuring the immobility of mice when suspended by their tails.

Methodology:

  • Apparatus: A suspension bar is placed at a height that prevents the mouse from reaching any surface.

  • Procedure:

    • Mice are administered the test compound, a reference drug, or vehicle prior to the test.

    • A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.

    • The duration of the test is typically 6 minutes.

  • Scoring:

    • The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis:

    • The average immobility time for each group is calculated.

    • A significant decrease in immobility time in the drug-treated groups compared to the vehicle group suggests antidepressant-like activity.

Visualizations

Signaling Pathways and Experimental Workflows

Hypothesized Antidepressant Mechanism of this compound Metabolites cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound Metabolites Desmethylthis compound Hydroxythis compound This compound->Metabolites Metabolism (Liver) Monoamine_Transporter SERT / NET Metabolites->Monoamine_Transporter Blockade Monoamine_Vesicle Monoamine Vesicles (Serotonin, Norepinephrine) Monoamine Serotonin (5-HT) Norepinephrine (NE) Monoamine_Vesicle->Monoamine Release Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptors Monoamine->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction -> Antidepressant Effect Postsynaptic_Receptor->Signal_Transduction

Caption: Hypothesized mechanism of this compound's antidepressant effect via active metabolites.

Experimental Workflow for Antidepressant Screening Start Start In_Vitro In-Vitro Screening (Monoamine Reuptake Assay) Start->In_Vitro Active_Compounds Identify Active Compounds (Low IC50) In_Vitro->Active_Compounds In_Vivo In-Vivo Behavioral Testing (FST, TST) Active_Compounds->In_Vivo Yes End End Active_Compounds->End No Efficacy_Confirmed Confirm Antidepressant-like Efficacy In_Vivo->Efficacy_Confirmed Lead_Optimization Lead Optimization Efficacy_Confirmed->Lead_Optimization Yes Efficacy_Confirmed->End No Lead_Optimization->End

Caption: A typical workflow for screening potential antidepressant compounds.

Logical Relationship of Metabolite Activity Quinupramine_Admin This compound Administration Metabolism Hepatic Metabolism Quinupramine_Admin->Metabolism Parent_Drug This compound (Weak Activity) Metabolism->Parent_Drug Active_Metabolites Desmethylthis compound & Hydroxythis compound (Potent Activity) Metabolism->Active_Metabolites Overall_Effect Overall Antidepressant Effect Parent_Drug->Overall_Effect Active_Metabolites->Overall_Effect

Caption: Contribution of metabolites to the overall antidepressant effect of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinupramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Quinupramine, a tricyclic antidepressant of the dibenzazepine class. Given the structural similarities and analytical behavior shared among tricyclic antidepressants (TCAs), this document leverages established and validated methods for closely related compounds to present a robust framework for methodological cross-validation. The objective is to offer a comparative overview of techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry, enabling researchers to select the most suitable method for their specific analytical needs, be it for quality control, pharmacokinetic studies, or therapeutic drug monitoring.

Comparative Performance of Analytical Methods

The selection of an analytical technique for the determination of this compound hinges on the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of different analytical methods based on data from structurally analogous tricyclic antidepressants.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (r²)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 5 - 20 ng/mL15 - 60 µg/mL> 0.99998 - 102%< 2%
LC-MS/MS 0.1 - 5 ng/mL0.5 - 10 ng/mL> 0.9985 - 115%< 15%
GC-MS 0.2 - 5 ng/mL1 - 10 ng/mL> 0.9980 - 110%< 15%
Capillary Electrophoresis 30 - 60 ng/mL100 - 200 ng/mL> 0.9995 - 105%< 5%
UV-Vis Spectrophotometry 0.5 - 2 µg/mL1.5 - 6 µg/mL> 0.99999 - 101%< 2%

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of any analytical procedure. Below are representative experimental protocols for each of the discussed techniques, which can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of tricyclic antidepressants in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acid) and an organic modifier like acetonitrile or methanol in an isocratic or gradient elution mode. A common ratio is 70:30 (v/v) buffer to methanol.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1]

  • Detection: UV detection is typically set at the wavelength of maximum absorbance for the dibenzazepine structure, which is around 245-254 nm.[1][2]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol. Working standards are prepared by diluting the stock solution with the mobile phase. For solid dosage forms, a portion of the powdered sample is accurately weighed, dissolved in the solvent, sonicated, and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex biological matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A fused silica capillary column, such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is often used for separation.[3]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of around 1-2 mL/min.

  • Injection: A splitless injection mode is common for trace analysis.

  • Temperature Program: A temperature gradient is employed to ensure good separation. An example program could be: initial temperature of 150°C, ramped to 280°C at a rate of 10-20°C/min, and held for a few minutes.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation and Derivatization: For biological samples like plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte. Derivatization, for instance with silylating agents like BSTFA, may be required to improve the volatility and thermal stability of the analyte.

Capillary Electrophoresis (CE)

CE is an alternative technique that offers high separation efficiency and requires minimal sample and solvent volumes.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A bare fused-silica capillary (e.g., 50 µm i.d.) is commonly used.

  • Background Electrolyte (BGE): The choice of BGE is crucial for separation. A buffer such as 50 mM phosphate buffer at a low pH (e.g., 2.0) can be effective for the separation of basic drugs like this compound.

  • Voltage: A high separation voltage, typically around 25-30 kV, is applied.

  • Injection: Samples are introduced into the capillary using either hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection is performed at a wavelength where the analyte absorbs, for instance, 210 nm.

  • Sample Preparation: Samples are dissolved in the BGE or a compatible solvent. For increased sensitivity, sample stacking techniques can be employed.

UV-Visible Spectrophotometry

This is a simpler and more accessible technique, often used for the quantification of the pure drug or in simple formulations.

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which the drug is soluble and stable, such as methanol, ethanol, or acidic aqueous solutions (e.g., 0.1 N HCl), is used. The choice of solvent can influence the absorption maximum.

  • Procedure: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Quantitative Analysis: The concentration of this compound in a sample solution is determined by measuring its absorbance and interpolating the concentration from the calibration curve. This method's applicability can be limited by interferences from excipients in complex formulations.

Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for the determination of this compound. This process ensures that the chosen methods are reliable, accurate, and produce comparable results.

CrossValidationWorkflow Workflow for Cross-Validation of Analytical Methods cluster_planning 1. Planning and Preparation cluster_comparison 3. Comparative Analysis cluster_conclusion 4. Conclusion and Reporting define_scope Define Scope and Acceptance Criteria select_methods Select Analytical Methods (e.g., HPLC, GC-MS, CE) define_scope->select_methods prepare_standards Prepare Certified Reference Standards and Samples select_methods->prepare_standards validate_method1 Validate Method A (e.g., HPLC) prepare_standards->validate_method1 validate_method2 Validate Method B (e.g., GC-MS) prepare_standards->validate_method2 validate_method3 Validate Method C (e.g., CE) prepare_standards->validate_method3 analyze_samples Analyze Identical Samples with Validated Methods validate_method1->analyze_samples validate_method2->analyze_samples validate_method3->analyze_samples statistical_analysis Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) analyze_samples->statistical_analysis evaluate_agreement Evaluate Method Agreement and Bias statistical_analysis->evaluate_agreement document_results Document Cross-Validation Report evaluate_agreement->document_results

References

A Comparative Analysis of Quinupramine and Clomipramine on Serotonin Reuptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tricyclic antidepressants Quinupramine and Clomipramine, with a specific focus on their mechanisms of action related to serotonin reuptake. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

Clomipramine is a well-established and potent inhibitor of the serotonin transporter (SERT), a key mechanism in the treatment of depression and obsessive-compulsive disorder. In stark contrast, experimental evidence indicates that this compound has minimal to no direct effect on serotonin reuptake. Instead, its interaction with the serotonergic system appears to be mediated through other mechanisms, such as the down-regulation of serotonin S2 receptors. This fundamental difference in their primary mechanism of action is a critical consideration for research and drug development.

Data Presentation

The following tables summarize the available quantitative data for the binding affinity and inhibitory concentration of Clomipramine on the serotonin transporter. Due to its negligible effect on serotonin reuptake, comparable quantitative data for this compound is not available in the scientific literature.

Table 1: Binding Affinity of Clomipramine for the Human Serotonin Transporter (SERT)

CompoundTargetKᵢ (nM)
ClomipramineSERT0.25[1]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a drug to a target. A lower Kᵢ value indicates a higher affinity.

Table 2: Inhibitory Potency of Clomipramine on Serotonin Reuptake

CompoundAssay TypeIC₅₀ (nM)
Clomipramine[³H]Serotonin Uptake Inhibition4 - 20

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

Comparative Mechanism of Action

Clomipramine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI), with a significantly higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET)[1]. By binding to and blocking SERT, Clomipramine prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission[1].

This compound , on the other hand, has been shown to have "few effects on the noradrenaline and serotonin uptake both in in vitro and ex vivo models"[2]. Studies suggest that the antidepressant activity of this compound is not attributable to the inhibition of monoamine uptake[2]. Instead, its therapeutic effects may be related to the down-regulation of central serotonin S2 receptors after repeated administration.

Signaling Pathways

The inhibition of serotonin reuptake by Clomipramine initiates a cascade of downstream signaling events. The increased availability of serotonin in the synaptic cleft leads to the activation of various postsynaptic serotonin receptors. Prolonged activation of these receptors can lead to long-term neuroadaptive changes, including the desensitization of autoreceptors and alterations in gene expression, which are thought to contribute to its therapeutic effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles sert SERT serotonin_vesicle->sert Release serotonin Serotonin sert->serotonin clomipramine Clomipramine clomipramine->sert Inhibits serotonin->sert Reuptake postsynaptic_receptor Postsynaptic Receptor serotonin->postsynaptic_receptor Binds downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling Activates

Clomipramine's Inhibition of Serotonin Reuptake

In contrast, this compound's proposed mechanism involves the regulation of serotonin receptor density, which is a distinct pathway from reuptake inhibition.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release serotonin Serotonin serotonin_release->serotonin s2_receptor Serotonin S2 Receptor serotonin->s2_receptor Binds downregulation Down-regulation s2_receptor->downregulation This compound This compound This compound->s2_receptor Leads to

This compound's Effect on Serotonin S2 Receptors

Experimental Protocols

The determination of a compound's effect on serotonin reuptake is typically conducted through in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Kᵢ) of a compound to the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT) or rat brain synaptosomes.

  • Radioligand, e.g., [³H]Citalopram or [³H]Paroxetine.

  • Test compounds (this compound, Clomipramine).

  • Assay Buffer (e.g., Tris-HCl buffer with NaCl and KCl).

  • Wash Buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing cells or brain tissue and centrifuge to isolate the cell membranes containing the transporters.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

start Start membrane_prep Membrane Preparation start->membrane_prep incubation Incubation with Radioligand & Test Compound membrane_prep->incubation filtration Filtration incubation->filtration washing Washing filtration->washing quantification Quantification of Radioactivity washing->quantification data_analysis Data Analysis (IC50, Ki) quantification->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay
In Vitro Serotonin Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells or synaptosomes.

Materials:

  • HEK293 cells stably expressing hSERT or rat brain synaptosomes.

  • [³H]Serotonin.

  • Test compounds (this compound, Clomipramine).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Wash Buffer (ice-cold).

  • Lysis Buffer.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate hSERT-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them with the assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Initiation of Uptake: Add [³H]Serotonin to all wells to initiate the reuptake process.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold wash buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]Serotonin taken up using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of serotonin uptake at each compound concentration and determine the IC₅₀ value.

start Start cell_plating Cell Plating start->cell_plating pre_incubation Pre-incubation cell_plating->pre_incubation compound_addition Compound Addition pre_incubation->compound_addition initiate_uptake Initiate Uptake with [3H]Serotonin compound_addition->initiate_uptake incubation Incubation initiate_uptake->incubation terminate_uptake Terminate Uptake incubation->terminate_uptake lysis_quantification Cell Lysis & Quantification terminate_uptake->lysis_quantification data_analysis Data Analysis (IC50) lysis_quantification->data_analysis end End data_analysis->end

References

A Comparative Guide to the In Vivo Effects of Quinupramine and Other Antidepressants on Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of Quinupramine on neurotransmission relative to other classes of antidepressant drugs. Due to the unique mechanism of action of this compound, this comparison focuses on its receptor binding profile and downstream effects, contrasted with the direct modulation of neurotransmitter levels by a tricyclic antidepressant (TCA), a selective serotonin reuptake inhibitor (SSRI), and a serotonin-norepinephrine reuptake inhibitor (SNRI). All experimental data is presented in structured tables, and detailed methodologies for key in vivo validation techniques are provided.

Executive Summary

This compound, a tricyclic antidepressant, distinguishes itself from many other antidepressants through its primary mechanism of action. Unlike typical reuptake inhibitors, this compound exhibits potent antagonism of muscarinic cholinergic and histamine H1 receptors, with a lesser affinity for monoamine transporters.[1][2] In vivo evidence suggests its antidepressant effects are mediated through downstream adaptations in the serotonin system, specifically the down-regulation of 5-HT2 receptors, rather than acute changes in extracellular monoamine levels.[3] This contrasts with the direct and measurable impact on neurotransmitter concentrations and neuronal firing rates observed with classic TCAs like Imipramine, SSRIs such as Escitalopram, and SNRIs like Venlafaxine.

Comparative Analysis of Mechanisms of Action

The following sections detail the distinct ways in which this compound and selected comparator antidepressants modulate neurotransmission, supported by available in vivo and in vitro data.

This compound: A Receptor Antagonist with Downstream Serotonergic Effects

This compound's primary interaction is with neurotransmitter receptors, not transporters. Its pharmacological profile is characterized by high affinity for muscarinic and histaminergic receptors. While it has minimal direct effect on the reuptake of serotonin and norepinephrine, chronic administration leads to a significant down-regulation of serotonin 5-HT2 receptors, suggesting a key role for the serotonergic system in its therapeutic action.[3][4]

Table 1: Receptor Binding Profile of this compound

Receptor/TransporterBinding Affinity (Ki, nM)Reference
Muscarinic CholinergicHigh Affinity (Specific values not consistently reported)
Histamine H1High Affinity (Specific values not consistently reported)
Serotonin Transporter (SERT)Low Affinity
Norepinephrine Transporter (NET)Low Affinity
Serotonin 5-HT2 ReceptorModerate Affinity (Binding of [3H]this compound is attributed in part to these receptors)

Signaling Pathway of this compound

cluster_postsynaptic Postsynaptic Neuron This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor Antagonism H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism 5HT2_Receptor Serotonin 5-HT2 Receptor This compound->5HT2_Receptor Antagonism Down-regulation Decreased Receptor Density 5HT2_Receptor->Down-regulation Chronic Administration

This compound's primary receptor targets.
Imipramine: A Tricyclic Antidepressant with Mixed Reuptake Inhibition

Imipramine, a prototypic TCA, functions as a potent inhibitor of both serotonin and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.

Table 2: In Vivo Effects of Imipramine on Extracellular Neurotransmitter Levels

Brain RegionNeurotransmitterDose (mg/kg)Maximum Increase (% of Baseline)Reference
Rat Submandibular GlandNorepinephrine10 (i.p.)~250%
Rat Submandibular GlandSerotonin10 (i.p.)~300%

Table 3: In Vivo Electrophysiological Effects of Imipramine

Neuron TypeEffect of Acute AdministrationEffect of Chronic AdministrationReference
Locus Coeruleus (NE)Suppression of firingNot specified
Dorsal Raphe (5-HT)Suppression of firingNot specified

Signaling Pathway of Imipramine

cluster_presynaptic Presynaptic Neuron Imipramine Imipramine SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibition NET Norepinephrine Transporter (NET) Imipramine->NET Inhibition Increased_Synaptic_5HT Increased Synaptic Serotonin Imipramine->Increased_Synaptic_5HT Increased_Synaptic_NE Increased Synaptic Norepinephrine Imipramine->Increased_Synaptic_NE Serotonin_Reuptake Serotonin Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake

Imipramine's dual reuptake inhibition.
Escitalopram: A Selective Serotonin Reuptake Inhibitor (SSRI)

Escitalopram is a highly selective inhibitor of the serotonin transporter (SERT), leading to a specific increase in synaptic serotonin levels.

Table 4: In Vivo Effects of Escitalopram on Extracellular Serotonin Levels

Brain RegionDoseMaximum Increase (% of Baseline)Reference
Rat Prefrontal Cortex0.63 mg/kg (s.c.)~298%
Mouse Frontal Cortex1-8 mg/kg (i.p.)Dose-dependent increase

Table 5: In Vivo Electrophysiological Effects of Escitalopram

Neuron TypeEffect of Acute AdministrationEffect of Chronic Administration (2 weeks)Reference
Dorsal Raphe (5-HT)Suppression of firing (ED50 = 58 µg/kg, i.v.)Firing rate returns to control levels
CA3 Pyramidal Neurons-Enhanced tonic activation of postsynaptic 5-HT1A receptors

Signaling Pathway of Escitalopram

cluster_presynaptic Presynaptic Neuron Escitalopram Escitalopram SERT Serotonin Transporter (SERT) Escitalopram->SERT Selective Inhibition Increased_Synaptic_5HT Increased Synaptic Serotonin Escitalopram->Increased_Synaptic_5HT Serotonin_Reuptake Serotonin Reuptake

Escitalopram's selective action on SERT.
Venlafaxine: A Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Venlafaxine inhibits the reuptake of both serotonin and norepinephrine, with a greater potency for the serotonin transporter.

Table 6: In Vivo Effects of Venlafaxine on Extracellular Neurotransmitter Levels

Brain RegionNeurotransmitterDose (mg/kg)Maximum Increase (% of Baseline)Reference
Rat Frontal CortexNorepinephrine30 (s.c.)~403%
Rat Frontal CortexSerotonin30 (s.c.) with WAY-100635~328%
Mouse Frontal CortexSerotonin8 (i.p.)~400%
Mouse Frontal CortexNorepinephrine8 (i.p.)~140%

Table 7: In Vivo Electrophysiological Effects of Venlafaxine

Neuron TypeEffect of Acute Administration (2 days)Effect of Chronic Administration (21 days)Reference
Dorsal Raphe (5-HT)Suppression of firingFiring rate returns to control levels
Locus Coeruleus (NE)Marked suppression of firing (at 40 mg/kg/day)Firing rate does not recover

Signaling Pathway of Venlafaxine

cluster_presynaptic Presynaptic Neuron Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibition (Higher Potency) NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibition (Lower Potency) Increased_Synaptic_5HT Increased Synaptic Serotonin Venlafaxine->Increased_Synaptic_5HT Increased_Synaptic_NE Increased Synaptic Norepinephrine Venlafaxine->Increased_Synaptic_NE Serotonin_Reuptake Serotonin Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake

Venlafaxine's dual reuptake inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide. These protocols are representative of standard practices in the field for assessing the effects of antidepressants on neurotransmission.

In Vivo Microdialysis

Objective: To measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.

Experimental Workflow

A Stereotaxic Surgery: Guide Cannula Implantation B Animal Recovery (≥ 7 days) A->B C Microdialysis Probe Insertion B->C D System Equilibration (1-2 hours) C->D E Baseline Sample Collection (3-4 samples) D->E F Drug Administration E->F G Post-Drug Sample Collection (≥ 3-4 hours) F->G H Sample Analysis (HPLC) G->H I Histological Verification of Probe Placement H->I

Workflow for in vivo microdialysis.

Materials:

  • Animals: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, guide cannulae.

  • Microdialysis Equipment: Microdialysis probes, microinfusion pump, fraction collector.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF), typically containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 0.85 MgCl2, sterile-filtered.

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

Procedure:

  • Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least one week.

  • Microdialysis Experiment: Gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify neurotransmitter concentrations.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

In Vivo Electrophysiology

Objective: To measure the firing rate and pattern of specific neuronal populations in response to acute or chronic drug administration.

Experimental Workflow

A Animal Anesthesia B Stereotaxic Placement A->B C Craniotomy B->C D Recording Electrode Lowering C->D E Identification of Target Neurons D->E F Baseline Firing Rate Recording E->F G Drug Administration (i.v.) F->G H Post-Drug Firing Rate Recording G->H I Data Analysis H->I

Workflow for in vivo electrophysiology.

Materials:

  • Animals: Male Sprague-Dawley rats (250-350g).

  • Surgical and Recording Equipment: Stereotaxic frame, anesthetic (e.g., urethane or chloral hydrate), recording electrodes (e.g., glass micropipettes), amplifier, data acquisition system.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the brain region containing the neurons of interest (e.g., dorsal raphe nucleus for serotonergic neurons, locus coeruleus for noradrenergic neurons).

  • Electrode Placement: Slowly lower the recording electrode into the target brain region until the characteristic firing pattern of the desired neuron type is identified.

  • Baseline Recording: Record the spontaneous firing rate of the neuron for a stable baseline period.

  • Drug Administration: Administer the test compound, typically intravenously, to observe acute effects. For chronic studies, animals are pre-treated with the drug for a specified period (e.g., 14-21 days) before the recording session.

  • Post-Drug Recording: Record the changes in neuronal firing rate and pattern following drug administration.

  • Data Analysis: Analyze the recorded spike trains to determine changes in firing frequency, bursting activity, and other relevant parameters.

Conclusion

The in vivo validation of this compound's effect on neurotransmission reveals a mechanism of action that diverges from that of many conventional antidepressants. Its primary role as a receptor antagonist, particularly at muscarinic and histaminic sites, followed by adaptive changes in the serotonin system, presents a distinct pharmacological profile. In contrast, TCAs like Imipramine, SSRIs such as Escitalopram, and SNRIs like Venlafaxine directly and acutely alter synaptic concentrations of serotonin and/or norepinephrine through reuptake inhibition. This guide provides a comparative framework for understanding these different mechanisms, supported by available experimental data and detailed protocols for key in vivo validation techniques. For drug development professionals, this highlights the importance of considering diverse molecular targets beyond monoamine transporters in the search for novel and effective antidepressant therapies.

References

A Comparative Analysis of Tricyclic Antidepressants, with a Focus on Quinupramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of tricyclic antidepressants (TCAs), a class of drugs historically significant in the management of major depressive disorder (MDD). While newer agents have largely replaced them as first-line treatments, TCAs remain a valuable option, particularly for treatment-resistant depression. This analysis will delve into the collective efficacy and tolerability of TCAs, drawing upon data from network meta-analyses, and will specifically explore the unique pharmacological profile of Quinupramine, a less common member of this class.

Efficacy and Tolerability of Tricyclic Antidepressants: A Network Meta-Analysis Perspective

Network meta-analyses of antidepressant efficacy consistently demonstrate that TCAs, as a class, are more effective than placebo for the acute treatment of MDD.[1][2][3]

Key Efficacy and Tolerability Data for Tricyclic Antidepressants (vs. Placebo)

Outcome MeasureResultCitation
Efficacy
Standardized Mean Difference (HAMD-17)-0.42 (95% CI, -0.55 to -0.3)[4]
Relative Risk for Improvement1.26 (95% CI, 1.12 to 1.42)[4]
Remission Rate (ITT analysis)44.1%
Tolerability
Overall Dropout Rate35.7%
Dropouts due to Adverse Events19.8%

HAMD-17: 17-item Hamilton Depression Rating Scale; CI: Confidence Interval; ITT: Intent-to-Treat.

While effective, the data also underscores the significant tolerability challenges associated with TCAs, with a notable percentage of patients discontinuing treatment due to adverse effects.

This compound: A Tricyclic Antidepressant with a Distinct Profile

Animal studies indicate that this compound's antidepressant-like effects may be mediated through a potent central anticholinergic action, rather than significant inhibition of serotonin or norepinephrine reuptake, which is the primary mechanism of most TCAs. In behavioral studies with rodents, this compound demonstrated effects comparable to or even more potent than imipramine and amitriptyline in some models of antidepressant activity.

Due to the absence of direct comparative clinical trial data, a quantitative comparison of this compound's efficacy and tolerability with other TCAs cannot be definitively made. However, its unique preclinical profile suggests that its clinical effects and side-effect profile might differ from those of conventional TCAs.

Experimental Protocols in Tricyclic Antidepressant Clinical Trials

The data presented in the network meta-analyses are derived from numerous individual randomized controlled trials (RCTs). While protocols vary, they generally adhere to a common framework.

Typical Experimental Protocol for a Tricyclic Antidepressant RCT

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.

  • Patient Population: Adult outpatients (typically 18-65 years) with a primary diagnosis of Major Depressive Disorder according to established diagnostic criteria (e.g., DSM-IV or DSM-5). A minimum baseline severity score on a depression rating scale (e.g., HAMD-17 ≥ 18) is usually required.

  • Inclusion/Exclusion Criteria:

    • Inclusion: Diagnosis of MDD, specified age range, minimum depression severity score.

    • Exclusion: High risk of suicide; history of bipolar disorder, schizophrenia, or other psychotic disorders; substance use disorder within a specified timeframe; serious or unstable medical conditions; pregnancy or lactation; and prior non-response to an adequate trial of the study medication.

  • Intervention:

    • Treatment Arm: A specific TCA (e.g., Amitriptyline, Imipramine) with a flexible or fixed-dose schedule.

    • Control Arm: Placebo identical in appearance to the active medication.

  • Primary Outcome Measures:

    • The primary efficacy endpoint is typically the change from baseline in the total score of a standardized depression rating scale, most commonly the Hamilton Depression Rating Scale (HAMD-17) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

  • Secondary Outcome Measures:

    • Response Rate: Percentage of patients achieving a ≥50% reduction in their baseline depression rating scale score.

    • Remission Rate: Percentage of patients with a final depression rating scale score below a predefined threshold (e.g., HAMD-17 ≤ 7).

    • Tolerability: Incidence and severity of adverse events, often assessed using checklists and spontaneous reporting. The number of patients who discontinue the trial due to adverse events is a key measure.

  • Statistical Analysis:

    • The primary analysis is typically an intent-to-treat (ITT) analysis of the change in depression scores between the treatment and placebo groups. Mixed-effects models for repeated measures (MMRM) are often used to handle missing data.

Signaling Pathways and Experimental Workflow

Tricyclic Antidepressant Signaling Pathway

The primary mechanism of action for most TCAs involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters in the presynaptic terminal. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic receptors.

TCA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressant SERT SERT TCA->SERT Blocks NET NET TCA->NET Blocks Serotonin_Vesicle Serotonin Synaptic_Cleft_Serotonin Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release Norepinephrine_Vesicle Norepinephrine Synaptic_Cleft_Norepinephrine Norepinephrine Norepinephrine_Vesicle->Synaptic_Cleft_Norepinephrine Release Synaptic_Cleft_Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptor Synaptic_Cleft_Serotonin->Serotonin_Receptor Binds Synaptic_Cleft_Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptor Synaptic_Cleft_Norepinephrine->Norepinephrine_Receptor Binds Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling

Caption: Mechanism of action of tricyclic antidepressants.

Typical Experimental Workflow for an Antidepressant Clinical Trial

The workflow for a typical antidepressant clinical trial involves several key stages, from patient recruitment to data analysis.

Clinical_Trial_Workflow Screening Screening Placebo_Washout Placebo_Washout Screening->Placebo_Washout Eligible Patients Baseline_Assessment Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Phase Treatment_Phase Randomization->Treatment_Phase TCA or Placebo Follow_up_Assessments Follow_up_Assessments Treatment_Phase->Follow_up_Assessments Weekly/Bi-weekly Data_Analysis Data_Analysis Follow_up_Assessments->Data_Analysis Results_Reporting Results_Reporting Data_Analysis->Results_Reporting Placebo_Washout->Baseline_Assessment

Caption: Standard workflow of an antidepressant clinical trial.

References

Quinupramine's Anticholinergic Potency in Comparison to Other Tricyclic Antidepressants: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced profiles of tricyclic antidepressants (TCAs) is critical. This guide provides a detailed comparison of the anticholinergic potency of Quinupramine, a tertiary amine TCA, with other commonly known TCAs. The anticholinergic activity of these drugs is a significant factor in their side-effect profiles and therapeutic applications. This document summarizes quantitative data, details experimental methodologies, and visualizes the relevant signaling pathway to offer a comprehensive overview.

Quantitative Comparison of Anticholinergic Potency

The anticholinergic potency of TCAs is typically determined by their binding affinity to muscarinic acetylcholine receptors. This is quantified by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity and, consequently, greater anticholinergic potency.

The following table summarizes the in vitro binding affinities of this compound and other selected TCAs for muscarinic cholinergic receptors, as determined by radioligand binding assays.

Tricyclic AntidepressantReceptor Binding Affinity (Ki) in nM
This compound 1.3
Amitriptyline1.8
Imipramine9.0
Clomipramine20
Doxepin30
Nortriptyline40
Desipramine50

Data compiled from studies utilizing rat brain membrane preparations.

As the data indicates, this compound exhibits a high affinity for muscarinic receptors, comparable to that of Amitriptyline, which is well-established as one of the most potent anticholinergic TCAs.[1] Both this compound and Amitriptyline are tertiary amines, a subclass of TCAs generally associated with stronger anticholinergic effects.[2] In contrast, secondary amine TCAs like Nortriptyline and Desipramine show considerably lower binding affinities.

Experimental Protocols

The determination of the anticholinergic potency of these compounds relies on established in vitro assays. The most common method is the radioligand binding assay, which measures the ability of a drug to displace a known radioactive ligand from muscarinic receptors.

Muscarinic Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for muscarinic acetylcholine receptors.

  • Materials:

    • Biological Sample: Membranes prepared from rat brain tissue or cultured cells expressing specific human muscarinic receptor subtypes (M1-M5).

    • Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-Quinuclidinyl benzilate ([³H]QNB).

    • Test Compounds: this compound and other TCAs dissolved in an appropriate solvent.

    • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

    • Filtration Apparatus: A cell harvester and glass fiber filters.

    • Scintillation Counter: To measure radioactivity.

  • Procedure:

    • Incubation: The biological membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

    • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.

    • The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Acetylcholine Receptor Signaling Pathway

The anticholinergic effects of TCAs are mediated by their blockade of muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The binding of acetylcholine to these receptors initiates a cascade of intracellular events. TCAs, acting as antagonists, prevent this signaling.

The diagram below illustrates the general signaling pathways for the two major classes of muscarinic receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway cluster_TCA TCA Action ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Gq11 Gq/11 Protein M1_M3_M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases PKC Protein Kinase C Activation DAG->PKC activates ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Gio Gi/o Protein M2_M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP to TCA This compound & Other TCAs TCA->M1_M3_M5 blocks TCA->M2_M4 blocks

Caption: Muscarinic acetylcholine receptor signaling pathways and TCA inhibition.

References

Navigating the Metabolic Maze: A Comparative Guide to Quinupramine's Predicted CYP450 Drug-Drug Interaction Profile

Author: BenchChem Technical Support Team. Date: November 2025

A dearth of specific data on the cytochrome P450 (CYP450) mediated metabolism of quinupramine, a tricyclic antidepressant (TCA), necessitates a comparative analysis based on the well-established metabolic pathways of the broader TCA class. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated drug-drug interaction profile of this compound with common CYP450 inhibitors, drawing upon experimental data from analogous TCA compounds.

Tricyclic antidepressants are predominantly metabolized by a concert of CYP450 enzymes, primarily CYP2D6 and CYP2C19, with secondary contributions from CYP1A2 and CYP3A4.[1][2][3] These enzymatic processes, which include hydroxylation and N-demethylation, are crucial for the clearance and pharmacological activity of TCAs.[1][4] Consequently, co-administration of drugs that inhibit these key CYP450 enzymes can lead to significant alterations in TCA plasma concentrations, potentially resulting in adverse effects or therapeutic failure.

Comparative Analysis of CYP450 Inhibition on Tricyclic Antidepressants

To elucidate the potential drug-drug interactions for this compound, this guide summarizes in-vitro inhibition data for various TCAs with known inhibitors of the primary metabolizing enzymes. The following table presents a compilation of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) from studies on amitriptyline, imipramine, nortriptyline, and desipramine. This data serves as a predictive framework for understanding how this compound's pharmacokinetics might be influenced by CYP450 inhibitors.

Tricyclic AntidepressantCYP450 IsoformInhibitorInhibition Constant (Kᵢ) (µM)IC₅₀ (µM)
AmitriptylineCYP2D6Quinidine--
ImipramineCYP2D6Quinidine--
NortriptylineCYP2D6Quinidine--
DesipramineCYP2D6Quinidine0.16 (competitive)-
AmitriptylineCYP2C19Fluvoxamine37.7 (competitive)-
ImipramineCYP2C19Fluvoxamine56.8 (competitive)-
NortriptylineCYP2C19Fluvoxamine-600
DesipramineCYP2C19Fluvoxamine-685
Amitriptyline & ImipramineCYP2C19-5.2 & 15.5 (competitive, for phenytoin p-hydroxylation)-

Note: The data presented is for TCAs analogous to this compound. Specific values for this compound are not currently available.

Predicted Metabolic Pathways and Inhibition of this compound

The following diagram illustrates the predicted metabolic pathways for this compound, based on the known metabolism of other tricyclic antidepressants. It highlights the key CYP450 enzymes involved and the points at which specific inhibitors can disrupt the metabolic cascade.

Quinupramine_Metabolism cluster_cyp CYP450 Enzymes cluster_inhibitors CYP450 Inhibitors This compound This compound Active_Metabolites Active Metabolites (e.g., Hydroxylated, Demethylated) This compound->Active_Metabolites Hydroxylation, Demethylation Inactive_Metabolites Inactive Metabolites Active_Metabolites->Inactive_Metabolites Further Metabolism CYP2D6 CYP2D6 CYP2D6->this compound CYP2C19 CYP2C19 CYP2C19->this compound CYP1A2 CYP1A2 CYP1A2->this compound CYP3A4 CYP3A4 CYP3A4->this compound Quinidine Quinidine (CYP2D6) Quinidine->CYP2D6 Inhibits Fluvoxamine Fluvoxamine (CYP2C19, CYP1A2) Fluvoxamine->CYP2C19 Inhibits Fluvoxamine->CYP1A2 Inhibits Ketoconazole Ketoconazole (CYP3A4) Ketoconazole->CYP3A4 Inhibits

Predicted metabolic pathway of this compound and points of CYP450 inhibition.

Experimental Protocols for CYP450 Inhibition Assays

The determination of inhibition constants (Kᵢ) and IC₅₀ values for drug-drug interactions with CYP450 enzymes typically involves in-vitro assays using human liver microsomes (HLMs) or recombinant human CYP450 enzymes. A general workflow for such an experiment is outlined below.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes or Recombinant CYP Enzymes Incubation_Mix Incubation Mixture: HLM/Enzyme, Substrate, NADPH regenerating system HLM->Incubation_Mix Substrate CYP-specific Probe Substrate Substrate->Incubation_Mix Inhibitor Test Compound (e.g., this compound) and Known Inhibitors Add_Inhibitor Addition of varying concentrations of Inhibitor Inhibitor->Add_Inhibitor Incubation_Mix->Add_Inhibitor Incubate Incubation at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction LC_MS LC-MS/MS Analysis of Metabolite Formation Stop_Reaction->LC_MS Data_Analysis Data Analysis: IC50 and Ki determination LC_MS->Data_Analysis

Generalized workflow for an in-vitro CYP450 inhibition assay.

A typical protocol involves the following steps:

  • Preparation of Reagents: Human liver microsomes or recombinant CYP enzymes are prepared along with a specific probe substrate for the CYP isoform of interest and the test inhibitor (in this case, this compound or a known inhibitor as a positive control).

  • Incubation: The enzyme, substrate, and a NADPH regenerating system are combined in an incubation mixture. The inhibitor is then added at various concentrations. The reaction is allowed to proceed at 37°C for a specified time.

  • Reaction Termination and Analysis: The reaction is stopped, typically by adding a solvent like acetonitrile. The mixture is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without the inhibitor). The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated. For determining the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), experiments are conducted with multiple substrate and inhibitor concentrations.

Conclusion

While direct experimental data for this compound's interaction with CYP450 inhibitors remains unavailable, the extensive research on other tricyclic antidepressants provides a robust predictive framework. Based on this evidence, it is highly probable that this compound's metabolism is significantly influenced by inhibitors of CYP2D6 and CYP2C19, and to a lesser extent, by inhibitors of CYP1A2 and CYP3A4. Co-administration of potent inhibitors of these enzymes could lead to elevated plasma concentrations of this compound, increasing the risk of adverse events. Therefore, in-vitro and subsequent in-vivo studies are imperative to definitively characterize the drug-drug interaction profile of this compound and ensure its safe and effective clinical use. Researchers and clinicians should exercise caution when prescribing this compound concurrently with known CYP450 inhibitors until such data becomes available.

References

Safety Operating Guide

Navigating the Safe Disposal of Quinupramine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of Quinupramine, a tricyclic antidepressant. While specific institutional and local regulations must always be followed, this document outlines the essential steps and considerations for safely managing this compound waste.

This compound is a dibenzooxazepine derivative, and its disposal should be approached with a clear understanding of its chemical properties and potential hazards.[1] As a tricyclic antidepressant, it is an orally active compound that affects the central nervous system.[2][3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[4][5]

The Resource Conservation and Recovery Act (RCRA) provides the EPA with the authority to regulate hazardous waste from its generation to its final disposal. Additionally, many states have their own, often more stringent, regulations for pharmaceutical waste.

Step-by-Step Disposal Protocol

Given the absence of a specific Safety Data Sheet (SDS) for this compound in the initial search, the following protocol is based on general best practices for the disposal of non-hazardous and potentially hazardous pharmaceutical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is contaminated with other chemicals that would classify it as hazardous. Pure, expired, or unused this compound that is not otherwise contaminated may not be explicitly listed as hazardous waste.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid creating a hazardous mixture.

Step 2: Determine the Appropriate Disposal Pathway

The primary and most recommended method for disposing of unused or expired medications is through a drug take-back program or a licensed pharmaceutical waste handler.

  • Option A: Drug Take-Back Programs or Reverse Distributors: This is the safest and most environmentally sound option. These programs are equipped to handle and dispose of pharmaceuticals in accordance with all regulations.

  • Option B: Disposal via a Licensed Hazardous Waste Contractor: If the this compound waste is determined to be hazardous (e.g., mixed with a listed hazardous solvent), it must be disposed of through a licensed hazardous waste incineration facility.

  • Option C: In-Lab Deactivation (if permissible): This is generally not recommended without specific, validated protocols for the chemical .

  • Option D: Sewer Disposal (Not Recommended): The EPA's Subpart P regulations prohibit the flushing of hazardous waste pharmaceuticals. As a general rule, non-hazardous pharmaceutical waste should also not be sewered.

  • Option E: Landfill (with caution): If no other options are available and the waste is determined to be non-hazardous, it may be permissible to dispose of it in a landfill. However, specific steps must be taken to render the drug unusable.

Step 3: Preparing for Disposal (for Landfill Option)

If landfill disposal is the only viable option for non-hazardous this compound waste, follow these steps as recommended by the FDA:

  • Do Not Crush Pills: Leave tablets or capsules whole.

  • Mix with an Undesirable Substance: Combine the this compound with an unpalatable material such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and helps prevent diversion.

  • Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent leakage.

  • Dispose in Household Trash: Place the sealed container in the regular trash.

  • Remove Personal Information: Scratch out all personal information from the prescription label on the empty container to protect privacy.

Quantitative Data Summary

While specific quantitative disposal limits for this compound were not found, the following table summarizes key chemical and physical properties.

PropertyValue
Molecular FormulaC₂₁H₂₄N₂
Molecular Weight304.43 g/mol
CAS Number31721-17-2

Source: PubChem CID 93154

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The procedures outlined above are based on general regulatory guidance for pharmaceutical waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Quinupramine_Disposal_Pathway start Start: this compound Waste is_hazardous Is the waste considered hazardous under RCRA? start->is_hazardous take_back Utilize Drug Take-Back Program or Reverse Distributor is_hazardous->take_back No hazardous_waste Dispose as Hazardous Waste via Licensed Contractor (Incineration) is_hazardous->hazardous_waste Yes sewer Sewer Disposal (Prohibited for Hazardous Waste, Not Recommended for Non-Hazardous) is_hazardous->sewer Avoid landfill_prep Prepare for Landfill: 1. Mix with undesirable substance 2. Seal in a container 3. Remove personal info take_back->landfill_prep If program is unavailable end End of Process take_back->end hazardous_waste->end landfill Dispose in Municipal Solid Waste (Landfill) landfill_prep->landfill landfill->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinupramine
Reactant of Route 2
Quinupramine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.